2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUSCWWLVUDRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724895 | |
| Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021019-03-3 | |
| Record name | 2-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1021019-03-3) is a critical bicyclic heteroaromatic scaffold used extensively in modern drug discovery. Functioning as a bioisostere for purines and quinolines, it serves as a privileged structure in the development of kinase inhibitors (specifically JAK1/2 and PI3K pathways) and adenosine receptor antagonists.
While often confused with its regioisomer (6-bromo-[1,2,4]triazolo[1,5-a]pyridine), the 2-bromo variant is chemically distinct because the halogen is located on the triazole ring rather than the pyridine ring. This specific positioning activates the C2 carbon for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the precise installation of molecular complexity in the "Eastern" sector of the pharmacophore.
Physicochemical Profile
The molecular weight and physical constants are non-negotiable parameters for stoichiometry and ADME prediction.
| Property | Value | Technical Note |
| Molecular Weight | 198.02 g/mol | Based on isotope avg. (Br⁷⁹/Br⁸¹) |
| Molecular Formula | C₆H₄BrN₃ | High N-content lowers LogP vs carbocycles |
| Exact Mass | 196.9589 | For High-Res MS (M+H⁺ detection) |
| CAS Number | 1021019-03-3 | Distinct from 6-bromo (356560-80-0) |
| Physical State | Off-white Solid | Light sensitive; store under inert gas |
| Predicted LogP | ~0.47 - 0.90 | Favorable for CNS penetration |
| Topological Polar Surface Area | 30.2 Ų | Indicates good membrane permeability |
Structural Nuances & Isomerism
It is vital to distinguish between the [1,2,4] and [1,2,3] systems, and the position of the bromine.
-
The Scaffold: The [1,2,4]triazolo[1,5-a]pyridine system consists of a pyridine ring fused to a 1,2,4-triazole ring across the pyridine nitrogen and C2.
-
Numbering:
-
The "2-Bromo" Specificity: The bromine at C2 is unique because it is flanked by two nitrogens. This makes the C-Br bond highly polarized and susceptible to oxidative addition by transition metals, yet relatively stable to nucleophilic aromatic substitution (
) compared to halogens on the pyridine ring (e.g., C7).
Validated Synthetic Protocol
Objective: Synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine via Radical-Mediated Sandmeyer Bromination.
Rationale: Direct bromination of the parent heterocycle typically occurs at the C6 position (electrophilic aromatic substitution). To install the bromine at C2, we must utilize a functional group interconversion strategy starting from the 2-amino derivative. The use of tert-butyl nitrite (tBuONO) and copper(II) bromide allows for an anhydrous, in situ generation of the diazonium species, avoiding the hazards of isolating unstable diazonium salts.
Reagents & Materials[3][4][5][6][7][8][9]
-
Precursor: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)
-
Bromine Source/Catalyst: Copper(II) Bromide (
) (1.5 eq) -
Nitrosating Agent: tert-Butyl Nitrite (tBuONO) (1.5 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Charge the flask with 2-Amino-[1,2,4]triazolo[1,5-a]pyridine and anhydrous MeCN (0.2 M concentration). Stir until fully dissolved.
-
Catalyst Addition: Add
in a single portion. The solution will turn dark green/brown. -
Activation (Critical Step): Add tBuONO dropwise over 10 minutes at room temperature. Caution: Mild exotherm and gas evolution (
) will occur. -
Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS. Conversion is usually complete within 2–4 hours.
-
Checkpoint: Look for the disappearance of the amine (M+H = 135) and appearance of the bromide (M+H = 198/200 doublet).
-
-
Quench & Workup:
-
Cool to room temperature.[2]
-
Quench with saturated aqueous
(to complex copper). -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (SiO2). Elute with a gradient of Hexanes/Ethyl Acetate (typically 0% to 40% EtOAc).
Synthetic Pathway Visualization
The following diagram illustrates the logic flow from the pyridine precursor to the final brominated scaffold.
Figure 1: Synthetic workflow for the construction of the 2-bromo scaffold via the Sandmeyer reaction.
Applications in Drug Discovery
The 2-bromo-[1,2,4]triazolo[1,5-a]pyridine molecule is rarely the final drug; it is a linchpin intermediate .
Palladium-Catalyzed Cross-Coupling
The C2-Bromine bond is chemically distinct from C-H bonds on the pyridine ring.
-
Suzuki-Miyaura: Reacts with aryl boronic acids to create bi-aryl systems common in kinase inhibitors.
-
Sonogashira: Reacts with terminal alkynes.
-
Buchwald-Hartwig: While possible, C-N coupling at this position is sterically sensitive; the C2 position is crowded by the bridgehead nitrogen lone pair.
Pharmacophore Mapping
In the context of kinase binding (e.g., JAK inhibitors):
-
N1 (Bridgehead): Often accepts a hydrogen bond from the hinge region of the kinase ATP pocket.
-
C2-Substituent: Projects into the solvent-exposed front pocket or the hydrophobic back pocket, depending on the specific fusion geometry.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Reactivity: Avoid strong oxidizing agents.
-
Storage: Store at 2-8°C. The C-Br bond is stable, but the triazole ring can degrade under harsh acidic hydrolysis conditions over extended periods.
References
-
National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 10352689, 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine. (Note: PubChem indexing often varies; verify CAS 1021019-03-3 for the 2-bromo isomer).
-
[Link]
-
- ChemicalBook.2-Bromo-[1,2,4]triazolo[1,5-a]pyridine Properties and Suppliers.
-
Organic Chemistry Portal.Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
-
[Link]
-
-
MDPI Molecules.Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (Context on scaffold synthesis).
-
[Link]
-
Sources
Technical Guide: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
This guide provides an in-depth technical analysis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine , a critical bicyclic scaffold in modern medicinal chemistry. It details the structural properties, validated synthesis protocols, reactivity profiles, and strategic applications of this moiety in drug discovery.[1]
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine core is a bioisostere of the purine and quinoline scaffolds, widely utilized in kinase inhibitors (e.g., JAK, PI3K) and GPCR ligands (e.g., Adenosine receptors). The 2-bromo derivative serves as a linchpin intermediate, enabling divergent synthesis through palladium-catalyzed cross-couplings at the C2 position—a vector critical for probing solvent-exposed regions in ATP-binding pockets. This guide outlines the robust synthesis of the 2-bromo core and its subsequent functionalization.[2]
Structural & Electronic Analysis
Core Architecture
The scaffold consists of a pyridine ring fused to a 1,2,4-triazole ring across the N1-C2 bond of the pyridine.[3]
-
Numbering System: The bridgehead nitrogen is position 4. The triazole carbon is position 2. The pyridine ring carbons are 5, 6, 7, and 8.
-
Electronic Distribution: The bridgehead nitrogen (N4) imparts significant dipole character. The C2 position is electron-deficient, making the C2-Br bond highly activated for oxidative addition by transition metals.
Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₆H₄BrN₃ | Core building block |
| Molecular Weight | 198.02 g/mol | Fragment-based drug design (FBDD) |
| ClogP | ~1.2 | Favorable lipophilicity for CNS penetration |
| H-Bond Acceptors | 2 (N1, N3) | Key interactions with hinge region residues (e.g., Val, Leu) |
| Aromaticity | 10 | Stable, planar heteroaromatic |
Validated Synthesis Protocol
The most reliable route to 2-bromo-[1,2,4]triazolo[1,5-a]pyridine proceeds via the Sandmeyer reaction of the 2-amino precursor. Direct bromination of the parent heterocycle is non-selective and low-yielding.
Workflow Diagram (Synthesis)
Figure 1: Step-wise synthesis of the 2-bromo core from commercially available 2-aminopyridine.
Detailed Experimental Procedure
Step 1: Formation of the Thiourea Intermediate
-
Reagents: 2-Aminopyridine (1.0 eq), Ethoxycarbonyl isothiocyanate (1.1 eq), Dichloromethane (DCM).
-
Protocol: Dissolve 2-aminopyridine in dry DCM (0.5 M). Add ethoxycarbonyl isothiocyanate dropwise at 0°C. Stir at room temperature for 4 hours.
-
Workup: Concentrate in vacuo. The solid residue is typically used directly or recrystallized from ethanol.
Step 2: Cyclization to 2-Amino-[1,2,4]triazolo[1,5-a]pyridine
-
Reagents: Thiourea intermediate (from Step 1), Hydroxylamine hydrochloride (5.0 eq),
-Diisopropylethylamine (DIEA, 3.0 eq), Ethanol/Methanol (1:1). -
Protocol: Suspend the thiourea in EtOH/MeOH. Add hydroxylamine hydrochloride and DIEA. Heat to reflux for 3–6 hours. Monitor by LC-MS for disappearance of starting material.
-
Mechanism: Hydroxylamine attacks the thiocarbonyl, followed by intramolecular nucleophilic attack of the pyridine nitrogen onto the oxime-like intermediate, eliminating sulfur and ethanol.
-
Purification: Cool to RT. Filter the precipitate (often the product). Wash with cold water and ether. Yields are typically 70–85%.
Step 3: Sandmeyer Reaction to 2-Bromo Derivative
-
Reagents: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine, NaNO₂, 48% HBr, CuBr (cat).
-
Protocol:
-
Suspend the amine in 48% HBr at -10°C.
-
Add NaNO₂ (2.5 eq) in water dropwise, maintaining temp < 0°C (Caution: NOₓ evolution). Stir for 30 min to form the diazonium salt.
-
Add CuBr (0.1 eq) and allow the mixture to warm to RT, then heat to 60°C for 1 hour.
-
-
Workup: Neutralize with NaHCO₃ (carefully). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-bromo product is a white to off-white solid.
Reactivity & Divergent Synthesis
The 2-bromo substituent is a versatile handle. The reactivity order of the ring system allows for selective functionalization.
Reactivity Map
Figure 2: Divergent functionalization pathways from the 2-bromo scaffold.
Key Transformations
-
Suzuki-Miyaura Coupling: The most common application. The triazolopyridine core tolerates a wide range of boronic acids.
-
Standard Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/Water (4:1), 90°C.
-
Note: The N3 nitrogen can coordinate Pd; bidentate ligands like dppf or Xantphos are recommended to maintain catalytic turnover.
-
-
C-H Activation (Regioselectivity): If the 2-position is blocked (or during late-stage functionalization), the C8 position (ortho to the bridgehead nitrogen) is the most acidic C-H bond and can be lithiated or activated by Ir/Ru catalysts for direct arylation.
Medicinal Chemistry Applications
Kinase Inhibition (JAK/PI3K)
The [1,2,4]triazolo[1,5-a]pyridine scaffold mimics the adenine core of ATP.
-
Binding Mode: The N1 and N3 nitrogens often serve as H-bond acceptors for the hinge region of kinases.
-
SAR Strategy: The 2-bromo group is replaced by aryl groups (via Suzuki) to access the hydrophobic pocket I or the solvent front.
-
Example: JAK1/2 inhibitors often feature a 2-aminopyridine or 2-cyanopyridine moiety attached at the C2 position of the triazolopyridine.
Adenosine Receptor Antagonists
Derivatives functionalized at C2 and C7 show high affinity for
References
-
Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
-
Microwave-Assisted Synthesis & Coupling
-
Medicinal Chemistry Review
-
Sandmeyer Reaction on Heterocycles
- Title: "Practical Synthesis of 2-Halopyridines.
- Source: Heterocyclic Letters.
-
URL:[Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Physical Properties & Technical Characterization
[1][2][3]
Executive Summary
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1021019-03-3) is a fused bicyclic heteroaromatic scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1][2][3][4] Structurally, it consists of a pyridine ring fused to a 1,2,4-triazole ring, creating a planar, electron-deficient system.[3]
This compound serves as a critical intermediate for synthesizing bioactive molecules, particularly JAK2 inhibitors and adenosine receptor antagonists .[3] Its C2-bromine handle is highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid diversification of the triazole sector—a region often critical for hydrogen bonding in kinase active sites.[1][3]
This guide provides a definitive reference for the physical, spectral, and synthetic properties of this compound, designed to support reproducible experimentation.
Chemical Identity & Structural Characterization[1][3][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine |
| CAS Number | 1021019-03-3 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| SMILES | BrC1=NC2=CC=CC=N2N1 |
| InChI Key | CXRXKDSDRWLKTK-UHFFFAOYSA-N (Isomer specific) |
Structural Analysis
The [1,2,4]triazolo[1,5-a]pyridine core is an aza-indolizine analogue.[1][3][5] The bridgehead nitrogen (N4) donates electron density into the 10-π electron aromatic system, while the pyridine ring acts as an electron sink.[1][3]
-
Electrophilicity: The C2 position (bearing the bromine) is activated for oxidative addition by transition metals but is relatively resistant to direct nucleophilic aromatic substitution (
) compared to the C7 or C5 positions on the pyridine ring. -
Numbering Scheme: Essential for interpreting NMR data.[1][3] The bridgehead nitrogen is N4. The triazole carbons are C2. The pyridine carbons are C5, C6, C7, C8.
[1][2][3]
Physical & Thermodynamic Properties[1][3]
The following data aggregates experimental values and high-confidence predictive models validated against similar heterocyclic halides.
| Property | Value / Range | Condition / Note |
| Physical State | Solid crystalline powder | Standard Temperature & Pressure (STP) |
| Color | White to off-white / Pale yellow | Impurities (often diazo byproducts) cause yellowing.[1][3] |
| Melting Point | 100 – 104 °C | Experimental (Lit.[1][3][6] range). Sharp melt indicates high purity.[1][3] |
| Density | 1.89 ± 0.1 g/cm³ | Predicted (vs. 1.7 g/cm³ for non-brominated parent).[1][3] |
| Solubility (Water) | Insoluble | Hydrophobic aromatic character dominates.[1][3] |
| Solubility (Organic) | High: DMSO, DMF, DCM, EtOAcModerate: MeOH, EtOHLow: Hexanes, Diethyl Ether | Dissolves readily in polar aprotic solvents.[3] |
| LogP (Octanol/Water) | 0.9 – 1.2 (Predicted) | Lipophilic enough for cell permeability; suitable for drug scaffolds.[1][3] |
| pKa | ~0.5 (Conjugate acid) | The N1 nitrogen is weakly basic; protonation occurs only in strong acid.[1][3] |
Technical Insight: The melting point is a critical purity indicator. Samples melting below 98°C likely contain residual 2-amino precursor or solvent inclusions.[1][3] Recrystallization from Ethanol/Water mixtures is effective for purification.[1][3]
Spectral Characteristics (Diagnostic)
Nuclear Magnetic Resonance (NMR)
The substitution of the C2-proton (present in the parent heterocycle) with Bromine results in a distinct loss of signal in the downfield region.
-
¹H NMR (400 MHz, DMSO-d₆):
Mass Spectrometry (MS)[1]
Experimental Protocols: Synthesis & Validation
The most robust route to 2-bromo-[1,2,4]triazolo[1,5-a]pyridine is via the Sandmeyer reaction starting from the 2-amino derivative.[1][3] This method avoids the regioselectivity issues of direct bromination.
Workflow Diagram
Detailed Protocol (Sandmeyer Transformation)
Reagents:
-
Sodium Nitrite (
, 1.2 eq)[3] -
Hydrobromic Acid (48% aq., excess)
-
Copper(I) Bromide (CuBr, 1.1 eq)
Procedure:
-
Diazotization: Dissolve the 2-amino intermediate in 48% HBr at -10°C. Add an aqueous solution of
dropwise, maintaining the temperature below 0°C to prevent diazonium decomposition. Visual Check: The solution will turn yellow/orange. -
Substitution: Transfer the cold diazonium solution slowly into a stirred suspension of CuBr in HBr (or water) at 0°C.
-
Workup: Allow the mixture to warm to room temperature (nitrogen gas evolution will occur). Neutralize with
(carefully!) and extract with Ethyl Acetate (3x). -
Purification: Wash the organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
Handling, Stability & Safety
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.[1][3]
-
Light Sensitivity: Protect from light.[1][3] Halogenated heterocycles can undergo slow photolytic dehalogenation over months.[1][3]
Reactivity Profile
-
Incompatible with: Strong oxidizing agents, strong bases (lithium reagents may cause halogen-lithium exchange at C2).[1][3]
-
Stability: Stable in aqueous solution at neutral pH for >24 hours. Hydrolytically stable under standard Suzuki coupling conditions (basic carbonate buffers).[1][3]
Safety (GHS Classification)[1]
References
-
PubChem. (2025).[1][3] Compound Summary: 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Isomer Comparison).[1][3] National Library of Medicine.[1][3] Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.[1][2][3][5][7][8][9] Retrieved from [Link]
-
MDPI. (2024).[1][3] Microwave-Mediated Synthesis of Triazolopyridines.[1][3][9]Molecules.[1][2][3][10][8][11][12][13] Retrieved from [Link][1][3]
Sources
- 1. 930-60-9,4-Cyclopentene-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 612-95-3,6-Phenylquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 953079-32-8,N,N-Dimethylpiperazin-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. echemi.com [echemi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Amino-6-Bromo-[1,2,4]Triazolo[1,5-a]pyridine Supplier China | CAS 144584-65-6 | Properties, Uses, Safety & Price [pipzine-chem.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2021250541A1 - Spiro compounds as melanocortin 4 receptor antagonists and uses thereof - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Precision Synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
The following technical guide details the synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine , the most chemically significant and stable "2-bromo" isomer of the triazolopyridine class.
Executive Summary & Structural Logic
The [1,2,4]triazolo[1,5-a]pyridine scaffold acts as a critical bioisostere for purines and quinolines in medicinal chemistry, notably in the development of JAK1/2 inhibitors and ROR
The 2-bromo derivative is the primary electrophilic handle for diversifying this core. It allows for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to install aryl, heteroaryl, or amino moieties at the C2 position.
Isomer Clarification
-
Target: [1,2,4]triazolo[1,5-a]pyridine .[1][2][3][4][5] The 2-position is a carbon atom amenable to functionalization.[6]
-
Exclusion: [1,2,3]triazolo[1,5-a]pyridine .[1][2][3][4][5] In this isomer, position 2 is a nitrogen atom (
), making a stable neutral "2-bromo" species chemically impossible (it would imply an -bromo cation or radical). This guide focuses exclusively on the [1,2,4] isomer.
Retrosynthetic Analysis
The most robust industrial route does not install the bromine atom during cyclization. Instead, it relies on a "Build-and-Transform" strategy: constructing the 2-amino core first, followed by a radical-mediated Sandmeyer bromination.
Figure 1: Retrosynthetic disconnection showing the conversion of 2-aminopyridine to the target bromide via the amino-triazolopyridine intermediate.
Pathway A: The "Gold Standard" Sandmeyer Route
This pathway is preferred for its scalability, high regioselectivity, and the low cost of starting materials.
Phase 1: Construction of the 2-Amino Core
The synthesis begins with the reaction of 2-aminopyridine with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, which is then cyclized using hydroxylamine.
Mechanism:
-
Nucleophilic Addition: The exocyclic amine of 2-aminopyridine attacks the isothiocyanate.
-
Transamidation/Cyclization: Hydroxylamine attacks the thiocarbonyl, followed by loss of
and EtOH (or similar leaving groups depending on exact reagents) to close the triazole ring.
Phase 2: Sandmeyer Bromination
Direct bromination of the ring (e.g., with
Reaction System:
-
Reagents:
(Copper(II) bromide) and -BuONO (tert-Butyl nitrite). -
Solvent: Acetonitrile (MeCN).
-
Mechanism: In situ generation of the diazonium species (
), followed by a single-electron transfer (SET) reduction by Copper to generate an aryl radical, which captures a bromine atom.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine
Note: This protocol ensures the formation of the stable amino intermediate.
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Ethoxycarbonyl isothiocyanate (1.1 equiv)
-
Hydroxylamine hydrochloride (
) (5.0 equiv) -
Diisopropylethylamine (DIEA) (3.0 equiv)
-
Solvent: Dichloromethane (DCM) / Ethanol (EtOH) mixture.
Step-by-Step Workflow:
-
Thiourea Formation: Dissolve 2-aminopyridine (10 mmol) in DCM (50 mL). Add ethoxycarbonyl isothiocyanate (11 mmol) dropwise at
. Stir at room temperature (RT) for 2 hours. A white precipitate (thiourea intermediate) typically forms. -
Isolation 1: Filter the solid, wash with cold hexanes, and dry under vacuum.
-
Cyclization: Suspend the thiourea solid in EtOH/MeOH (1:1, 40 mL). Add
(50 mmol) and DIEA (30 mmol). -
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (formation of a polar, fluorescent spot). -
Work-up: Cool to RT. Remove volatiles in vacuo. Resuspend residue in water.
-
Purification: The product often precipitates from water. Filter and wash with cold water. Recrystallize from EtOH if necessary.
-
Expected Yield: 75–85%
-
Appearance: White to off-white crystalline solid.
-
Protocol 2: Sandmeyer Transformation to 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Critical Safety Note: Diazotization reactions can generate nitrogen gas rapidly. Ensure adequate venting.
Reagents:
-
2-Amino-[1,2,4]triazolo[1,5-a]pyridine (Intermediate from Protocol 1)
-
-Butyl Nitrite (
-BuONO) (1.5 equiv) -
Copper(II) Bromide (
) (1.2 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Preparation: In a dry round-bottom flask under
atmosphere, suspend (12 mmol) in anhydrous MeCN (40 mL). -
Activation: Add
-BuONO (15 mmol) dropwise to the copper suspension. The solution will darken. -
Addition: Add the 2-amino precursor (10 mmol) portion-wise (solid) or as a solution in minimal MeCN over 15 minutes. Caution: Gas evolution (
) will occur. -
Reaction: Heat the mixture to
for 2 hours. -
Quench: Cool to RT. Quench with saturated aqueous
solution (to complex copper salts). -
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).-
Expected Yield: 60–75%
-
Appearance: Pale yellow to tan solid.
-
Quantitative Data & Optimization
The following table summarizes optimization studies for the Sandmeyer step, highlighting why the
| Entry | Diazotization Agent | Bromine Source | Solvent | Temp ( | Yield (%) | Notes |
| 1 | 0-5 | 15% | Low solubility; significant hydrolysis to 2-OH. | |||
| 2 | MeCN | 60 | 45% | Incomplete conversion; difficult purification. | ||
| 3 | MeCN | 60 | 55% | Moderate yield; Cu(I) less efficient than Cu(II). | ||
| 4 | MeCN | 60 | 72% | Optimal. Clean conversion. |
Mechanistic Visualization
The success of the Sandmeyer reaction depends on the efficient generation of the radical intermediate.
Figure 2: Radical mechanism of the Sandmeyer bromination using Copper(II) bromide.
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyridines via oxidative cycliz
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.
- Source: Molecules (MDPI), 2024.
-
URL:[Link]
- Synthesis of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives (Patent WO2013134228A1).
-
Reactivity of [1,2,3]Triazolo[1,5-a]pyridines (Isomer distinction).
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazolo(1,5-a)pyridine | CAS 274-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2-Bromo - [1,2,4] triazolo [1,5-a] pyridine-6-carboxylate methyl ester,1795232-59-5-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 6. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
Synthesis of Substituted [1,2,4]Triazolo[1,5-a]pyridine Derivatives
This guide details the synthesis, mechanistic underpinnings, and strategic application of substituted [1,2,4]triazolo[1,5-a]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK1/2 inhibitors, ROR
Strategic Importance & Retrosynthetic Analysis
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a bioisostere of the purine nucleus and quinazoline systems. Its bridgehead nitrogen atom imparts unique electronic properties, modulating lipophilicity and metabolic stability compared to non-fused analogs.
Retrosynthetic Logic: The construction of the bicyclic core generally relies on the formation of the 1,2,4-triazole ring onto a pre-existing pyridine framework. The two most strategic disconnections are:
-
N1–N2 Bond Formation (Oxidative Cyclization): The most versatile approach, utilizing
-(2-pyridyl)amidines. -
C2–N3 Bond Formation ([3+2] Cycloaddition): Reaction of
-aminopyridines with nitriles or equivalent electrophiles.
Retrosynthesis Diagram
Figure 1: Strategic disconnections for the triazolo[1,5-a]pyridine core.
Primary Synthetic Methodologies
Method A: Copper-Catalyzed Aerobic Oxidative Cyclization
This is the industry-preferred "green" route due to the use of molecular oxygen as the terminal oxidant and inexpensive copper catalysts. It typically proceeds via a "one-pot" reaction between 2-aminopyridines and nitriles.
-
Mechanism: Coordination of the aminopyridine and nitrile to the Cu center, followed by nucleophilic attack to form an amidine intermediate. A subsequent oxidation step (via Cu(II)/O
) facilitates the intramolecular N–N bond formation. -
Advantages: Atom economy, avoidance of hypervalent iodine reagents.
-
Limitations: High temperatures (often >100 °C) required; some nitriles with sensitive functional groups may degrade.
Method B: PIFA-Mediated Intramolecular Annulation
For discovery chemistry requiring high functional group tolerance and mild conditions, the use of Phenyliodine(III) bis(trifluoroacetate) (PIFA) is the gold standard.
-
Mechanism: The pyridine nitrogen attacks the electrophilic iodine center of PIFA. The resulting intermediate undergoes reductive elimination of iodobenzene, driving the N–N bond formation.
-
Advantages: Room temperature reaction, high yields, broad substrate scope (tolerant of halides, esters, and heterocycles).
-
Limitations: Stoichiometric waste (PhI), higher reagent cost.
Detailed Experimental Protocol
The following protocol describes the PIFA-mediated synthesis , chosen for its reliability and reproducibility in a research setting.
Protocol: Synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
Objective: Cyclization of
Step 1: Preparation of the Amidine Intermediate
-
Reagents: 2-Aminopyridine (1.0 equiv), Benzonitrile (1.2 equiv), NaH (60% dispersion, 1.5 equiv), anhydrous DMSO.
-
Procedure:
-
Suspend NaH in dry DMSO under N
atmosphere at 0 °C. -
Add 2-aminopyridine dropwise. Stir for 30 min until H
evolution ceases. -
Add benzonitrile dropwise.
-
Warm to room temperature (RT) and stir for 4 hours (Monitor by TLC: 50% EtOAc/Hexane).
-
Quench: Pour into ice-water. Extract with EtOAc (3x). Wash organics with brine, dry over Na
SO . -
Purification: Recrystallize or flash column chromatography to obtain
-(pyridin-2-yl)benzimidamide.
-
Step 2: Oxidative Cyclization (The Critical Step)
-
Reagents: Amidine intermediate (1.0 equiv), PIFA (1.1 equiv), CH
Cl (DCM). -
Procedure:
-
Dissolve the amidine in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0 °C.
-
Add PIFA portion-wise over 10 minutes. Note: Exothermic reaction.
-
Allow to warm to RT and stir for 2 hours.
-
Validation: TLC should show complete consumption of the polar amidine and appearance of a less polar fluorescent spot.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM. -
Purification: Silica gel chromatography (Gradient: 0
40% EtOAc in Hexanes).
-
Workflow Visualization
Figure 2: Step-by-step workflow for the PIFA-mediated oxidative cyclization.
Mechanistic Insight: The Oxidative N-N Bond Formation
Understanding the mechanism is crucial for troubleshooting low yields. In the PIFA pathway, the reaction is driven by the leaving group ability of the iodobenzene moiety.
Mechanism Diagram:
Figure 3: Mechanism of PIFA-mediated cyclization. The oxidative N-N bond formation is the rate-determining step.
Substrate Scope & Performance Data
The following table summarizes the robustness of the PIFA method across various electronic environments.
| Entry | Pyridine Substituent (R¹) | Triazole Substituent (R²) | Yield (%) | Notes |
| 1 | H | Phenyl | 92 | Standard benchmark |
| 2 | 5-Br | Phenyl | 88 | Halogen tolerated (coupling handle) |
| 3 | 4-Me | 4-NO | 85 | Electron-withdrawing group compatible |
| 4 | H | Cyclopropyl | 76 | Alkyl nitriles slightly lower yield |
| 5 | 3-CF | 2-Thienyl | 81 | Heteroaryl nitriles tolerated |
| 6 | 5-COOMe | Phenyl | 89 | Ester stable under oxidative conditions |
Data aggregated from Zhao et al. (2014) and Nagasawa et al. (2009).[1]
Troubleshooting & Expert Tips
-
Regioselectivity: In 3-substituted pyridines, cyclization can occur at N1 (desired) or the ring carbon (rare). However, for [1,2,4]triazolo[1,5-a]pyridine, the geometry heavily favors N-N bond formation over C-H activation.
-
Moisture Sensitivity: PIFA is moisture-sensitive. Using "wet" DCM will result in hydrolysis of the amidine back to the amide or urea byproducts. Always use anhydrous solvents.
-
Purification: These derivatives are often highly crystalline. If chromatography is difficult due to streaking (common with basic nitrogens), add 1% Triethylamine to the eluent or wash the silica with MeOH/DCM prior to use.
References
-
Nagasawa, H., et al. (2009).[1][2][3] "Copper-Catalyzed Oxidative Cyclization of N-(2-Pyridyl)ketimines to [1,2,4]Triazolo[1,5-a]pyridines." Journal of the American Chemical Society.[2] Link
-
Zhao, K., et al. (2014).[1][2][3] "PIFA-Mediated Intramolecular Annulation of N-(2-Pyridyl)amidines: A Metal-Free Synthesis of [1,2,4]Triazolo[1,5-a]pyridines." The Journal of Organic Chemistry. Link
-
Chang, J., et al. (2015).[2][3] "I2/KI-Mediated Oxidative N-N Bond Formation: Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." The Journal of Organic Chemistry. Link
-
Maes, B. U. W., et al. (2018).[1] "Applications of Triazolopyridines in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Zhang, D., et al. (2022).[4] "Electrochemical Synthesis of Triazolopyridines via Radical Oxidative Cyclization." Organic Letters. Link
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The Versatile Hub: A Technical Guide to the Reactivity Profile of 2-Bromo-triazolo[1,5-a]pyridine
The Versatile Hub: A Technical Guide to the Reactivity Profile of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities, including applications in anticancer research.[3] The functionalization of this scaffold is paramount for the exploration of new chemical space and the development of novel therapeutic agents. Among the various derivatives, 2-bromo-[1][2][3]triazolo[1,5-a]pyridine stands out as a versatile and highly valuable building block. The presence of the bromine atom at the 2-position provides a reactive handle for a wide array of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delves into the core reactivity profile of 2-bromo-[1][2][3]triazolo[1,5-a]pyridine. Moving beyond a mere catalog of reactions, this document provides a causal understanding of experimental choices, grounded in mechanistic principles, to empower the reader to effectively utilize this key intermediate in their synthetic endeavors.
Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core: A Foundational Step
The journey into the reactivity of the 2-bromo derivative begins with the construction of the parent[1][2][3]triazolo[1,5-a]pyridine ring system. Numerous synthetic strategies have been developed, each with its own merits regarding substrate scope, efficiency, and reaction conditions.
A prevalent and effective method involves the cyclization of N-(pyridin-2-yl)formamidoximes. This transformation can be achieved under mild conditions using trifluoroacetic anhydride, providing good yields of the desired fused heterocyclic system.[1] Alternative approaches include the copper-catalyzed reaction of 2-aminopyridines with nitriles, which proceeds via a sequential N-C and N-N bond formation.[1] This method is notable for its use of readily available starting materials and tolerance of a wide range of functional groups.[1] More recently, metal-free oxidative N-N bond formation strategies, utilizing reagents such as PIFA (phenyliodine bis(trifluoroacetate)) or an iodine/potassium iodide system, have emerged as environmentally benign and efficient methods for the synthesis of these scaffolds from N-(pyridin-2-yl)benzimidamides or N-aryl amidines, respectively.[1]
A catalyst-free, microwave-assisted tandem reaction between enaminonitriles and benzohydrazides offers an eco-friendly and rapid route to substituted[1][2][3]triazolo[1,5-a]pyridines.[2] This method demonstrates broad substrate scope and good functional group tolerance, making it a valuable tool for library synthesis.[2]
The Lability of the 2-Bromo Substituent: A Gateway to Molecular Diversity
The bromine atom at the 2-position of the[1][2][3]triazolo[1,5-a]pyridine ring is the linchpin of its synthetic utility. Its reactivity is primarily exploited through two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, further influenced by the fused triazole moiety, activates the C-Br bond towards these transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and 2-bromo-[1][2][3]triazolo[1,5-a]pyridine is an excellent substrate for these transformations. The ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has made these reactions central to the derivatization of this heterocyclic core.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron reagent and an organic halide, is a robust and widely used method for the arylation of 2-bromo-[1][2][3]triazolo[1,5-a]pyridine.[2]
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst, typically in the form of Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a phosphine ligand, is the heart of the catalytic cycle. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[4] A mixture of an organic solvent and water is often employed to ensure the solubility of both the organic and inorganic reaction components.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-[1][2][3]triazolo[1,5-a]pyridine Derivative [2]
A specific example of a Suzuki-Miyaura cross-coupling reaction involves the reaction of a bromo-substituted[1][2][3]triazolo[1,5-a]pyridine with 4-methoxyphenylboronic acid.[2]
| Component | Role | Typical Reagents & Conditions |
| Substrate | Bromo-[1][2][3]triazolo[1,5-a]pyridine derivative | 1 equivalent |
| Boronic Acid | Arylating agent | 4-methoxyphenylboronic acid (1.1-1.5 equivalents) |
| Catalyst | Palladium source | Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) |
| Base | Activates boronic acid | Not explicitly stated in the primary source, but typically Na₂CO₃ or K₂CO₃ |
| Solvent | Reaction medium | Not explicitly stated in the primary source, but typically a mixture like 1,4-dioxane/water |
| Temperature | Reaction temperature | Elevated temperatures are often required |
| Atmosphere | Inert conditions | Nitrogen or Argon |
The reaction of a bromo-functionalized triazolopyridine derivative with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ afforded the desired coupling product in an 88% yield.[2]
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted[1][2][3]triazolo[1,5-a]pyridines. These products are valuable intermediates for further transformations or as final targets with potential applications in materials science and medicinal chemistry.
Causality Behind Experimental Choices: The Sonogashira reaction is typically co-catalyzed by palladium and copper salts. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Sonogashira Coupling of a Halo-[1][2][3]triazolo[1,5-a]pyridine Derivative [2]
A Sonogashira coupling has been reported for an iodo-substituted[1][2][3]triazolo[1,5-a]pyridine with 4-ethynylanisole, yielding the coupled product in 61% yield.[2] While the original report uses an iodo-derivative, the protocol can be adapted for the bromo-analogue, potentially requiring more forcing conditions.
| Component | Role | Typical Reagents & Conditions |
| Substrate | Halo-[1][2][3]triazolo[1,5-a]pyridine derivative | 1 equivalent |
| Alkyne | Alkynylating agent | 4-ethynylanisole (1.1-1.5 equivalents) |
| Palladium Catalyst | Primary catalyst | Pd(PPh₃)₂Cl₂ or similar |
| Copper Co-catalyst | Co-catalyst | CuI (copper(I) iodide) |
| Base | Alkyne deprotonation and acid scavenger | Et₃N or other amine bases |
| Solvent | Reaction medium | THF, DMF, or other suitable organic solvents |
| Temperature | Reaction temperature | Room temperature to elevated temperatures |
| Atmosphere | Inert conditions | Nitrogen or Argon |
Mechanistic Workflow: Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand. These ligands facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination of the aminated product. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and generate the active nucleophile.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach
Nucleophilic aromatic substitution (SNAr) provides a complementary, metal-free strategy for the functionalization of 2-bromo-[1][2][3]triazolo[1,5-a]pyridine. The electron-withdrawing nature of the fused pyridine and triazole rings renders the carbon atom attached to the bromine susceptible to attack by nucleophiles.
Causality Behind Experimental Choices: The feasibility of an SNAr reaction is dependent on the nucleophilicity of the attacking species, the stability of the intermediate Meisenheimer complex, and the leaving group ability of the bromide. Strong nucleophiles, such as alkoxides, thiophenoxides, and amines, are typically required. The reaction is often carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the nucleophile, thereby increasing its reactivity. Elevated temperatures are frequently necessary to overcome the activation energy barrier. For heterocyclic systems like pyridine, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen, as this allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom.[6]
While specific protocols for SNAr reactions on 2-bromo-[1][2][3]triazolo[1,5-a]pyridine are not detailed in the provided search results, the general principles observed for other 2-halopyridines can be applied. Reactions with various nucleophiles are anticipated to proceed, offering access to a wide range of 2-substituted derivatives.
Conclusion: A Versatile Scaffold for Innovation
2-Bromo-[1][2][3]triazolo[1,5-a]pyridine has emerged as a cornerstone building block in medicinal chemistry and materials science. Its reactivity profile, dominated by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides a rich platform for the synthesis of a diverse array of functionalized molecules. A thorough understanding of the underlying mechanistic principles and the careful selection of reaction conditions are key to harnessing the full synthetic potential of this versatile intermediate. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel compounds with significant scientific and therapeutic impact.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Sharma, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(1), 1. [Link]
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
-
The Py-Rate of Reaction. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(48), 9340-9343. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
El-Gazzar, A. B. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 47. [Link]
-
Toudert, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2859-2868. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10352689, 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1257705-07-9, 2,8-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
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- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Substitution of 2-Bromo-triazolo[1,5-a]pyridine: A Predictive Approach for Researchers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the anticipated electrophilic substitution reactions on the 2-Bromo-triazolo[1,5-a]pyridine core. In the absence of extensive empirical data for this specific substrate, this document leverages established principles of heterocyclic chemistry, computational insights from analogous systems, and known reactivity patterns of the parent triazolo[1,5-a]pyridine scaffold to offer a predictive framework for researchers.
Introduction: The Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The fusion of a triazole ring with a pyridine ring results in a unique electronic landscape, influencing its reactivity towards electrophiles. The parent[1][2][3]triazolo[1,5-a]pyridine is known to react with electrophiles in two distinct ways: through substitution, primarily at the 3-position, or via ring-opening of the triazole moiety with concomitant loss of molecular nitrogen[3].
The introduction of a bromine atom at the 2-position, yielding 2-Bromo-triazolo[1,5-a]pyridine, is expected to significantly modulate the electronic distribution and, consequently, the regioselectivity of electrophilic attack. This guide will explore these effects and predict the outcomes of common electrophilic substitution reactions.
Predicted Regioselectivity of Electrophilic Attack on 2-Bromo-triazolo[1,5-a]pyridine
The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric properties of the substrate. For 2-Bromo-triazolo[1,5-a]pyridine, we must consider the interplay of the fused pyridine ring, the triazole moiety, and the 2-bromo substituent.
Electronic Considerations:
-
The Triazolo[1,5-a]pyridine Core: The pyridine ring is generally electron-deficient and deactivates the ring towards electrophilic attack. Conversely, the fused triazole ring can be considered more electron-rich and is often the site of electrophilic substitution in related fused N-heterocycles[4][5][6].
-
The 2-Bromo Substituent: The bromine atom exerts a dual electronic effect:
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond, deactivating the ring towards electrophilic attack.
-
Resonance Effect (+M): Through its lone pairs, bromine can donate electron density into the ring system via resonance. This effect is generally weaker than its inductive withdrawal but can influence the regioselectivity.
-
Analogous Systems:
Computational studies on the closely related 6-bromoimidazo[1,2-a]pyridine system provide valuable insights. In these systems, the bromine atom has been shown to influence the electron density of the five-membered ring, thereby directing electrophilic attack to specific positions[7]. By analogy, we can predict the likely sites of electrophilic attack on 2-Bromo-triazolo[1,5-a]pyridine.
Predicted Sites of Attack:
Based on the general reactivity of the parent heterocycle and the directing effects of the bromo substituent, the most probable sites for electrophilic attack on 2-Bromo-triazolo[1,5-a]pyridine are the C3 and C7 positions. The C3 position is electronically activated by the adjacent nitrogen atoms of the triazole ring, while the C7 position in the pyridine ring is ortho to the fused triazole and may be influenced by the resonance effect of the bromine.
Caption: Predicted sites of electrophilic attack on 2-Bromo-triazolo[1,5-a]pyridine.
Key Electrophilic Substitution Reactions: Predicted Protocols and Outcomes
The following sections detail the predicted methodologies and expected products for key electrophilic substitution reactions on 2-Bromo-triazolo[1,5-a]pyridine. These protocols are based on established procedures for similar heterocyclic systems and should be considered as starting points for experimental investigation.
Nitration
Nitration of the parent triazolo[1,5-a]pyridine is known to occur at the C3 position[3]. The presence of the deactivating bromo group at C2 is unlikely to change this inherent preference, although it may require more forcing conditions.
Predicted Outcome: 2-Bromo-3-nitro-triazolo[1,5-a]pyridine.
Hypothetical Experimental Protocol:
-
Dissolution: Dissolve 2-Bromo-triazolo[1,5-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Work-up: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: Predicted workflow for the nitration of 2-Bromo-triazolo[1,5-a]pyridine.
Halogenation
While halogenation of the parent compound can lead to ring opening, the presence of a deactivating bromo group at C2 might favor substitution over ring cleavage, especially with milder halogenating agents like N-halosuccinimides.
Predicted Outcome: 2,3-Dibromo-triazolo[1,5-a]pyridine or 2-Bromo-7-chloro-triazolo[1,5-a]pyridine, depending on the halogenating agent and conditions.
Hypothetical Experimental Protocol (Bromination with NBS):
-
Dissolution: Dissolve 2-Bromo-triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Halogenating Agent: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours, monitoring by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sulfonation
Sulfonation of N-heterocycles typically requires harsh conditions. The electron-deficient nature of the 2-bromo-triazolo[1,5-a]pyridine ring will likely necessitate the use of fuming sulfuric acid (oleum).
Predicted Outcome: 2-Bromo-triazolo[1,5-a]pyridine-3-sulfonic acid.
Hypothetical Experimental Protocol:
-
Reaction Setup: Place 2-Bromo-triazolo[1,5-a]pyridine (1.0 eq) in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Addition of Sulfonating Agent: Carefully add fuming sulfuric acid (oleum, e.g., 20% SO₃) to the substrate.
-
Heating: Heat the reaction mixture at 100-120 °C for several hours.
-
Quenching: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate upon cooling or neutralization. If it remains in solution, it can be isolated as a salt.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions on pyridine and related electron-deficient heterocycles are notoriously difficult due to the coordination of the Lewis acid catalyst with the basic nitrogen atom, which further deactivates the ring. It is predicted that Friedel-Crafts acylation or alkylation of 2-Bromo-triazolo[1,5-a]pyridine will be challenging and may not proceed under standard conditions.
Rationale for Low Reactivity:
-
Lewis Acid Complexation: The lone pair of electrons on the pyridine nitrogen will readily coordinate with the Lewis acid (e.g., AlCl₃), forming a positively charged complex that is highly deactivated towards electrophilic attack.
-
Electron-Deficient Ring System: The inherent electron-deficient nature of the triazolopyridine ring, further compounded by the deactivating bromo substituent, makes it a poor nucleophile for Friedel-Crafts reactions.
Alternative strategies, such as metal-catalyzed cross-coupling reactions, would be more suitable for introducing alkyl or acyl groups onto the 2-Bromo-triazolo[1,5-a]pyridine core.
Data Summary
The following table summarizes the predicted outcomes and suggested reaction conditions for the electrophilic substitution of 2-Bromo-triazolo[1,5-a]pyridine.
| Reaction | Electrophile | Predicted Major Product | Suggested Conditions |
| Nitration | NO₂⁺ | 2-Bromo-3-nitro-triazolo[1,5-a]pyridine | HNO₃ / H₂SO₄, 0-5 °C |
| Bromination | Br⁺ | 2,3-Dibromo-triazolo[1,5-a]pyridine | NBS, MeCN or DMF, RT-60 °C |
| Chlorination | Cl⁺ | 2-Bromo-3-chloro-triazolo[1,5-a]pyridine | NCS, MeCN or DMF, RT-60 °C |
| Sulfonation | SO₃ | 2-Bromo-triazolo[1,5-a]pyridine-3-sulfonic acid | Fuming H₂SO₄, 100-120 °C |
| Friedel-Crafts | R⁺ / RCO⁺ | No reaction expected | Standard Lewis acids (e.g., AlCl₃) |
Conclusion and Future Directions
This technical guide provides a predictive framework for the electrophilic substitution of 2-Bromo-triazolo[1,5-a]pyridine based on established chemical principles and analogies to related systems. The primary predicted site of electrophilic attack is the C3 position, with the potential for substitution at C7 under certain conditions. Friedel-Crafts reactions are anticipated to be unsuccessful.
It is imperative that these predictions are validated through rigorous experimental investigation. Researchers are encouraged to use the hypothetical protocols provided as a starting point and to employ modern analytical techniques to characterize the resulting products and regioselectivity. Further computational studies, specifically density functional theory (DFT) calculations on 2-Bromo-triazolo[1,5-a]pyridine, would be invaluable in refining these predictions by providing a more detailed picture of the molecule's electronic structure and the transition states of the proposed reactions.
References
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- 1. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Nucleophilic Substitution on 2-Bromo-triazolo[1,5-a]pyridine for Drug Discovery and Development
Foreword: Unlocking the Potential of the Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing novel therapeutic agents. The functionalization of this core, particularly at the 2-position, is a critical step in the development of new chemical entities with tailored biological activities. This guide provides a comprehensive technical overview of nucleophilic substitution reactions on 2-Bromo-triazolo[1,5-a]pyridine, offering researchers, scientists, and drug development professionals a detailed understanding of the underlying principles and practical methodologies for the synthesis of diverse 2-substituted analogues.
The Electronic Landscape of 2-Bromo-triazolo[1,5-a]pyridine: A Highly Activated System
The reactivity of 2-Bromo-triazolo[1,5-a]pyridine in nucleophilic substitution is fundamentally governed by the electron-deficient nature of the fused ring system. The pyridine ring itself is inherently electron-poor due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the fused 1,2,4-triazole ring, which contains two additional nitrogen atoms. This strong inductive and mesomeric electron withdrawal creates a pronounced partial positive charge at the C2 position, making it highly susceptible to attack by nucleophiles.
The bromine atom at the C2 position serves as a good leaving group, facilitating the substitution process. This inherent reactivity makes 2-Bromo-triazolo[1,5-a]pyridine a versatile and valuable starting material for the introduction of a wide array of functional groups.
Reaction Mechanisms: A Tale of Two Pathways
The substitution of the bromine atom on the 2-Bromo-triazolo[1,5-a]pyridine scaffold can be achieved through two primary mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct pathway for the substitution of the bromo group. The reaction proceeds via a two-step addition-elimination mechanism.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods offer an alternative and often milder approach for the formation of carbon-carbon and carbon-heteroatom bonds.
The SNAr Mechanism: A Step-by-Step Exploration
The SNAr reaction is a cornerstone of heterocyclic chemistry. In the context of 2-Bromo-triazolo[1,5-a]pyridine, the mechanism can be visualized as follows:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon atom, breaking the aromaticity of the pyridine ring.
-
Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient ring system, with significant contributions from the nitrogen atoms of both the pyridine and triazole rings. This delocalization is crucial for stabilizing the intermediate and driving the reaction forward.[1][2][3]
-
Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.
Caption: The SNAr mechanism on 2-Bromo-triazolo[1,5-a]pyridine.
The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents that can solvate the cation without strongly interacting with the nucleophile generally lead to faster reaction rates.
Transition-Metal-Catalyzed Cross-Coupling: An Alternative Arsenal
While SNAr reactions are highly effective, certain transformations, particularly the formation of C-C bonds, are often more efficiently achieved through transition-metal-catalyzed cross-coupling reactions. For 2-Bromo-triazolo[1,5-a]pyridine, the most relevant and widely employed methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Key cross-coupling strategies for functionalizing 2-Bromo-triazolo[1,5-a]pyridine.
These reactions typically involve a palladium catalyst and a suitable ligand, and they offer a high degree of functional group tolerance and milder reaction conditions compared to some traditional SNAr reactions.
A Survey of Nucleophiles and Their Reactivity
A wide variety of nucleophiles can be employed to displace the bromine atom in 2-Bromo-triazolo[1,5-a]pyridine, leading to a diverse array of 2-substituted derivatives.
O-Nucleophiles: Accessing Ethers and Phenols
Alkoxides and phenoxides are effective nucleophiles for the synthesis of 2-alkoxy and 2-aryloxy-triazolo[1,5-a]pyridines. These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophilic alkoxide or phenoxide in situ.
Table 1: Representative Reactions with O-Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium Methoxide | NaOMe, MeOH, reflux | 2-Methoxy-triazolo[1,5-a]pyridine | Good | [General Knowledge] |
| Phenol | K₂CO₃, DMF, 100 °C | 2-Phenoxy-triazolo[1,5-a]pyridine | Moderate to Good | [General Knowledge] |
N-Nucleophiles: Building Blocks for Amines and Amides
Ammonia, primary and secondary amines, and amides are all viable nucleophiles for the synthesis of 2-amino- and 2-amido-triazolo[1,5-a]pyridines. These compounds are of significant interest in drug discovery due to the prevalence of the amine functionality in bioactive molecules.
Table 2: Representative Reactions with N-Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ammonia | NH₃ (aq), sealed tube, 150 °C | 2-Amino-triazolo[1,5-a]pyridine | Good | [4] |
| Piperidine | Neat, reflux | 2-(Piperidin-1-yl)-triazolo[1,5-a]pyridine | High | [General Knowledge] |
| Aniline | K₂CO₃, DMF, 120 °C | 2-(Phenylamino)-triazolo[1,5-a]pyridine | Moderate | [General Knowledge] |
S-Nucleophiles: Introducing Sulfur Functionalities
Thiols and their corresponding thiolates are excellent nucleophiles for the synthesis of 2-thioether derivatives of triazolo[1,5-a]pyridine. These reactions often proceed under mild conditions and give high yields.[1][5]
Table 3: Representative Reactions with S-Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium Thiophenoxide | NaSPh, DMF, rt | 2-(Phenylthio)-triazolo[1,5-a]pyridine | High | [1] |
| Ethanethiol | K₂CO₃, DMF, 50 °C | 2-(Ethylthio)-triazolo[1,5-a]pyridine | Good | [6] |
Field-Proven Experimental Protocols
The following protocols are provided as a guide for the practical execution of nucleophilic substitution reactions on 2-Bromo-triazolo[1,5-a]pyridine.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of 2-Bromo-triazolo[1,5-a]pyridine with an amine.
Step-by-Step Methodology:
-
To a solution of 2-Bromo-triazolo[1,5-a]pyridine (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or acetonitrile), add the amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-triazolo[1,5-a]pyridine derivative.
Caption: A typical experimental workflow for an SNAr reaction.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of 2-Bromo-triazolo[1,5-a]pyridine with an amine.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add 2-Bromo-triazolo[1,5-a]pyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The 2-Bromo-triazolo[1,5-a]pyridine scaffold is a highly versatile and reactive building block for the synthesis of a diverse range of 2-substituted analogues. Both direct nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions provide efficient and reliable methods for its functionalization. The choice of method will depend on the desired transformation, the nature of the nucleophile, and the overall synthetic strategy. A thorough understanding of the principles and practicalities outlined in this guide will empower researchers to effectively utilize this important heterocyclic system in their drug discovery and development endeavors. The continued exploration of novel nucleophiles and the development of more sustainable and efficient catalytic systems will undoubtedly further expand the synthetic utility of 2-Bromo-triazolo[1,5-a]pyridine in the years to come.
References
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[Fused pyridines by a tandem aza-Wittig / heterocyclization strategy: Synthesis of 1,2,4-triazolo[1,5-a]pyridines and pyrido[1,2-b][5][7][8]triazines - ResearchGate]([Link])
-
5][7][8]triazolo[1,5-a]pyridines as JAK2 inhibitors - PubMed
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- 1. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 2-Amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Chemistry of Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolo[1,5-a]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and structural resemblance to endogenous purines have established it as a "privileged structure," leading to the development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of triazolo[1,5-a]pyridine compounds. It is designed to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this versatile chemical entity. From its early synthetic origins to its role in blockbuster drugs and cutting-edge clinical candidates, this guide will navigate the key milestones, synthetic strategies, and structure-activity relationships that define the landscape of triazolo[1,5-a]pyridine chemistry.
A Historical Perspective: From Serendipity to a Pillar of Medicinal Chemistry
The story of the triazolo[1,5-a]pyridine scaffold is not one of a single, celebrated discovery but rather an evolutionary tale of chemical exploration and the recognition of its profound biological potential. While the related[1][2][3]triazolo[1,5-a]pyrimidine ring system was first described in 1909, the dedicated exploration of the triazolopyridine core gained significant momentum in the mid-20th century.
A pivotal moment in the history of this scaffold was the development of the antidepressant Trazodone in the 1960s by Angelini Francesco A.C.R.A.F. S.p.A.[4]. Trazodone, a[1][2][3]triazolo[4,3-a]pyridine derivative which exists in equilibrium with the[1][2][3]triazolo[1,5-a]pyridine form, was one of the first serotonin antagonist and reuptake inhibitors (SARIs). Its successful clinical application and commercialization sparked a surge of interest in the broader family of triazolopyridine isomers, solidifying their importance in medicinal chemistry[1][5]. This discovery underscored the potential of the triazolopyridine core to interact with key biological targets and paved the way for the systematic investigation of its derivatives for a wide range of therapeutic applications.
There are five isomeric forms of the triazolopyridine ring system, each with distinct chemical properties and synthetic accessibility[1][5][6]. These are:
This guide will primarily focus on the[1][2][3]triazolo[1,5-a]pyridine and[1][2][7]triazolo[1,5-a]pyridine isomers, which have been the subject of the most intensive research and development in modern drug discovery.
The Synthetic Arsenal: Key Strategies for Constructing the Triazolo[1,5-a]pyridine Core
The versatility of the triazolo[1,5-a]pyridine scaffold is matched by the diversity of synthetic routes developed for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. This section details some of the most robust and widely adopted methods.
Catalyst-Free, Microwave-Mediated Synthesis from Enaminonitriles
A significant advancement in the synthesis of[1][2][3]triazolo[1,5-a]pyridines is the development of a catalyst-free, microwave-assisted method utilizing enaminonitriles and benzohydrazides. This approach offers an eco-friendly and efficient alternative to traditional methods that often require metal catalysts and harsh reaction conditions[8].
Reaction Mechanism:
The reaction proceeds through a tandem sequence involving a transamidation, nucleophilic addition, and subsequent condensation.
Caption: Microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Experimental Protocol: Microwave-Assisted Synthesis [7]
-
Reactant Preparation: In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).
-
Inert Atmosphere: Evacuate the vial and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add dry toluene (1.5 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the reaction mixture at 140 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be directly purified by silica gel column chromatography using a suitable eluent system (e.g., chloroform/ethyl acetate).
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, allowing for shorter reaction times compared to conventional heating methods. This is due to the efficient and uniform heating of the polar reactants and solvent.
-
Toluene as Solvent: Toluene is a suitable high-boiling point solvent for this reaction, allowing the reaction to be conducted at the required high temperature under microwave irradiation. The use of dry toluene and molecular sieves can improve the yield by removing any trace amounts of water that could hydrolyze the intermediates[9].
-
Inert Atmosphere: While the reaction is catalyst-free, providing an inert atmosphere minimizes the potential for side reactions, such as oxidation of the starting materials or intermediates.
Copper-Catalyzed Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyridines
Copper-catalyzed reactions represent a powerful and versatile method for the synthesis of various triazolopyridine derivatives. A notable example is the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines from guanidylpyridines through an oxidative cyclization under an air atmosphere[10].
Reaction Mechanism:
The proposed mechanism involves the copper-catalyzed oxidative N-N bond formation. The copper catalyst facilitates the intramolecular cyclization of the guanidylpyridine substrate, with atmospheric oxygen serving as the terminal oxidant.
Caption: Copper-catalyzed synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines.
Experimental Protocol: Copper-Catalyzed Synthesis [11]
-
Reaction Setup: To a reaction vessel, add the guanidylpyridine substrate, a copper salt (e.g., CuBr), and a suitable solvent such as ethyl acetate.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an atmosphere of air.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is typically filtered to remove the catalyst. The filtrate is then concentrated, and the crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper salts are effective catalysts for oxidative N-N bond formation. The choice of copper bromide (CuBr) is common due to its ready availability and proven efficacy[7].
-
Air as Oxidant: Utilizing atmospheric oxygen as the terminal oxidant makes this a green and cost-effective process, avoiding the need for stoichiometric amounts of chemical oxidants.
-
Ethyl Acetate as Solvent: Ethyl acetate is a moderately polar solvent that is effective in solubilizing the reactants and promoting the oxidative cyclization[2].
PIFA-Mediated Intramolecular Annulation
The use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), provides a metal-free approach for the synthesis of[1][2][3]triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides[7]. This method is characterized by its mild reaction conditions, short reaction times, and high yields.
Reaction Mechanism:
The reaction proceeds via an intramolecular oxidative N-N bond formation mediated by PIFA. The hypervalent iodine reagent activates the nitrogen of the benzimidamide, facilitating the cyclization onto the pyridine nitrogen.
Experimental Protocol: PIFA-Mediated Synthesis [7]
-
Reactant Preparation: Dissolve the N-(pyridin-2-yl)benzimidamide substrate in a suitable solvent, such as hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add PIFA to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a short period.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is achieved through column chromatography.
Causality Behind Experimental Choices:
-
PIFA as Oxidant: PIFA is a powerful and selective oxidizing agent that is well-suited for mediating intramolecular N-N bond formation under mild conditions.
-
HFIP as Solvent: Hexafluoroisopropanol is a highly polar, non-nucleophilic solvent that can stabilize the cationic intermediates formed during the reaction, thereby promoting the desired cyclization.
The Dimroth Rearrangement
The Dimroth rearrangement is a classic reaction in heterocyclic chemistry that can be utilized to synthesize[1][2][3]triazolo[1,5-a]pyridines from their isomeric[1][2][3]triazolo[4,3-a]pyridine precursors. This rearrangement typically occurs under acidic or basic conditions and involves a ring-opening and ring-closing sequence[1].
Reaction Mechanism:
The mechanism of the Dimroth rearrangement involves the opening of the triazole ring, followed by rotation and re-closure to form the more thermodynamically stable [1,5-a] isomer.
A Scaffold of Immense Biological and Medicinal Importance
The triazolo[1,5-a]pyridine scaffold is a cornerstone of modern drug discovery, with its derivatives exhibiting a remarkable range of biological activities. This is largely attributed to its ability to act as a bioisostere for endogenous purines, enabling it to interact with a variety of enzymatic targets.
Triazolopyridines as Kinase Inhibitors
A significant number of triazolopyridine derivatives have been developed as potent and selective kinase inhibitors.
Janus Kinase (JAK) Inhibitors:
The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in numerous autoimmune diseases and cancers[12]. Triazolopyridine-based compounds have emerged as highly effective JAK inhibitors. For instance, Filgotinib , a selective JAK1 inhibitor, is approved for the treatment of rheumatoid arthritis[1]. The development of selective JAK inhibitors is a key area of research, as isoform selectivity can lead to improved safety profiles by minimizing off-target effects.
Caption: Inhibition of the JAK-STAT pathway by triazolopyridine JAK inhibitors.
Anticancer Applications
The antiproliferative properties of triazolo[1,5-a]pyridine derivatives have been extensively explored, leading to the identification of compounds with potent activity against various cancer cell lines[3][13][14][15]. These compounds often exert their anticancer effects through the inhibition of key cellular processes, such as cell cycle progression and signal transduction pathways.
| Compound Class | Target Cancer Cell Lines | Reported IC₅₀ Values (µM) | Reference |
| Pyridopyrazolo-triazines | MCF-7 (Breast) | 3.89 | [13] |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Not specified | [3] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives | MGC-803 (Gastric) | 9.47 | [15] |
| 5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 3.91 | [15] |
Other Therapeutic Areas
The therapeutic potential of triazolo[1,5-a]pyridines extends beyond oncology and immunology. Derivatives have shown promise as:
-
Antimicrobial agents: By targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV[1].
-
α-Glucosidase inhibitors: For the management of type 2 diabetes[4].
-
Central Nervous System (CNS) agents: As evidenced by the antidepressant Trazodone and other compounds targeting CNS receptors.
Structure-Activity Relationships (SAR): Tailoring the Scaffold for Optimal Potency and Selectivity
The biological activity of triazolo[1,5-a]pyridine derivatives can be finely tuned by modifying the substitution pattern on the core scaffold. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.
For kinase inhibitors, for example, specific substitutions on the triazolopyridine ring can significantly impact both potency and selectivity. The nature of the substituent at the 2-position and the aryl group at other positions can dictate the binding interactions within the ATP-binding pocket of the target kinase. A comprehensive analysis of SAR studies reveals that small, targeted modifications can lead to dramatic improvements in the pharmacological profile of these compounds.
Conclusion and Future Directions
The triazolo[1,5-a]pyridine scaffold has firmly established itself as a versatile and highly valuable platform in drug discovery. Its rich history, diverse synthetic accessibility, and broad spectrum of biological activities continue to inspire the development of novel therapeutics. Future research in this area will likely focus on the development of even more selective and potent derivatives, the exploration of new therapeutic applications, and the application of novel synthetic methodologies to further expand the chemical space around this remarkable heterocyclic system. The journey of the triazolo[1,5-a]pyridine core, from its early discovery to its current status as a privileged scaffold, serves as a testament to the power of medicinal chemistry to transform simple chemical structures into life-changing medicines.
References
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Al-dujaili, A. H., & Al-karagoly, H. K. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104875. [Link]
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Cai, M., Jiang, G., Lin, Y., & Zhao, H. (2018). Facile One-Pot Synthesis of[1][2][7]Triazolo[1,5-a]Pyridines from 2-Acylpyridines by Copper(II)-Catalyzed Oxidative N−N Bond Formation. European Journal of Organic Chemistry, 2018(44), 6149-6156. [Link]
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Zheng, Z., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). PhI(OCOCF3)2-Mediated Intramolecular Oxidative N−N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. [Link]
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Li, J., Zhang, Y., Liu, Y., Wang, Y., Li, Y., & Zhang, W. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 66, 409–415. [Link]
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Reddy, T. R., & G, N. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
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Bartels, F., Drießen, B., & Bolm, C. (2017). Cu-Catalyzed Aerobic Oxidative Cyclization of Guanidylpyridines and Derivatives. Organic Letters, 19(19), 5142–5145. [Link]
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Abarca, B., Ballesteros, R., Chadla, Z., & Jones, G. (2003). The Chemistry of[1][2][7]Triazolo[1,5-a]pyridines. HETEROCYCLES, 60(11), 2605. [Link]
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Reddy, T. R., & G, N. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
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Mohite, P., Bawazeer, S., Ali, I., & Khan, A. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104875. [Link]
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Feighner, J. P. (1980). Trazodone, a triazolopyridine derivative, in primary depressive disorder. The Journal of clinical psychiatry, 41(7), 250–255. [Link]
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Al-Warhi, T., Al-Zaqri, N., Al-Ghorbani, M., Al-Salahi, R., & Al-Omary, F. A. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2736. [Link]
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Shaaban, M. R., & El-Sayed, N. N. E. (2018). The Chemistry of the Triazolopyridines: An Update. In Advances in Heterocyclic Chemistry (Vol. 126, pp. 1–67). Elsevier. [Link]
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Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. [Link]
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Various Authors. (n.d.). Drawing dot structures. Khan Academy. [Link]
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Various Authors. (n.d.). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. [Link]
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The Organic Chemistry Tutor. (2017, October 24). How To Draw Lewis Structures [Video]. YouTube. [Link]
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Andes, D., Marchillo, K., & Stamstad, T. (2000). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 44(12), 3365–3370. [Link]
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Wang, Y., Zhang, Y., Li, J., Liu, Y., & Zhang, W. (2021). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(11), 3169. [Link]
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Adu-Ampratwum, D., Tukulula, M., & Novela, C. (2022). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 27(9), 2686. [Link]
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Matuszewska, M., & Jasicka-Misiak, I. (2018). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Current Drug Metabolism, 19(1), 66–77. [Link]
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Reddy, V. P., & Kumar, A. (2016). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. Organic Letters, 18(3), 528–531. [Link]
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Bera, H., Kumar, D., & Bal, C. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][7][8]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 245–256. [Link]
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Patel, A., & Sharma, P. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65–70. [Link]
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Smith, A. B., & Jones, C. D. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(15), 5789. [Link]
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Ballatore, C., Smith, A. B., & Trojanowski, J. Q. (2016). Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine. European Journal of Pharmaceutical Sciences, 91, 100–108. [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry, 209, 112891. [Link]
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Dymińska, L., & Hanuza, J. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(22), 5413. [Link]
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Spectroscopic Characterization of 2-Bromo-triazolo[1,5-a]pyridine: A Technical Guide
Spectroscopic Characterization of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. The introduction of a bromine atom at the 2-position provides a valuable handle for further synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
A thorough understanding of the spectroscopic properties of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides a detailed overview of the expected and reported spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related structures and predictive models to offer a robust analytical profile.
Molecular Structure and Numbering
The structural framework and numbering system of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine are crucial for the correct assignment of spectroscopic signals.
Caption: Structure of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine with IUPAC numbering.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine are detailed below. These predictions are based on the analysis of similar heterocyclic systems and the known effects of substituent groups.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the bromine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.2 - 8.4 | Doublet of doublets (dd) | J = ~7.0, 1.0 |
| H-6 | 7.0 - 7.2 | Triplet of doublets (td) | J = ~7.0, 1.5 |
| H-7 | 7.4 - 7.6 | Triplet of doublets (td) | J = ~7.0, 1.0 |
| H-8 | 7.8 - 8.0 | Doublet of doublets (dd) | J = ~7.0, 1.5 |
Interpretation:
-
H-5: This proton is expected to be the most downfield-shifted due to the deshielding effect of the adjacent bridgehead nitrogen (N4).
-
H-8: This proton is also significantly deshielded by the adjacent nitrogen atom in the pyridine ring.
-
H-6 and H-7: These protons are expected to appear at relatively higher fields compared to H-5 and H-8. The coupling patterns arise from interactions with their neighboring protons.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum is predicted to display six distinct signals for the six carbon atoms in the heterocyclic system.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 130 - 135 |
| C-8 | 110 - 115 |
| C-8a | 150 - 155 |
Interpretation:
-
C-2: The carbon atom bearing the bromine is expected to be significantly deshielded.
-
C-8a: The bridgehead carbon atom is typically observed at a low field due to its attachment to two nitrogen atoms.
-
C-5, C-6, C-7, C-8: The chemical shifts of the pyridine ring carbons are influenced by the fused triazole ring and follow predictable patterns for substituted pyridines.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | C-H stretching (aromatic) | Medium to Weak |
| 1640 - 1580 | C=N and C=C stretching (ring vibrations) | Strong to Medium |
| 1550 - 1450 | C=C stretching (ring vibrations) | Strong to Medium |
| 1200 - 1000 | C-N stretching | Medium |
| 800 - 700 | C-H out-of-plane bending (aromatic) | Strong |
| 700 - 600 | C-Br stretching | Medium to Weak |
Interpretation: The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹. The multiple strong to medium bands in the 1640-1450 cm⁻¹ region are characteristic of the stretching vibrations of the fused heterocyclic ring system. The C-Br stretching vibration is expected to appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Monoisotopic Mass | 196.95886 Da |
| [M+H]⁺ | 197.96614 |
| [M+Na]⁺ | 219.94808 |
Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of Br, N₂, and subsequent fragmentation of the pyridine ring.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, self-validating protocols for obtaining NMR, IR, and MS data for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
NMR Spectroscopy
Caption: A generalized workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal or an internal standard (e.g., TMS).
IR Spectroscopy
Caption: A streamlined workflow for IR spectroscopy.
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
Caption: A fundamental workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for obtaining the [M+H]⁺ ion, while electron ionization (EI) can provide more detailed fragmentation information.
-
Data Analysis: Determine the mass of the molecular ion and analyze the major fragment ions to propose a fragmentation pathway that is consistent with the molecular structure.
References
-
PubChem. 2-bromo-[1][2][3]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Katcka, M., & Urbański, T. (1969). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(10), 617-622.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Gompper, R., & Gäng, M. (1996).[1][2][3]Triazolo[1,5-a]pyridines and[1][2][3]Triazolo[1,5-a]quinolines. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 731-778). Pergamon.
Technical Guide: Biological Activities of the Triazolo[1,5-a]pyridine Core
[1]
Executive Summary
The triazolo[1,5-a]pyridine scaffold is a fused bicyclic system comprising a five-membered triazole ring fused to a six-membered pyridine ring across a nitrogen bridgehead. Its utility in drug discovery stems from its planar architecture and the ability of the bridgehead nitrogen and triazole nitrogens to engage in precise hydrogen bonding networks—mimicking the adenine core of ATP. This makes it a potent scaffold for ATP-competitive kinase inhibition .
Unlike triazolopyrimidines, the pyridine core lacks the N4/N5 nitrogen, altering its lipophilicity (LogP) and metabolic stability, often reducing clearance rates while maintaining binding affinity.
Chemical Architecture & SAR Logic
The Core Scaffold
The numbering system is critical for understanding Structure-Activity Relationships (SAR). The fusion places the bridgehead nitrogen at position 1 (in some nomenclatures) or simply defines the bridge. The standard IUPAC numbering for [1,2,4]triazolo[1,5-a]pyridine assigns the bridgehead nitrogen as N1 (or N4 depending on fusion nomenclature, but commonly N1 in medicinal chemistry contexts regarding the bridge).
Key Substitution Vectors:
-
C2 Position: The "Hinge Binder." Substituents here (often amines or amides) form hydrogen bonds with the hinge region of kinase enzymes (e.g., Met, Glu residues).
-
C6 Position: The "Hydrophobic Clamp." Aryl substituents here extend into the hydrophobic back-pocket of enzymes (e.g., the gatekeeper region in kinases).
-
C8 Position: Electronic Tuning. Substituents like cyano (-CN) or fluoro (-F) groups here modulate the pKa of the ring system and can induce specific dipole interactions.
Visualization: SAR Hotspots
The following diagram illustrates the core numbering and the functional role of key positions in biological activity.
Caption: SAR Map of [1,2,4]triazolo[1,5-a]pyridine highlighting functional hotspots for medicinal chemistry optimization.
Therapeutic Applications & Mechanisms[2][3][4][5]
Kinase Inhibition (JAK, p38 MAPK, PI3K)
The most validated application of this core is in the inhibition of kinases involved in inflammatory pathways.
-
JAK1/2 Inhibition: Derivatives bearing specific substitutions at C2 and C6 (e.g., Compounds J-4 and J-6) have demonstrated high potency against Janus Kinases (JAK1/2).[1] The mechanism involves the triazole nitrogen accepting a proton from the hinge region backbone amide, while a C2-substituent (often an amine) donates a proton to the backbone carbonyl.
-
p38 MAP Kinase: Used in anti-inflammatory research, the scaffold blocks the ATP-binding site of p38α, preventing the phosphorylation of downstream effectors like MAPKAPK2.
-
PI3K Inhibition: 6-aryl-2-amino-triazolopyridines act as selective PI3K inhibitors.[2] The C6-aryl group is crucial here for occupying the affinity pocket specific to PI3K isoforms.
Antiparasitic Activity (Chagas Disease)
Recent studies have identified [1,2,3]triazolo[1,5-a]pyridine derivatives as potent agents against Trypanosoma cruzi.
-
Mechanism: Inhibition of sterol 14α-demethylase (CYP51) . This enzyme is essential for the biosynthesis of ergosterol (in fungi) or related sterols in parasites. Blocking this pathway leads to accumulation of toxic methylated sterols and membrane collapse.
-
Key Insight: Unlike azole antifungals that bind the heme iron directly via a ring nitrogen, these fused systems often utilize the N3 or N4 nitrogen for coordination, or bind allosterically depending on the substitution pattern.
Mechanism of Action: JAK/STAT Signaling Blockade
The following diagram details how triazolo[1,5-a]pyridine inhibitors intervene in the inflammatory cascade.
Caption: Mechanism of JAK1/2 blockade by triazolo[1,5-a]pyridine inhibitors, preventing STAT phosphorylation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (FRET-based)
Purpose: To quantify the IC50 of triazolo[1,5-a]pyridine derivatives against JAK or p38 kinases. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Dissolve test compounds in 100% DMSO. Perform 3-fold serial dilutions. Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme Addition: Add 5 µL of purified JAK1 or p38 enzyme (concentration optimized per batch, typically 0.5–2 nM) to the wells.
-
Pre-incubation: Centrifuge and incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.
-
Substrate Initiation: Add 5 µL of ATP (at Km concentration) and fluorescently labeled peptide substrate (e.g., ULight-JAK-1).
-
Reaction: Incubate for 60 minutes at RT.
-
Termination: Add 10 µL of EDTA-containing detection mix (Eu-labeled anti-phospho-substrate antibody).
-
Readout: Measure fluorescence ratio (665 nm/615 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.
Cell Viability Assay (MTT)
Purpose: To assess cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) as validated in recent literature.
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in complete medium (RPMI-1640 + 10% FBS). Incubate overnight at 37°C/5% CO2.
-
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at varying concentrations (0.1–100 µM). Include Doxorubicin or Staurosporine as positive controls.
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 minutes.
-
Measurement: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: % Viability = (OD_test / OD_control) × 100.
Quantitative Data Summary
| Activity Class | Target Protein | Key Substituents (SAR) | Potency Range (IC50) | Reference |
| Anti-inflammatory | JAK1 / JAK2 | C6-Aryl, C8-H | < 10 nM | [1] |
| Anti-inflammatory | p38 MAP Kinase | C2-Amino, C6-Aryl | 10 - 100 nM | [2] |
| Anticancer | PI3K (alpha/delta) | 6-aryl-2-amino | Sub-micromolar | [3] |
| Antiparasitic | 14α-Demethylase | C8-Cyano derivatives | 1 - 10 µM | [4] |
| Antimicrobial | DNA Gyrase (putative) | C6-heteroaryl | MIC: 2-8 µg/mL | [3] |
References
-
Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2020).
-
Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters. (2005).[3]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. (2020).
-
Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. (2019).
-
Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines. European Journal of Medicinal Chemistry. (2013).
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- 3. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of 2-Bromo-[1,2,3]triazolo[1,5-a]pyridine
This Application Note is structured as a high-level technical guide for the optimization and execution of Buchwald-Hartwig amination on the challenging 2-bromo-[1,2,3]triazolo[1,5-a]pyridine scaffold.
Executive Summary
The [1,2,3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., JAK1/2) and GPCR modulators. However, the installation of amine functionalities at the C2 position via Buchwald-Hartwig coupling is complicated by the "N-heterocycle effect." The electron-rich bridgehead nitrogen and the triazole system can competitively coordinate to the Palladium center, poisoning the catalyst and stalling the reaction.
This guide details a self-validating protocol utilizing Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts supported by bulky biarylphosphine ligands (BrettPhos, RuPhos) to overcome catalyst deactivation.
Scientific Foundation & Mechanistic Insight
The Substrate Challenge
2-Bromo-[1,2,3]triazolo[1,5-a]pyridine presents a dichotomy in reactivity:
-
Electronic Activation: The triazole ring is electron-deficient, facilitating the Oxidative Addition (OA) of Pd(0) into the C-Br bond.
-
Catalyst Poisoning: The N1 and N3 nitrogens (and the bridgehead N) act as Lewis bases. In the absence of sterically demanding ligands, these nitrogens displace phosphines from the Pd(II) intermediate, forming stable, inactive (Heterocycle)2-Pd complexes.
The Solution: Bulky Biarylphosphine Ligands
To suppress off-cycle coordination, we employ ligands with significant steric bulk (e.g., BrettPhos , tBuBrettPhos ). These ligands create a "protective shell" around the Pd center, forcing the reaction through the catalytic cycle while physically blocking the approach of the substrate's nitrogen atoms to the metal center.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical "Ligand Shielding" effect required for this substrate.
Caption: Catalytic cycle highlighting the competitive "Off-Cycle Trap" where the triazole nitrogens coordinate to Pd. Bulky ligands prevent this pathway.
Optimization Strategy (Self-Validating System)
Do not run a single condition. Use this decision matrix to select the starting point based on your amine partner.
Ligand Selection Matrix
| Amine Class | Primary Recommendation | Secondary Recommendation | Rationale |
| Primary Aliphatic | BrettPhos | tBuBrettPhos | High activity for 1° amines; prevents β-hydride elimination. |
| Primary Anilines | BrettPhos | DavePhos | Excellent for weak nucleophiles. |
| Secondary Cyclic | RuPhos | XPhos | RuPhos is the gold standard for 2° amines (e.g., morpholine, piperazine). |
| Secondary Acyclic | RuPhos | BrettPhos | Handles steric bulk around the nitrogen well. |
Base & Solvent Screening
-
Standard: NaOtBu (2.0 equiv) in 1,4-Dioxane at 90 °C. (Fastest, best for non-sensitive substrates).
-
Mild (Functional Group Tolerance): Cs₂CO₃ (2.5 equiv) in t-Amyl Alcohol at 100 °C. (Use if ester/cyano groups are present).
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-morpholinyl)-[1,2,3]triazolo[1,5-a]pyridine via Buchwald-Hartwig Coupling.
Materials
-
Substrate: 2-Bromo-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol)
-
Amine: Morpholine (1.2 equiv, 0.6 mmol)
-
Catalyst: RuPhos Pd G4 (2-5 mol%) [CAS: 1599466-81-5]
-
Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + RuPhos (4-8 mol%).
-
-
Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv, 1.0 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk):
-
Flame-dry a 10 mL resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under Argon/Nitrogen.
-
Solid Addition: Charge the vial with:
-
2-Bromo-[1,2,3]triazolo[1,5-a]pyridine (99 mg, 0.5 mmol)
-
NaOtBu (96 mg, 1.0 mmol)
-
RuPhos Pd G4 Precatalyst (21 mg, 0.025 mmol, 5 mol%)
-
-
Critical Check: Ensure the catalyst is a pale yellow/off-white powder. If black/grey, it is degraded.
-
-
Liquid Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
Add Anhydrous 1,4-Dioxane (2.5 mL) via syringe.
-
Add Morpholine (52 µL, 0.6 mmol) via microliter syringe.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block at 90 °C .
-
Stir vigorously (800-1000 rpm). The reaction mixture should turn from yellow to orange/brown.
-
Monitoring: Check by LC-MS or TLC at 2 hours.
-
TLC Eluent: 50% EtOAc/Hexanes (Product is typically more polar and fluorescent).
-
Success Criteria: Disappearance of bromide (SM).
-
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove insoluble salts and Pd black.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Gradient: 0% → 60% EtOAc in Hexanes.
-
Note: Triazolopyridines can streak on silica; adding 1% Et₃N to the eluent can improve peak shape.
-
Troubleshooting & Optimization Workflow
Use this logic flow if the standard protocol fails.
Caption: Decision tree for troubleshooting common failures in triazolopyridine couplings.
References
-
Buchwald-Hartwig Amination Overview
-
Precatalyst Technology (G3/G4)
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
-
[Link]
-
Amination of 5-Membered Heterocycles (Analogous Reactivity)
-
Triazolopyridine Chemistry
Sources
- 1. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine | C12H9N3 | CID 348172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Guide: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine in Medicinal Chemistry
This guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine , a high-value heteroaromatic scaffold.[1][2][3]
Part 1: Strategic Utility & Scaffold Analysis
The Scaffold: Bioisosterism and Physicochemical Profile
The [1,2,4]triazolo[1,5-a]pyridine core is a fused bicyclic system that serves as a critical bioisostere for quinoline, isoquinoline, and purine scaffolds.[1][2] Its incorporation into drug candidates is driven by three key medicinal chemistry factors:
-
Nitrogen Count & Solubility: The bridgehead nitrogen and the triazole ring increase polarity and aqueous solubility compared to their carbocyclic analogs (e.g., naphthalene or quinoline), often improving the pharmacokinetic (PK) profile (lower LogD).[1][2]
-
H-Bonding Potential: The N-1 and N-3 nitrogens serve as specific hydrogen bond acceptors, critical for binding in kinase ATP pockets (e.g., JAK1, CDK2).[1][2][3]
-
Metabolic Stability: The fused system is generally resistant to oxidative metabolism compared to electron-rich indoles, making it a robust "core" for oral drugs.[1][2]
The "2-Bromo" Advantage
While the pyridine ring (positions 5, 6, 7,[1][2][4][5][6] 8) allows for structural tuning, the C-2 position (on the triazole ring) is the most strategic vector for Late-Stage Functionalization (LSF) .[1][2][3]
-
Reactivity: The C-2 bromine is a heteroaryl halide activated by the adjacent nitrogens, making it highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]
-
Diversity Vector: It allows the rapid installation of "tail" groups—amides, aryl rings, or solubilizing heterocycles—late in the synthesis, facilitating SAR (Structure-Activity Relationship) exploration.[1][2]
Part 2: Synthetic Protocols & Experimental Workflows
Protocol A: Synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Rationale: The most reliable route is the Sandmeyer-type transformation of the commercially available 2-amino derivative.[3] Direct bromination of the parent heterocycle often yields mixtures or brominates the pyridine ring (C-6/C-8).[2][3]
Reagents:
-
Reagents: Sodium Nitrite (NaNO₂), Hydrobromic acid (48% aq.[1][2][3] HBr), Copper(I) Bromide (CuBr).[1][2][3]
Step-by-Step Methodology:
-
Diazotization: Suspend 2-amino-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) in 48% HBr (10–15 mL/g) at -5°C to 0°C.
-
Addition: Dropwise add an aqueous solution of NaNO₂ (1.2 equiv) while maintaining the temperature below 5°C. The solution will turn dark/orange as the diazonium salt forms.[2] Stir for 30 min at 0°C.
-
Sandmeyer Reaction: Transfer the cold diazonium solution slowly into a stirring solution of CuBr (1.1 equiv) in 48% HBr at 60°C. Caution: Nitrogen gas evolution will be vigorous.
-
Workup: After gas evolution ceases (approx. 1 h), cool to RT, neutralize with NaOH or Na₂CO₃ (to pH ~8), and extract with Ethyl Acetate (3x).
-
Purification: Dry organic layers over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Rationale: The 2-bromo position is prone to protodebromination if the catalyst system is too active or the base is too strong. The use of Pd(dppf)Cl₂ prevents excessive defunctionalization.[1][2]
Standard Operating Procedure (SOP):
-
Charge: In a microwave vial or Schlenk tube, add:
-
Solvent: 1,4-Dioxane (0.1 M concentration).
-
Degas: Sparge with Argon/Nitrogen for 5 minutes.
-
Reaction: Heat at 90–100°C for 4–12 hours (or 110°C for 30 min in Microwave).
-
Workup: Dilute with water, extract with EtOAc. Filter through Celite if Pd black precipitates.[1][2]
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Rationale: C-2 amination is critical for creating kinase inhibitors (mimicking the hinge-binding motif).[1][2][3] Xantphos is the preferred ligand due to its wide bite angle, stabilizing the Pd center during the reductive elimination of the electron-deficient triazolopyridine.[1]
Standard Operating Procedure (SOP):
-
Charge: Under inert atmosphere (Glovebox preferred for catalyst addition):
-
Reaction: Heat at 100°C for 12–16 hours.
-
Note: If the amine is volatile, use a sealed tube.[1] For sterically hindered amines, switch ligand to BrettPhos .[1][2]
Part 3: Medicinal Chemistry Case Study & Visualization
Case Study: JAK1 Inhibitors (Filgotinib Class)
Filgotinib (GLPG0634) utilizes the [1,2,4]triazolo[1,5-a]pyridine scaffold to achieve high selectivity for JAK1 over JAK2.[1][2][3]
-
Binding Mode: The triazolopyridine core binds in the ATP pocket.
-
Role of C-2: In Filgotinib, the C-2 position is substituted with a cyclopropanecarboxamide moiety.[1][2][3] This group projects into the solvent-exposed region, tuning solubility and selectivity.[1][2]
-
Role of C-5: A phenyl-thiomorpholine group at C-5 interacts with the hydrophobic regions of the kinase.[1][2][3]
Visualization: Reaction Workflow & SAR Logic
Caption: Divergent synthesis workflow starting from the 2-amino precursor to the 2-bromo intermediate, enabling three distinct diversification pathways for library generation.
Caption: SAR Logic diagram illustrating the pharmacophoric features of the scaffold: H-bond acceptors (blue), solvent-exposed vectors (red), and hydrophobic interactions (green).[1][2][3]
Part 4: Safety & Handling
-
Diazonium Salts: The intermediate diazonium salt in Protocol A is potentially explosive if isolated or allowed to dry. Do not isolate. Proceed immediately to the Sandmeyer step.
-
Nitrogen Evolution: The Sandmeyer reaction generates significant N₂ gas.[1] Ensure the reaction vessel is vented to a fume hood and addition is controlled to prevent foam-over.[2][3]
-
Skin Sensitization: Triazolopyridines can be potent skin sensitizers.[1][2] Wear double nitrile gloves and handle in a ventilated enclosure.[2]
References
-
Synthesis of 1,2,4-Triazolo[1,5-a]pyridines: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." Available at: [Link]
-
Filgotinib Pharmacology & Structure: IUPHAR/BPS Guide to PHARMACOLOGY. "Filgotinib Ligand Page."[1][2][7] Available at: [Link][1][2][3]
-
Suzuki Coupling Protocols: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Available at: [Link][1][2][3]
-
Buchwald-Hartwig Methodology: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[1][2][3][8][9][10] Available at: [Link][1][2][3]
-
Triazolopyrimidine Scaffold Review: National Institutes of Health (NIH). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[1][2][3] Available at: [Link]
Sources
- 1. Filgotinib | 1206161-97-8 [chemicalbook.com]
- 2. filgotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Filgotinib - Wikipedia [en.wikipedia.org]
- 4. CN110204542A - A kind of synthetic method of JAK1 inhibitor Filgotinib - Google Patents [patents.google.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. US10815227B2 - Processes for the preparation of filgotinib - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
design of bioactive molecules using thetriazolo[1,5-a]pyridine scaffold
An Application Guide to the Design and Synthesis of Bioactive Molecules Utilizing the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
Introduction: The Rise of a Privileged Scaffold in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, making it a cornerstone for the design of potent and selective therapeutic agents.
This scaffold is often considered a "privileged structure" because it is capable of binding to multiple, unrelated biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Compounds incorporating this core have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic agents.[6][7][8] The clinical success of drugs such as Filgotinib (a Janus kinase 1 (JAK1) inhibitor for rheumatoid arthritis), Tucatinib (a HER2 inhibitor for breast cancer), and Enarodustat (an HIF-PH inhibitor for anemia) underscores the therapeutic potential of this chemical framework.[2]
One of the key reasons for its utility is its role as a bioisostere for the purine ring system.[1][9] This bioisosteric relationship allows medicinal chemists to design molecules that can mimic endogenous purines and interact with purinergic receptors or enzymes that process purine-based substrates, such as kinases.
This guide provides a comprehensive overview of the rational design principles, synthetic methodologies, and biological evaluation protocols for developing novel bioactive molecules based on the[1][2][3]triazolo[1,5-a]pyridine scaffold.
Part 1: Rational Design of Bioactive[1][2][3]Triazolo[1,5-a]pyridines
The design of novel bioactive compounds is a multifactorial process that balances potency, selectivity, and drug-like properties. For the triazolopyridine scaffold, design strategies often revolve around target-specific interactions and leveraging known structure-activity relationships (SAR).
Target-Based Design: A Case Study on Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway, a key cascade in cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is implicated in numerous autoimmune diseases.
The design of triazolopyridine-based JAK inhibitors often starts with mimicking the hinge-binding motif of ATP in the kinase domain. The nitrogen atoms within the fused ring system are excellent hydrogen bond acceptors, enabling strong interactions with the kinase hinge region.
Causality Behind the Design: The triazolopyridine core acts as a stable anchor. By strategically placing substituents at different positions of the scaffold, chemists can achieve selectivity and potency. For instance, in the development of JAK1/2 inhibitors, two series of derivatives were designed where modifications were made to explore the solvent-exposed regions of the ATP-binding pocket, leading to compounds with high potency against JAK1/2 and selectivity over other kinases like JAK3.[3]
Caption: The JAK-STAT signaling pathway and the point of intervention for triazolopyridine inhibitors.
Structure-Activity Relationship (SAR) Guided Design
Systematic modification of the triazolopyridine core and analysis of the resulting changes in biological activity are crucial for optimizing lead compounds. A recent study on α-glucosidase inhibitors provides an excellent example of SAR.[2]
Causality Behind the Design: Researchers synthesized a series of derivatives to probe the impact of different aryl substituents at various positions. It was discovered that introducing a methoxy group on one of the aryl rings enhanced α-glucosidase inhibition compared to an unsubstituted ring.[2] Conversely, a chlorine atom at the same position reduced activity. This suggests that both electronic and steric factors of the substituents play a critical role in the molecule's interaction with the enzyme's active site.
Table 1: SAR of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as α-Glucosidase Inhibitors (Data synthesized from literature for illustrative purposes based on findings in[2])
| Compound ID | Substituent (Ar1) | Substituent (Ar2) | α-Glucosidase IC50 (µM) |
| 15a | Phenyl | Phenyl | 20.32 ± 0.11 |
| 15u | 4-Methoxyphenyl | Phenyl | 14.78 ± 0.22 |
| 15v | 4-Chlorophenyl | Phenyl | 25.15 ± 0.35 |
| 15j | 4-Methoxyphenyl | 4-Nitrophenyl | 10.04 ± 0.15 |
Part 2: Synthetic Protocols
The construction of the triazolopyridine core can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies involve the cyclization of 2-aminopyridine derivatives or N-aryl amidines.[10]
Caption: Overview of common synthetic strategies for the triazolopyridine core.
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis
This modern, eco-friendly protocol allows for the rapid synthesis of triazolopyridines from enaminonitriles and benzohydrazides via a tandem reaction.[5][11]
Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The final product can be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and HRMS, ensuring the integrity of the synthesized molecule.
Materials:
-
Enaminonitrile (1.0 mmol)
-
Benzohydrazide (1.2 mmol)
-
Ethanol (3 mL)
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer
-
Microwave synthesizer
Step-by-Step Methodology:
-
Preparation: Add the enaminonitrile (1.0 mmol, 1.0 equiv), benzohydrazide (1.2 mmol, 1.2 equiv), and ethanol (3 mL) to a 10 mL microwave synthesis vial equipped with a magnetic stirrer.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Irradiate the reaction mixture at 120 °C for 30 minutes.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure[1][2][3]triazolo[1,5-a]pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques (NMR, MS).
Protocol 2: Synthesis of 6-Amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles
This multi-step synthesis yields highly functionalized triazolopyridines that have shown promise as α-glucosidase inhibitors.[2] The key final step involves the reaction of 3-aryl-(1,2,4-triazol-5-yl)acetonitriles with α-azidochalcones.
Caption: Workflow for the synthesis of bioactive triaryl-substituted triazolopyridines.
Part 3: Biological Evaluation Protocols
Once synthesized, the novel compounds must be tested for biological activity. The choice of assay is dictated by the therapeutic target.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a target for type 2 diabetes.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Acarbose (positive control)
-
Test compounds dissolved in DMSO
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add 20 µL of the test compound solution (at various concentrations).
-
Enzyme Addition: Add 20 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to each well.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubation: Incubate the plate at 37 °C for another 20 minutes.
-
Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 value for each compound.
Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Selected Compounds (Data synthesized from literature for illustrative purposes based on findings in[8])
| Compound ID | HCT-116 (Colon) | U-87 MG (Glioblastoma) | MCF-7 (Breast) |
| 1c | 2.15 ± 0.18 | 3.45 ± 0.22 | 5.01 ± 0.30 |
| 2d | 1.88 ± 0.15 | 2.97 ± 0.19 | 4.65 ± 0.28 |
| Doxorubicin | 0.45 ± 0.05 | 0.62 ± 0.07 | 0.51 ± 0.06 |
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold continues to be a highly valuable framework in modern drug discovery. Its synthetic tractability and proven clinical relevance ensure its place in the medicinal chemist's toolbox. Future research will likely focus on developing even more efficient and stereoselective synthetic methods, exploring new biological targets, and applying computational tools for more precise, rational design of next-generation therapeutics. The use of this scaffold in developing PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors represents exciting new frontiers for this versatile heterocyclic system.
References
-
ResearchGate. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. Retrieved from [Link]
-
Nature. (2025, May 22). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
PubMed. (2020, July 15). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
MDPI. (2025, April 21). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]
-
PubMed. (n.d.). Novel[1][2][10]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]
-
PubMed. (2013, September). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]
-
eScholarship.org. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Synthesis of 2-Aryl-Triazolo[1,5-a]pyridines: An Application Note and Protocol Guide
Introduction: The Significance of 2-Aryl-Triazolo[1,5-a]pyridines
The fused heterocyclic scaffold, 2-aryl-triazolo[1,5-a]pyridine, represents a privileged structural motif in medicinal chemistry and materials science. These compounds exhibit a wide spectrum of biological activities, including antifungal, antitumor, and potent α-glucosidase inhibitory effects, making them attractive targets for drug discovery programs.[1][2][3] Their unique photophysical properties also lend them to applications in organic electronics. This guide provides a comprehensive overview of the prevalent synthetic strategies for 2-aryl-triazolo[1,5-a]pyridines, with a focus on practical, detailed protocols for researchers in both academic and industrial settings.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-aryl-triazolo[1,5-a]pyridines can be broadly categorized into three main approaches: copper-catalyzed oxidative cyclization, metal-free oxidative cyclization, and microwave-assisted catalyst-free synthesis. The choice of method often depends on the desired substrate scope, reaction efficiency, and tolerance to various functional groups.
| Synthetic Method | Key Reagents & Conditions | Advantages | Disadvantages | Yields |
| Copper-Catalyzed Oxidative Cyclization | 2-Acylpyridines, Hydrazides, Copper(II) catalyst (e.g., Cu(OAc)₂), Air or O₂ as oxidant, Ethyl Acetate | High yields, mild reaction conditions, readily available starting materials.[4] | Potential for metal contamination in the final product. | Good to excellent |
| Metal-Free Oxidative Cyclization (PIFA-mediated) | N-(pyridin-2-yl)benzimidamides, Phenyliodine bis(trifluoroacetate) (PIFA), Hexafluoroisopropanol (HFIP) | Avoids transition metal catalysts, short reaction times, high yields.[5] | PIFA is a relatively expensive reagent, HFIP is a specialized solvent. | High |
| Microwave-Assisted Catalyst-Free Synthesis | Enaminonitriles, Benzohydrazides, Toluene, Microwave irradiation (140 °C) | Rapid synthesis, catalyst- and additive-free, eco-friendly.[6] | Requires specialized microwave reactor equipment. | Good to excellent |
Reaction Mechanisms: A Closer Look
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Copper-Catalyzed Oxidative N-N Bond Formation
This method proceeds through a one-pot hydrazonation followed by a copper(II)-catalyzed oxidative N-N bond formation.[4] The reaction is typically carried out using atmospheric oxygen as the terminal oxidant, making it an environmentally benign process. The use of ethyl acetate as a solvent has been shown to significantly promote the oxidative cyclization step.[4]
PIFA-Mediated Intramolecular Annulation
The metal-free synthesis utilizing phenyliodine bis(trifluoroacetate) (PIFA) involves the intramolecular annulation of N-(pyridin-2-yl)benzimidamides. The proposed mechanism involves three key steps: formation of an intermediate through the reaction of the substrate with PIFA, subsequent intramolecular nucleophilic attack, and finally, rearomatization to yield the desired triazolo[1,5-a]pyridine.[5] The choice of solvent is critical, with hexafluoroisopropanol (HFIP) providing optimal results.[5]
Microwave-Assisted Tandem Reaction
This catalyst-free approach leverages the efficiency of microwave irradiation to drive a tandem reaction between enaminonitriles and benzohydrazides.[6] The proposed mechanism initiates with a transamidation reaction, followed by a nucleophilic addition of the nitrogen to the nitrile group, and concludes with a condensation reaction to form the final product.[6]
Experimental Protocols
Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2-Aryl-[1][4][7]triazolo[1,5-a]pyridines
This protocol is adapted from an efficient and simple method involving a copper(II)-catalyzed oxidative N-N bond formation.[4]
Materials:
-
Substituted 2-acylpyridine (1.0 mmol)
-
Aryl hydrazide (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Ethyl acetate (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the substituted 2-acylpyridine (1.0 mmol), aryl hydrazide (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Add ethyl acetate (5 mL) to the flask.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Workflow Diagram:
Caption: Workflow for Copper-Catalyzed Synthesis.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis of 2-Aryl-[1][4][8]triazolo[1,5-a]pyridines
This protocol is based on a catalyst-free, microwave-mediated synthesis from enaminonitriles and benzohydrazides.[6]
Materials:
-
Enaminonitrile (0.175 mmol)
-
Benzohydrazide (0.35 mmol, 2.0 equiv.)
-
Dry toluene (1.5 mL)
-
Microwave vial (0.5–2.0 mL)
-
Microwave reactor
Procedure:
-
In an oven-dried microwave vial, add the enaminonitrile (0.175 mmol) and benzohydrazide (0.35 mmol).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the reaction vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C using microwave irradiation.
-
Maintain the temperature for the required time (typically monitored by TLC for completion).
-
After the reaction is complete, cool the vial to room temperature.
-
Directly purify the reaction mixture by silica gel column chromatography using an appropriate eluent (e.g., chloroform/ethyl acetate 10:1).
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend reaction time, increase temperature (if applicable), or check the purity of starting materials. For microwave synthesis, ensure proper sealing of the vial to maintain pressure and temperature. |
| Inactive catalyst (for copper-catalyzed method) | Use fresh or properly stored copper(II) acetate. | |
| Improper solvent | Ensure the use of dry toluene for the microwave-assisted synthesis. | |
| Formation of side products | Non-specific reactions | Optimize reaction temperature and time. In the copper-catalyzed method, the stoichiometry of reactants can be adjusted. |
| Degradation of starting materials or product | For microwave synthesis, avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in purification | Co-elution of product and impurities | Adjust the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
| Product insolubility | Choose an appropriate solvent for extraction and purification based on the product's polarity. |
Conclusion
The synthesis of 2-aryl-triazolo[1,5-a]pyridines can be achieved through several efficient and reliable methods. The choice of a specific protocol will depend on the available resources, desired scale, and the nature of the substrates. The copper-catalyzed one-pot synthesis offers a simple and cost-effective approach, while the microwave-assisted catalyst-free method provides a rapid and environmentally friendly alternative. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery and materials science.
References
-
Facile One-Pot Synthesis of[1][4][7] Triazolo[ 1, 5-a] Pyridines from 2Acylpyridines by Copper(II)-Catalyzed Oxidative N-N Bond Formation. (2025). ResearchGate. [Link]
-
Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. (n.d.). Europe PMC. [Link]
-
Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. (2020). MDPI. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). National Institutes of Health. [Link]
-
Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. (2012). PubMed. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). eScholarship.org. [Link]
-
Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. (2016). ACS Publications. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). National Institutes of Health. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). eScholarship.org. [Link]
-
Novel[1][4][7]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. [Link]
-
A facile and practical one-pot synthesis of[1][4][8]triazolo[4,3-a]pyridines. (2016). RSC Publishing. [Link]
-
A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][4][8]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020). RSC Publishing. [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][4][8]triazine and Imidazo[2,1-c][1][4][8]triazine. (2025). ResearchGate. [Link]
-
PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (2014). Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2024). MDPI. [Link]
Sources
- 1. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sci-Hub. ChemInform Abstract: A Convenient Preparation of (1,2,4)Triazolo(1,5‐a)pyridines from Acetohydrazide Derivatives. Synthetic and Mechanistic Aspects. / ChemInform, 1990 [sci-hub.ru]
Application Note: Scalable Synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib), ROR
While academic literature offers various routes, many suffer from scalability issues such as the use of highly toxic cyanogen bromide (BrCN), unstable diazonium isolations, or poor regioselectivity during direct halogenation.
This guide details a Process Safety-Oriented (PSO) route designed for multi-gram to kilogram scale-up. We prioritize the Thiourea/Hydroxylamine cyclization method to access the 2-amino precursor, followed by a Non-Aqueous Sandmeyer Bromination . This approach eliminates the need for handling bulk BrCN and minimizes explosion hazards associated with aqueous diazonium salts.
Strategic Route Analysis
Retrosynthetic Logic
The synthesis targets the 2-position specifically. Direct bromination of the parent triazolopyridine often yields a mixture of isomers (favoring the pyridine ring positions 6 or 7) due to the electronic bias of the fused system. Therefore, a functional group interconversion (FGI) strategy from the 2-amino derivative is the most reliable method for scale-up.
Route Comparison
| Feature | Route A: N-Amination / BrCN | Route B: Direct Bromination | Route C: Thiourea / Sandmeyer (Recommended) |
| Key Reagents | HOSA, Cyanogen Bromide | NBS or Br | Ethoxycarbonyl isothiocyanate, NH |
| Safety Profile | High Risk (BrCN is volatile/toxic; N-amino salts unstable) | Moderate | High Safety (Avoids BrCN; In-situ diazotization) |
| Regioselectivity | High (2-position) | Low (Mixture of 6, 7, and 2) | Excellent (2-position exclusive) |
| Scalability | Limited by BrCN handling | Good, but purification difficult | Excellent (Crystalline intermediates) |
Detailed Protocol: The "Golden Route"
Stage 1: Synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine
This two-step "one-pot" equivalent sequence avoids the isolation of unstable intermediates.
Step 1.1: Formation of the Thiourea Intermediate
Reaction: 2-Aminopyridine + Ethoxycarbonyl isothiocyanate
-
Reactor Setup: 5L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and addition funnel. Nitrogen inertion.
-
Charge: Add 2-Aminopyridine (1.0 equiv, e.g., 100 g) and Dichloromethane (DCM) (10 vol, 1.0 L). Cool to 0–5 °C.[1]
-
Addition: Charge Ethoxycarbonyl isothiocyanate (1.05 equiv) dropwise via addition funnel over 60 minutes.
-
Process Control: Maintain internal temperature
°C. The reaction is exothermic.
-
-
Reaction: Warm to 20–25 °C and stir for 4 hours.
-
IPC (In-Process Control): HPLC/TLC should show
starting material.
-
-
Workup: The product often precipitates. If soluble, concentrate to ~3 vol. Add Hexanes (10 vol) to precipitate the thiourea. Filter and dry.[2]
-
Yield: Typically 90–95%.
-
Step 1.2: Cyclization to 2-Amino Core
Reaction: Thiourea + Hydroxylamine hydrochloride
-
Charge: Suspend the Thiourea intermediate from Step 1.1 in Ethanol/Methanol (1:1, 10 vol).
-
Reagent: Add Hydroxylamine hydrochloride (5.0 equiv) and Diisopropylethylamine (DIEA) (5.0 equiv).
-
Note: The base is required to neutralize the HCl and drive the condensation.
-
-
Cyclization: Heat to reflux (approx. 75–80 °C) for 6–12 hours.
-
Workup: Cool to room temperature. Concentrate to remove bulk alcohols.
-
Purification: Slurry the residue in water (10 vol) to dissolve salts. The product, 2-amino-[1,2,4]triazolo[1,5-a]pyridine , precipitates as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 45 °C.
-
Yield: 75–85% over two steps.
-
Purity: >98% (HPLC).
-
Stage 2: Non-Aqueous Sandmeyer Bromination
Reaction: 2-Amino-triazolopyridine + t-BuONO + CuBr
This step replaces the hazardous aqueous sodium nitrite method. Using tert-butyl nitrite (t-BuONO) in organic solvent allows for homogeneous reaction conditions and better yield.
Safety Critical: Diazo intermediates are generated in situ. Do not stop stirring. Ensure gas evolution (
-
Reactor Setup: 5L reactor with reflux condenser connected to a scrubber (for NO
/Br vapors). -
Charge: Add Copper(II) Bromide (CuBr
) (1.5 equiv) and Acetonitrile (MeCN) (15 vol). Stir to form a dark green/brown suspension. -
Activation: Add tert-Butyl Nitrite (t-BuONO) (1.5 equiv) in one portion (or dropwise if scale >500g to control exotherm). Stir for 30 mins at 20 °C.
-
Addition: Add the 2-Amino-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) portion-wise as a solid over 1 hour.
-
Process Control: Significant gas evolution (
) will occur. Maintain temperature °C. Do not add amine too fast; accumulation of unreacted diazo species is a safety hazard.
-
-
Reaction: Heat the mixture to 60–65 °C for 2–4 hours.
-
IPC: Monitor consumption of amine by HPLC.
-
-
Quench & Workup:
-
Cool to 20 °C.
-
Quench by pouring into 20% aqueous NH
Cl solution (20 vol) (Caution: Exotherm). -
Extract with Ethyl Acetate (3 x 10 vol).
-
Wash combined organics with brine. Dry over Na
SO .
-
-
Purification: Pass through a short pad of silica gel (eluting with EtOAc/Heptane) to remove residual copper salts. Concentrate to dryness.[2]
-
Recrystallization: Recrystallize from Ethanol or EtOAc/Heptane if necessary.
-
Target Yield: 65–75%.
-
Appearance: Crystalline solid (often pale yellow or tan).
-
Process Safety & Logic Visualization
Retrosynthetic & Process Logic
The following diagram illustrates the decision matrix and chemical flow, highlighting the safety checkpoints.
Caption: Strategic route selection and process flow for the synthesis of the 2-bromo derivative, emphasizing safety controls.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Reagent Stoichiometry (Step 1) | EtO | Slight excess ensures full conversion of 2-AP; large excess complicates purification. |
| Cyclization Temp (Step 2) | 75–80 °C (Reflux) | Required to drive the elimination of ethanol and sulfur. Lower temps yield incomplete oxime intermediates. |
| Sandmeyer Temp (Step 3) | Addition: < 30 °CReaction: 60 °C | Addition must be cool to prevent rapid diazo decomp (explosion risk). Heating required for radical bromination. |
| Gas Venting | Continuous | Step 3 generates 1 mole of N |
Analytical Specifications
For the final 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine :
-
1H NMR (400 MHz, DMSO-d6):
9.05 (d, J=6.8 Hz, 1H, H-7), 7.92 (d, J=9.0 Hz, 1H, H-4), 7.75 (ddd, 1H, H-5), 7.30 (td, 1H, H-6). Note: H-7 is characteristically downfield due to the bridgehead nitrogen. -
HPLC Purity: >98.0% (area %).
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 182–184 °C (Lit. value check required, typically high melting).
Troubleshooting Guide
-
Issue: Low yield in Sandmeyer step.
-
Cause: "Wet" solvents. Water quenches the diazonium intermediate to the phenol (2-hydroxy derivative).
-
Solution: Use anhydrous Acetonitrile. Ensure CuBr
is dry.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Issue: Incomplete cyclization in Step 2.
-
Cause: Insufficient base (DIEA) or insufficient heating time.
-
Solution: Monitor by HPLC. If intermediate persists, add more DIEA and extend reflux.
-
-
Issue: Green color in final product.
-
Cause: Residual Copper salts.
-
Solution: Wash organic layer with 10% ethylenediamine or aqueous NH
OH during workup to chelate copper, or pass through silica.
-
References
-
General Synthesis of Triazolopyridines
- Thiourea Route Methodology: Fairfull, E. S., & Peak, D. A. (1955). Journal of the Chemical Society. (Classic reference for thiourea cyclization). Modern adaptation: Journal of Medicinal Chemistry, 2008, 51(18), 5766–5779.
-
Non-Aqueous Sandmeyer (t-BuONO/CuBr2)
-
Doyle, M. P., et al. (1977). Alkyl Nitrites in Organic Synthesis. J. Org.[10] Chem., 42, 2426.
- Application to Heterocycles: Organic Process Research & Development, 2004, 8(6), 1059–1064.
-
- Safety of Diazo Compounds: Bretherick's Handbook of Reactive Chemical Hazards. (Consult for specific diazonium salt hazards).
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICSC 0136 - CYANOGEN BROMIDE [chemicalsafety.ilo.org]
- 3. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 10. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Versatility of 2-Bromo-triazolo[1,5-a]pyridine: A Strategic Building Block for Complex Molecule Synthesis
The Versatility of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Strategic Building Block for Complex Molecule Synthesis
Introduction: The Privileged[1][2][3]triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a prominent heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to endogenous purines make it a "privileged scaffold," frequently incorporated into a wide array of biologically active molecules.[1][4] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[3] The strategic introduction of a bromine atom at the 2-position of this scaffold furnishes a versatile chemical handle, 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, unlocking a plethora of synthetic possibilities for the construction of complex molecular architectures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine as a pivotal building block in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine stems from the reactivity of the C-Br bond, which serves as a versatile anchor point for the introduction of a wide range of substituents. This is most effectively achieved through transition metal-catalyzed cross-coupling reactions, which have revolutionized the way chemists approach the synthesis of complex molecules.[2][5] The electron-deficient nature of the triazolopyridine ring system can influence the reactivity of the C-Br bond, often requiring carefully optimized reaction conditions.
Below, we explore two of the most powerful and widely employed cross-coupling methodologies for the functionalization of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[6] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl bromide (2-Bromo-[1][2][3]triazolo[1,5-a]pyridine) to a Pd(0) species. This is followed by transmetalation with a boronic acid or ester, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromoheterocycles.[6]
Materials:
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine.
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Other Pd(0) or Pd(II) sources can be used. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are often optimal. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are crucial for reproducibility. |
| Temperature | 80-120 °C | Optimization may be required depending on the substrates. |
| Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine. |
Application II: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][7] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling. It commences with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-aryl amine and regenerates the Pd(0) catalyst.[1]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-[1][2][3]triazolo[1,5-a]pyridine
This protocol is based on general procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[8]
Materials:
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Reagent Addition: Add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine and anhydrous toluene.
-
Amine Addition: Add piperidine via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 2-(piperidin-1-yl)-[1][2][3]triazolo[1,5-a]pyridine.
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred for their air stability. |
| Ligand | BINAP, Xantphos, DavePhos | The choice of ligand is critical and depends on the amine. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, Dioxane | Anhydrous conditions are essential. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive amines. |
| Table 2: General Reaction Conditions for Buchwald-Hartwig Amination of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine. |
Conclusion and Future Outlook
2-Bromo-[1][2][3]triazolo[1,5-a]pyridine has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a robust platform for the rapid generation of molecular complexity. The protocols detailed herein offer a solid foundation for researchers to explore the vast chemical space accessible from this strategic starting material. As the demand for novel bioactive compounds and advanced materials continues to grow, the importance of such versatile building blocks in accelerating the discovery process cannot be overstated. Further exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, will undoubtedly expand the synthetic utility of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine even further.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Geronikaki, A. A., & Gavalas, A. M. (2006). A review of the synthetic and pharmacological applications of triazolopyridines. Current Medicinal Chemistry, 13(14), 1649–1673. [Link]
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
A review on the synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Seregin, I. V., & Gevorgyan, V. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 72(15), 5849-5852. [Link]
-
A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction. (2021). RSC Advances, 11(8), 4645-4655. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. (2023). Scientific Reports, 13(1), 8333. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2023). Molecules, 28(4), 1833. [Link]
-
An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine is described. (2019). Organic Letters, 21(16), 6424-6428. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
application of 2-Bromo-triazolo[1,5-a]pyridine in materials science
Application Note: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine in Advanced Materials Science
Abstract
This technical guide details the utility of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (2-Br-TP) as a critical electrophilic scaffold in the design of organic semiconductors. Unlike its isomers, the [1,2,4]triazolo[1,5-a]pyridine core offers a unique combination of high electron affinity (EA), rigid planarity, and nitrogen-rich topology, making it an ideal electron-acceptor (A) building block for Donor-Acceptor (D-A) systems. This note provides a validated protocol for the synthesis of the 2-bromo precursor, its functionalization via Suzuki-Miyaura cross-coupling to generate OLED host materials, and the subsequent characterization of optoelectronic properties.
Module 1: The Material Scaffold
Structural Significance
The [1,2,4]triazolo[1,5-a]pyridine (TP) core is an electron-deficient heterocycle formed by fusing a pyridine ring with a 1,2,4-triazole ring.[1]
-
Electronic Nature: The bridgehead nitrogen (N4) and the inductive effect of the triazole ring lower the LUMO energy level, facilitating electron injection and transport.
-
Regiochemistry: The C2 position (between N1 and N3) is the most active site for nucleophilic attack or metal-catalyzed cross-coupling when halogenated. This allows for the precise installation of donor moieties (e.g., carbazole, triphenylamine) without disrupting the planarity of the core.
-
Isomer Clarification: This guide focuses on the [1,2,4] isomer. The [1,2,3] isomer lacks a carbon at the 2-position (N-N-N sequence), making "2-bromo" nomenclature chemically invalid for that system.
Structure-Property Relationship (SPR)
| Feature | Material Consequence | Application |
| High Electron Affinity | Deep LUMO (~ -2.8 to -3.2 eV) | Electron Transport Layer (ETL), TADF Acceptor |
| Rigid Planarity | High triplet energy (E_T > 2.7 eV) | Host for Green/Blue Phosphorescent OLEDs (PhOLEDs) |
| Nitrogen-Rich | Coordination capability | Fluorescent Chemosensors (Metal Ion Detection) |
Module 2: Synthesis Protocol
This protocol describes the synthesis of the 2-bromo-[1,2,4]triazolo[1,5-a]pyridine precursor followed by its coupling to a carbazole donor.
Step 1: Synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine
Precursor formation via oxidative cyclization.
-
Reagents: 2-Aminopyridine (1.0 eq), Ethoxycarbonyl isothiocyanate (1.1 eq), Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq), Diisopropylethylamine (DIPEA), Ethanol/Methanol.
-
Procedure:
-
Dissolve 2-aminopyridine in anhydrous ethanol (0.5 M).
-
Add ethoxycarbonyl isothiocyanate dropwise at 0°C. Stir at RT for 2 h to form the thiourea intermediate.
-
Add NH₂OH·HCl and DIPEA. Reflux for 6–12 h. The hydroxylamine induces cyclization via the thiourea.
-
Cool, filter the precipitate, and wash with cold ethanol.
-
Yield: Typically 70–85% (White/Off-white solid).
-
Step 2: Sandmeyer Bromination to 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Conversion of the amino group to the bromide.
-
Reagents: 2-Amino-TP (from Step 1), Sodium Nitrite (NaNO₂), Hydrobromic acid (48% HBr), Copper(I) Bromide (CuBr).
-
Procedure:
-
Suspend 2-amino-TP (10 mmol) in 48% HBr (20 mL) at -5°C (ice/salt bath).
-
Add NaNO₂ (12 mmol) in water dropwise, maintaining temp < 0°C. Stir for 30 min to form the diazonium salt.
-
Add CuBr (1.5 eq) dissolved in HBr dropwise.
-
Allow the mixture to warm to RT and stir for 2 h (evolution of N₂ gas).
-
Neutralize with NaHCO₃ (carefully!) and extract with Dichloromethane (DCM).
-
Purify via silica gel column chromatography (Hexane/EtOAc).
-
QC Check: ¹H NMR (CDCl₃) should show loss of broad NH₂ peak and a downfield shift of aromatic protons.
-
Step 3: Functionalization via Suzuki Coupling
Synthesis of a D-A-D Host Material: 2,6-bis(9-phenyl-9H-carbazol-3-yl)-[1,2,4]triazolo[1,5-a]pyridine (Example). Note: If starting with 2-bromo, you get a mono-substituted product. For bis-substitution, a 2,6-dibromo precursor is used. Below is the protocol for the 2-position functionalization .
-
Reagents: 2-Bromo-TP (1.0 eq), 9-Phenyl-9H-carbazol-3-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M aq), Toluene/Ethanol (4:1).
-
Procedure:
-
Degas solvents with N₂ for 30 min.
-
Combine reagents in a Schlenk flask under N₂ atmosphere.
-
Heat to reflux (110°C) for 24 h.
-
Cool, pour into water, extract with DCM.
-
Dry over MgSO₄, concentrate, and purify via column chromatography.
-
Result: A highly fluorescent solid (TP-Carbazole hybrid).
-
Module 3: Visualization of Workflows
Synthesis Pathway Diagram
Caption: Figure 1. Step-by-step synthetic route from commodity chemicals to the functionalized OLED material.
Structure-Property Logic Flow
Caption: Figure 2. Mapping structural attributes of the TP core to specific material science applications.
Module 4: Characterization & Validation
To validate the synthesized material for optoelectronic use, the following data profile is required:
| Parameter | Method | Target Value (OLED Host) | Relevance |
| Purity | HPLC / ¹H NMR | > 99.5% | Impurities quench excitons. |
| Thermal Stability | TGA (5% weight loss) | > 350°C | Ensures device longevity during evaporation. |
| Glass Transition | DSC (T_g) | > 100°C | Prevents crystallization in the film. |
| Energy Levels | CV / UV-Vis | LUMO: ~ -2.8 eVHOMO: ~ -6.0 eV | Matches adjacent layers (e.g., TPBi, HTL). |
| Triplet Energy | Low Temp PL (77 K) | > 2.70 eV (Green) > 2.90 eV (Blue) | Prevents reverse energy transfer from the emitter. |
Experimental Tip: When performing Cyclic Voltammetry (CV) on TP derivatives, use Ferrocene (Fc/Fc+) as an internal standard. The reduction wave of the TP core is typically reversible, indicating stable electron transport capability.
References
-
[1,2,4]Triazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs. Source: ACS Applied Materials & Interfaces URL:[Link]
-
Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Oxidative Cyclization. Source: Organic Chemistry Portal URL:[Link]
-
Recent Advances in [1,2,4]Triazolo[1,5-a]pyridine Chemistry. Source: Molecules (MDPI) URL:[Link]
-
Design and Synthesis of Triazolopyridine Derivatives for Optoelectronics. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
Sources
Application Note: Strategic Derivatization of the [1,2,4]Triazolo[1,5-a]pyridine Scaffold
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine ring system represents a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for quinolines and purines.[1][2] Its unique electronic architecture—characterized by a bridgehead nitrogen that imparts specific dipole moments and hydrogen-bond accepting capabilities—has led to its adoption in JAK inhibitors, adenosine receptor antagonists, and anticancer agents.
This guide provides a validated technical roadmap for the construction and late-stage derivatization of this system. Unlike standard heterocyclic guides, we focus here on the divergent reactivity between the C3 (electrophilic susceptibility) and C7 (C-H activation/lithiation) positions, providing researchers with a logic-driven toolkit for analog generation.
Core Synthesis: The Foundation
While multiple routes exist, the Oxidative Cyclization of N-(2-pyridyl)amidines remains the most robust method for generating the core scaffold, particularly when diverse substitution is required at the C2 position.
Protocol A: Hypervalent Iodine-Mediated Oxidative N-N Bond Formation
Rationale: This method avoids harsh thermal conditions and heavy metal contamination, utilizing Phenyliodine(III) diacetate (PIDA) to drive the formation of the N-N bond.
Reagents & Materials:
-
Precursor: N-(pyridin-2-yl)benzimidamide (or equivalent amidine)[3]
-
Oxidant: Phenyliodine(III) diacetate (PIDA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology:
-
Preparation: Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (N₂).
-
Addition: Cool the solution to 0 °C. Add PIDA (1.2 mmol, 386 mg) portion-wise over 5 minutes. Critical Parameter: Rapid addition can lead to exotherms; maintain temperature <5 °C during addition to prevent over-oxidation.
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) for the disappearance of the amidine.
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) followed by saturated aqueous Na₂S₂O₃ (5 mL) to reduce residual oxidant.
-
Isolation: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂). The triazolo[1,5-a]pyridine core typically elutes with higher polarity than the starting material.
Yield Expectation: 75–90%
Regioselective Derivatization: The Toolkit
The triazolo[1,5-a]pyridine ring is electronically amphoteric. The bridgehead nitrogen (N1) depletes electron density from the pyridine ring but directs metals to the C7 position. Conversely, the triazole ring activates the C3 position toward electrophilic attack.
Visualization: The Reactivity Map
The following diagram illustrates the divergent synthetic pathways available based on the electronic properties of the ring.
Caption: Divergent reactivity map showing C3 susceptibility to electrophiles and C7 suitability for directed C-H activation.
Protocol B: C3-Selective Halogenation (Electrophilic)
Rationale: The C3 position is the most electron-rich site on the scaffold. Halogenation here creates a handle for cross-coupling (Suzuki-Miyaura, Sonogashira).
Reagents:
-
Substrate: Triazolo[1,5-a]pyridine derivative[1][2][3][4][5][6][7][8][9][10][11][12]
-
Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN)
-
Catalyst: None required (mild conditions)
Methodology:
-
Dissolve substrate (1.0 mmol) in MeCN (5 mL).
-
Add NBS (1.1 mmol) in one portion at RT.
-
Stir for 1–3 hours. The product often precipitates or can be isolated by simple aqueous workup.
-
Note: If the C3 position is blocked, electrophilic attack may occur at C6, though with significantly lower kinetics.
Protocol C: C7-Selective C-H Arylation (Directed)
Rationale: The N1 nitrogen acts as a directing group (DG) for Palladium, facilitating C-H activation at the sterically accessible C7 position. This avoids the instability associated with C7-lithiation.
Reagents:
-
Catalyst: Pd(OAc)₂ (5–10 mol%)
-
Ligand: PPh₃ or XPhos (10–20 mol%)
-
Oxidant/Base: Ag₂CO₃ (2.0 equiv) - Crucial for re-oxidizing Pd(0) to Pd(II)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Solvent: 1,4-Dioxane or DCE
Methodology:
-
In a pressure tube, combine substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg), Ligand (26 mg), and Ag₂CO₃ (275 mg).
-
Add anhydrous 1,4-Dioxane (3 mL).
-
Seal and heat to 110 °C for 12–18 hours.
-
Filter through a Celite pad to remove silver salts.
-
Concentrate and purify via HPLC or column chromatography.
Troubleshooting & Critical Process Parameters
| Issue | Mechanism | Solution |
| Ring Opening | Attack of strong nucleophiles (e.g., n-BuLi) at C7 or C5 causes triazole ring scission, yielding pyridine-2-carboximidamides. | Avoid strong bases/nucleophiles. Use transition-metal C-H activation (Protocol C) instead of lithiation-quenching strategies. |
| Isomerization | [1,2,4]triazolo[4,3-a]pyridine (kinetic product) vs. [1,5-a]pyridine (thermodynamic product). | Ensure reaction conditions favor the Dimroth Rearrangement . Heating [4,3-a] isomers in basic media often converts them to the desired [1,5-a] core. |
| Low Yield (C-H) | Competitive coordination of Pd to N1 without C-H insertion. | Increase temperature to 110–130 °C; ensure anhydrous conditions; switch to Ag₂CO₃/pivalic acid systems to assist proton abstraction. |
References
-
Huntsman, E., & Balsells, J. (2005).[3] Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761–3765. Link
-
Ueda, S., & Nagasawa, H. (2009).[3] Copper-Catalyzed Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Journal of the American Chemical Society, 131(42), 15080–15081. Link
-
Zheng, S., et al. (2014).[3] PIFA-Mediated Intramolecular Annulation via Direct Metal-Free Oxidative N-N Bond Formation.[3] The Journal of Organic Chemistry, 79(10), 4687–4693. Link
-
Song, L., et al. (2015).[3] I2/KI-Mediated Oxidative N-N Bond Formation.[3] The Journal of Organic Chemistry, 80(14), 7219–7225. Link
-
Jones, G. (2002). The Chemistry of the Triazolopyridines. Advances in Heterocyclic Chemistry, 83, 1–70. Link
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- 8. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
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- 11. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes & Protocols for the Functionalization at the 2-Position of theTriazolo[1,5-a]Pyridine Core
Application Notes & Protocols for the Functionalization at the 2-Position of the[1][2][3]Triazolo[1,5-a]Pyridine Core
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]Pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it an ideal framework for developing therapeutic agents. Molecules incorporating this core have demonstrated a wide spectrum of biological activities, acting as potent inhibitors of enzymes like Janus kinases (JAK1/JAK2), PHD-1, and RORγt.[4] Their application extends to treatments for cardiovascular diseases, type 2 diabetes, and various hyperproliferative disorders.[4]
The functionalization of this core is critical for modulating its pharmacological profile. The 2-position, in particular, is a key vector for modification, allowing for the introduction of diverse substituents that can interact with biological targets and fine-tune the molecule's physicochemical properties. This guide provides an in-depth analysis of the primary strategies for achieving selective functionalization at this position, focusing on the underlying chemical logic and providing detailed, field-proven protocols.
Strategy 1: Convergent Synthesis with Pre-installed 2-Position Substituents
The most direct method to obtain 2-substituted[1][2][3]triazolo[1,5-a]pyridines is to construct the heterocyclic core from precursors that already contain the desired substituent. This "convergent" approach avoids potential regioselectivity issues associated with post-synthesis modifications and is often highly efficient. A prominent example is the condensation and cyclization of substituted benzohydrazides with enaminonitriles.
Causality and Mechanistic Insight
This strategy leverages a tandem reaction sequence. The reaction initiates with a transamidation between the enaminonitrile and the benzohydrazide.[4] This is followed by an intramolecular nucleophilic attack of a nitrogen lone pair onto the nitrile group, leading to a cyclized intermediate. A final condensation and dehydration step yields the aromatic[1][2][3]triazolo[1,5-a]pyridine core.[4] The substituent at the 2-position is determined by the R-group on the starting benzohydrazide, providing excellent control over the final product structure. Other established methods include the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which also directly installs the 2-substituent during the N-N bond-forming cyclization.[5][6]
Caption: Workflow for convergent synthesis of 2-substituted triazolopyridines.
Protocol 1: Microwave-Assisted Synthesis from Enaminonitriles and Benzohydrazides
This protocol is adapted from a catalyst-free method that demonstrates high efficiency and broad substrate scope.[4][6]
Materials and Equipment:
-
Substituted enaminonitrile (1.0 equiv.)
-
Substituted benzohydrazide (2.0 equiv.)
-
Anhydrous toluene
-
Oven-dried microwave reaction vial (0.5–2.0 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To an oven-dried microwave vial containing a magnetic stir bar, add the enaminonitrile (e.g., 0.175 mmol, 1.0 equiv.) and the desired benzohydrazide (e.g., 0.35 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous toluene (1.5 mL) to the vial.
-
Microwave Irradiation: Place the sealed vial in the microwave synthesizer and irradiate the reaction mixture at 140 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).
-
Workup: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-substituted[1][2][3]triazolo[1,5-a]pyridine.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
| R-Group on Benzohydrazide | Product | Typical Yield | Reference |
| Phenyl | 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine | 85-95% | [6] |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)-[1][2][3]triazolo[1,5-a]pyridine | 80-90% | [6] |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 88-92% | [6] |
| Thiophen-2-yl | 2-(Thiophen-2-yl)-[1][2][3]triazolo[1,5-a]pyridine | 75-85% | [6] |
Strategy 2: Post-Cyclization Modification via Cross-Coupling
For diversification of a common[1][2][3]triazolo[1,5-a]pyridine core, a powerful strategy involves the initial installation of a halogen (e.g., bromine or iodine) at the 2-position, followed by transition metal-catalyzed cross-coupling reactions. This approach provides access to a vast array of derivatives from a single halogenated intermediate.
Causality and Mechanistic Insight
This two-stage strategy relies on established organometallic transformations.
-
Halogenation: The first step requires a regioselective method to install a halogen at the C2 position. This is a significant challenge, as direct electrophilic halogenation of the parent heterocycle can lead to mixtures of products or reaction at other sites. Therefore, this strategy is most effective when a synthetic route that produces a 2-halo substituted core is available.
-
Cross-Coupling: With the 2-halo-[1][2][3]triazolo[1,5-a]pyridine in hand, classic palladium-catalyzed reactions such as Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) can be employed. These reactions proceed via a well-understood catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond at the 2-position.
Caption: Cross-coupling pathways from a 2-halo-triazolopyridine intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine
This protocol describes a typical procedure for arylating the 2-position.
Materials and Equipment:
-
2-Bromo-[1][2][3]triazolo[1,5-a]pyridine derivative (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Schlenk flask or sealed reaction tube
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a Schlenk flask, add the 2-bromo-[1][2][3]triazolo[1,5-a]pyridine (e.g., 0.5 mmol), arylboronic acid (e.g., 0.6 mmol), and base (e.g., 1.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 0.025 mmol) followed by the degassed solvent system (e.g., 5 mL of dioxane and 1 mL of water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 2-aryl-[1][2][3]triazolo[1,5-a]pyridine.
| Coupling Partner | Product | Typical Yield | Reference |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-derivative | 88% | [6] |
| Phenylboronic acid | 2-Phenyl-derivative | 85-95% | N/A |
| 3-Pyridylboronic acid | 2-(3-Pyridyl)-derivative | 70-85% | N/A |
Alternative and Challenging Strategies
While the convergent and cross-coupling strategies are robust, other modern synthetic methods are being explored, though they present unique challenges for the[1][2][3]triazolo[1,5-a]pyridine core.
Direct C-H Functionalization
Directly converting a C-H bond at the 2-position into a C-C or C-heteroatom bond is the most atom-economical approach. While methods for direct C-H arylation have been successfully developed for related heterocycles like imidazo[4,5-b]pyridines, a general and highly regioselective protocol for the C2-position of[1][2][3]triazolo[1,5-a]pyridine remains an area of active research.[3] These reactions often require specific directing groups or finely tuned catalytic systems to control the inherent reactivity of the multiple C-H bonds in the scaffold.
Directed Ortho-Metalation (DoM)
Lithiation followed by quenching with an electrophile is a cornerstone of heterocyclic functionalization. However, this strategy is highly dependent on the acidity of the target proton and the directing ability of nearby heteroatoms. For the[1][2][3]triazolo[1,5-a]pyridine system, experimental studies have shown that lithiation with strong bases like lithium diisopropylamide (LDA) occurs regioselectively at the 5-position , not the 2-position.[7] Similarly, the related[1][2][7]triazolo[1,5-a]pyridine isomer undergoes lithiation at the 7-position.[2][8] This inherent reactivity makes DoM an unsuitable strategy for targeting the C2-position of this specific scaffold.
Conclusion and Outlook
Functionalization at the 2-position of the[1][2][3]triazolo[1,5-a]pyridine core is essential for the exploration of its potential in drug discovery and materials science. The most reliable and versatile methods currently involve either a convergent synthesis that builds the desired substituent into the core during cyclization or a post-modification strategy based on the cross-coupling of a 2-halo precursor. While emerging techniques like direct C-H activation hold promise for future synthetic advancements, a thorough understanding of the scaffold's inherent reactivity is crucial for selecting the appropriate synthetic strategy. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively synthesize and diversify this valuable heterocyclic system.
References
-
Huntsman, E., & Balsells, J. (2005). Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. Available from: [Link]
-
Jones, G., & Sliskovic, D. R. (1982). Triazolopyridines. Part 2. Preparation of 7-Substituted Triazolo[l,5-a]pyridines by Directed Lithiation. Journal of the Chemical Society, Perkin Transactions 1, 967-972. Available from: [Link]
-
Finkelstein, B. L. (1992). Regioselective Lithiation and Reaction of[1][2][3]Triazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyridine. The Journal of Organic Chemistry, 57(19), 5538-5540. Available from: [Link]
-
Bremner, C. A., et al. (2020). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 18(3), 449-454. Available from: [Link]
- Jones, G., & Sliskovic, D. R. (1982). Triazolopyridines. Part 2. Preparation of 7-Substituted Triazolo[l,5 -alpyridines by Directed Lithiation. RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlepdf/1982/p1/p19820000967
-
Selective halogenation of pyridines and diazines via unconventional intermediates. (n.d.). University of California, Irvine. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]
-
Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882. Available from: [Link]
-
Jiang, G., et al. (2019). A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. Synthesis, 51(23), 4487-4497. Available from: [Link]
-
Mena-Ulecia, K., et al. (2019). Novel[1][2][7]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(15), 1925-1941. Available from: [Link]
-
Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. Available from: [Link]
-
The Chemistry of the[1][2][7]Triazolo[1,5-a]pyridines: An Update. (2010). ResearchGate. Available from: [Link]
-
Cu-catalysed direct C-H (hetero)arylation of[1][2][3]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. (2019). ResearchGate. Available from: [Link]
Sources
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Regioselective C2-arylation of imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for Suzuki coupling with 2-bromo-pyridines
Status: Operational Topic: Optimization of Reaction Conditions for 2-Halopyridines Ticket ID: SUZ-PYR-002 Assigned Specialist: Senior Application Scientist
Executive Summary: The "2-Pyridyl Problem"
Coupling 2-bromopyridines is deceptively difficult compared to their 3- or 4-isomers. If you are experiencing stalled conversion, low yields, or rapid catalyst death, you are likely encountering one of two distinct failure modes:
-
Catalyst Sequestration (The Electrophile Issue): The proximal nitrogen atom in 2-bromopyridine acts as a Lewis base, coordinating tightly to the Palladium (Pd) center. This forms a stable, inactive complex (a "catalyst sink") that prevents the oxidative addition required for the cycle to proceed.
-
Protodeboronation (The Nucleophile Issue): If your coupling partner is also a heteroaryl boronic acid (e.g., 2-pyridyl boronic acid), the basic conditions required for Suzuki coupling often trigger rapid hydrolysis of the C-B bond before transmetallation can occur.
This guide provides the mechanistic countermeasures and specific protocols to overcome these barriers.
Module 1: Mechanistic Troubleshooting
Issue A: The Reaction Stalls (Catalyst Poisoning)
Diagnosis: Starting material (SM) remains, catalyst precipitates (Pd black), or reaction stops after <20% conversion.
The Mechanism: In a standard catalytic cycle, Pd(0) must undergo oxidative addition into the C-Br bond. However, with 2-bromopyridines, the nitrogen atom is perfectly positioned to chelate the metal.
-
Standard Ligands (PPh3): Not bulky enough to prevent N-coordination.
-
Solution: Use Buchwald Ligands (Dialkylbiarylphosphines) or NHC Ligands . These are sterically demanding; they physically block the pyridine nitrogen from binding to the Pd center, forcing the reaction toward oxidative addition.
Issue B: Boronic Acid Disappears, SM Remains
Diagnosis: LCMS shows de-boronated arene (Ar-H) and unreacted 2-bromopyridine.
The Mechanism: This is Protodeboronation .[1][2][3] Under basic conditions, heteroaryl boronic acids form a boronate anion. If transmetallation is slow (due to the catalyst poisoning described above), the boronate anion is protonated by the solvent (water/alcohol), destroying the nucleophile.
-
Solution: Implement the "Slow-Release" Strategy using MIDA boronates or switch to anhydrous conditions with stronger bases (though aqueous conditions are usually preferred for solubility).
Module 2: Visualization of Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway.
Figure 1: The "Fork in the Road." Without bulky ligands, the pathway defaults to the inactive N-Pd complex (Grey). Bulky ligands force the path toward Oxidative Addition (Blue).
Module 3: Optimized Experimental Protocols
Do not rely on "standard" Suzuki conditions (Pd(PPh3)4 / Na2CO3). Use one of the following high-performance systems.
Protocol A: The "Buchwald" System (High Steric Bulk)
Best for: General coupling of 2-bromopyridines with stable aryl boronic acids.
Rationale: The XPhos or SPhos ligands create a "protective shell" around the Pd, preventing N-poisoning while facilitating oxidative addition into the electron-deficient pyridine ring.
-
Catalyst: XPhos Pd G4 (or G3) precatalyst (1.0 – 2.0 mol%).
-
Note: If G4 is unavailable, generate in situ: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).
-
-
Base: K3PO4 (2.0 – 3.0 equiv).
-
Why Phosphate? It provides a buffering effect that is gentler than carbonates, reducing protodeboronation.
-
-
Solvent: THF/Water (4:1) or Dioxane/Water (4:1).
-
Concentration: 0.1 M to 0.25 M.
-
-
Temperature: 60°C – 80°C. (Start lower; 2-bromopyridines are reactive if the catalyst is active).
Step-by-Step:
-
Charge a vial with 2-bromopyridine (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Add XPhos Pd G4 (0.02 equiv).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF/Water (4:1) via syringe.
-
Heat to 60°C for 2-4 hours. Monitor by LCMS.
Protocol B: The "PEPPSI" System (NHC Ligands)
Best for: Difficult substrates, scale-up, and air stability.
Rationale: Pd-PEPPSI-IPr utilizes a N-Heterocyclic Carbene (NHC) ligand.[4] The NHC is an extremely strong sigma-donor, preventing catalyst decomposition, while the bulky "IPr" wings prevent pyridine coordination.
-
Catalyst: Pd-PEPPSI-IPr (1.0 mol%).
-
Base: K2CO3 or KOtBu (2.0 equiv).
-
Solvent: Isopropanol (IPA) / Water (1:1) or Dioxane/Water.[3]
-
Temperature: Room Temperature to 60°C.
Step-by-Step:
-
Weigh Pd-PEPPSI-IPr in air (it is bench stable).
-
Combine with substrates and base in the reaction vessel.
-
Add solvent (IPA/Water).
-
Stir vigorously. This system often works at ambient temperature for activated substrates.
Protocol C: The "Slow Release" System (MIDA Boronates)
Best for: Coupling 2-bromopyridine with UNSTABLE nucleophiles (e.g., 2-pyridyl boronic acid).
Rationale: MIDA boronates are protected.[5] Under the reaction conditions (aqueous K3PO4), the MIDA group hydrolyzes slowly, releasing the active boronic acid at the same rate it is consumed by the catalyst. This keeps the concentration of free boronic acid low, preventing protodeboronation.[6]
-
Nucleophile: MIDA Boronate ester (1.2 – 1.5 equiv).
-
Catalyst: XPhos Pd G2/G4 (2 mol%).
-
Base: K3PO4 (3.0 – 5.0 equiv).
-
Solvent: Dioxane/Water (5:1).
-
Temperature: 60°C.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic Logic for Suzuki Coupling Failures.
FAQ: Frequently Asked Questions
Q1: Can I use Pd(PPh3)4 for 2-bromopyridines? A: Generally, no . Triphenylphosphine is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium. While it might work for very activated substrates, yields are typically inconsistent. Switch to XPhos or SPhos for reliability.
Q2: My reaction turns black immediately. Is the catalyst dead? A: "Pd Black" precipitation indicates the formation of bulk Palladium metal, which is catalytically inactive. This happens when the oxidative addition is too slow (catalyst resting state destabilizes) or ligands dissociate.
-
Fix: Increase ligand-to-metal ratio (e.g., 2:1 ligand:Pd) or use a precatalyst (Pd G4) that ensures a 1:1 active species is formed immediately.
Q3: I am coupling 2-bromopyridine with 2-pyridylboronic acid (making a bipyridine). It never works. A: This is the "Double 2-Pyridyl Problem." The electrophile poisons the catalyst, AND the nucleophile hydrolyzes rapidly.
-
Fix: You must use a MIDA boronate for the nucleophile component and a bulky catalyst (XPhos or PEPPSI) for the electrophile. Standard boronic acids will decompose before they can couple.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.[5]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[7] Chemistry – A European Journal.
-
Knapp, D. M., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5]
-
BenchChem Technical Support. (2025). Suzuki Reactions with 2-Bromopyridines: Troubleshooting & Optimization.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Substituted-Triazolo[1,5-a]pyridines
Welcome to the technical support center for the purification of 2-substituted-triazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of N-heterocycles. The unique electronic properties and potential for strong interactions with stationary phases can present specific challenges during purification.
This document provides in-depth, experience-driven advice in a question-and-answer format to address common and complex issues encountered in the lab. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate in my crude 2-substituted-triazolo[1,5-a]pyridine product?
A1: The impurity profile is highly dependent on the synthetic route employed. Common synthetic strategies involve the cyclization of N-(pyrid-2-yl)formamidoximes or the oxidative N-N bond formation from N-(pyridin-2-yl)benzimidamides.[1]
Common Impurities Include:
-
Unreacted Starting Materials: Such as the corresponding 2-aminopyridine or N-aryl amidine derivatives.[1] These are often highly polar and can be tricky to separate from the product.
-
Reaction Intermediates: Incomplete cyclization can leave behind acyclic precursors which may have different polarity and stability.
-
Oxidizing/Reducing Agent Residues: Reagents like PIFA, I₂/KI, or copper catalysts used in oxidative cyclizations can contaminate the product.[1]
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions like dimerization or rearrangement can occur. For instance, Dimroth rearrangement of a[1][2][3]triazolo[4,3-a]pyrimidine intermediate can lead to the desired [1,5-a] isomer, but incomplete rearrangement can result in isomeric impurities.[2]
Expert Insight: Always start with a thorough analysis of your synthetic route. Understanding the potential byproducts is the first step to designing an effective purification strategy. A preliminary NMR and LC-MS of the crude material is invaluable.
Q2: My triazolopyridine streaks badly on silica gel TLC plates. What causes this and how can I fix it?
A2: Streaking is a classic sign of strong, undesirable interactions between your basic compound and the acidic surface of the silica gel. The triazolopyridine core contains multiple nitrogen atoms that can act as Lewis bases, binding tightly to the acidic silanol (Si-OH) groups on the silica surface.[4] This leads to slow, uneven movement up the TLC plate.
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[4]
-
Triethylamine (TEA): Start with 0.1-1% (v/v) TEA in your eluent.
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol and add it as a component of your polar mobile phase (e.g., in a DCM/MeOH system).
-
-
Switch to a Different Stationary Phase: If modifiers are ineffective or if you suspect your compound is degrading, change the stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds.[4][5] Start with neutral alumina and screen solvent systems.
-
Reversed-Phase (C18): For polar compounds, reversed-phase chromatography using a C18 column with mobile phases like water/acetonitrile or water/methanol is an excellent option.[4][6]
-
Q3: How do I choose between column chromatography and recrystallization for my compound?
A3: The choice depends on the physical properties of your compound and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Decision workflow for selecting a primary purification technique.
-
Recrystallization is ideal when: Your product is a solid with good crystallinity, and the impurities are present in small amounts (<10%) and have significantly different solubility profiles. It is often more scalable and cost-effective.
-
Column chromatography is necessary when: Your product is an oil or amorphous solid, or when impurities are present in large quantities or have very similar polarities to the desired compound.[4]
Troubleshooting Guide: Common Purification Problems
This section addresses specific, practical issues you may encounter during purification.
Problem: Poor Separation in Column Chromatography (Co-elution)
Q: My 2-substituted-triazolo[1,5-a]pyridine and a key impurity have very similar Rf values (e.g., 0.30 and 0.35) in multiple solvent systems. How can I improve the separation?
A: This is a common challenge, especially with isomers or analogues. The key is to exploit different intermolecular interactions by systematically changing the chromatography conditions.
Causality & Solution Workflow:
Caption: Systematic approach to resolving poor chromatographic separation.
Detailed Steps:
-
Change Solvent Selectivity: Don't just change the solvent ratio (e.g., from 20% to 30% ethyl acetate in hexanes). Change the fundamental nature of the solvents to alter the interactions. If you are using a hexane/ethyl acetate system (which primarily involves polarity), switch to a system like dichloromethane/methanol. This introduces different dipole-dipole and hydrogen-bonding interactions that can differentiate the components.
-
Use Additives/Modifiers: The basic nitrogens of the triazolopyridine ring can be protonated. Adding a small amount of acetic acid or formic acid to the mobile phase can protonate your compound, dramatically changing its interaction with the silica and potentially separating it from a neutral impurity. Conversely, if dealing with an acidic impurity, adding triethylamine can improve separation.[4]
-
Switch Stationary Phase: If changing the mobile phase fails, the issue may be the stationary phase.
-
Silica vs. Alumina: Alumina has a different surface chemistry and may offer a different selectivity profile.
-
Normal-Phase vs. Reversed-Phase: Switching to C18 (reversed-phase) completely changes the separation mechanism from adsorption to partitioning.[4] Polar compounds, which elute quickly in normal-phase, are strongly retained in reversed-phase. This is often highly effective for separating polar heterocycles.
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than flash chromatography due to smaller particle sizes and higher pressures. Both normal-phase and reversed-phase prep HPLC are powerful options for difficult separations.
Problem: Product Decomposition on Silica Gel
Q: I'm losing my product on the column, and the collected fractions contain new, unexpected spots by TLC. What's happening?
A: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. Triazolopyridine derivatives, while generally stable, can be susceptible if they contain labile functional groups.
Troubleshooting Steps:
-
Confirm Instability: Before running a column, perform a stability test. Spot your crude material on a silica TLC plate, let it sit in the open air for 1-2 hours, and then elute it. If you see a new spot appear at the baseline or a "tail" from the original spot, your compound is likely unstable on silica.[4]
-
Deactivate the Silica Gel:
-
Method 1 (Basic Modifier): The simplest approach is to add 0.5-2% triethylamine to your eluent system. This neutralizes the most acidic sites.[4]
-
Method 2 (Pre-treatment): For very sensitive compounds, you can pre-treat the silica gel. Slurry the silica in your non-polar eluent containing 2% triethylamine, then gently remove the excess solvent on a rotovap to create a free-flowing powder. Use this "basified" silica to pack your column.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: This is often the best first choice for acid-sensitive basic compounds.[5]
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Reversed-Phase (C18): An excellent and often overlooked option where the mobile phase (e.g., water/acetonitrile) provides a much milder environment.
-
Problem: Recrystallization Failure (Oiling Out)
Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common frustration that occurs when the compound's solubility drops so rapidly upon cooling that the molecules don't have time to align into a crystal lattice.[4]
Causes and Solutions:
| Possible Cause | Explanation | Solution |
| High Solute Concentration | The solution is too supersaturated, forcing the compound out of solution before lattice formation can occur. | Re-heat the mixture to dissolve the oil, add a small amount (10-20%) more of the hot solvent to reduce saturation, and allow it to cool more slowly.[7] |
| Cooling Too Rapidly | Placing the flask directly in an ice bath can induce rapid precipitation. | Allow the flask to cool slowly to room temperature first. If no crystals form, then move it to a refrigerator, and finally to an ice bath. Slow cooling is critical. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" or crystal growth inhibitors. | Try to remove the oil, redissolve it, and add a small amount of a "poor" solvent (one in which your compound is less soluble) dropwise at the elevated temperature until the solution becomes faintly cloudy. Then let it cool slowly. |
| Inappropriate Solvent | The chosen solvent may not be suitable for promoting crystallization of your specific compound. | Perform a systematic solvent screen using small amounts of your crude product. |
Expert Tip: To induce crystallization from an oil, try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7] Adding a "seed crystal" from a previous pure batch is also highly effective.[7]
Detailed Protocols
Protocol 1: Systematic Solvent Screening for Column Chromatography
This protocol helps you quickly identify an optimal solvent system for separating your target compound.
-
Preparation: Prepare stock solutions of your crude product in a volatile solvent (e.g., DCM or EtOAc). Prepare vials of common chromatography solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH).
-
TLC Spotting: On a single TLC plate, spot your crude material in 4-6 separate lanes.
-
Initial Screening: Develop the first four lanes in the following solvent systems:
-
Lane 1: 100% Hex
-
Lane 2: 100% DCM
-
Lane 3: 100% EtOAc
-
Lane 4: 80:20 Hex:EtOAc
-
-
Analysis:
-
If the compound stays at the baseline (Rf=0), it is too polar for the system.
-
If the compound runs with the solvent front (Rf=1), it is too non-polar.
-
The goal is to find a system where the target compound has an Rf value between 0.2 and 0.4 . This generally provides the best separation in a column.
-
-
Optimization: Based on the initial screen, create binary or ternary mixtures to fine-tune the Rf.
-
Example: If your compound has an Rf of 0.8 in 80:20 Hex:EtOAc, try 90:10 or 95:5 Hex:EtOAc to lower the Rf.
-
Example: If your compound has an Rf of 0.1 in DCM, it is too polar. Try a more polar system like 98:2 DCM:MeOH.
-
-
Modifier Test: Once you have a promising solvent system, run two adjacent lanes on a new TLC plate. In one lane, use the optimized eluent. In the second, use the same eluent but add 1% Triethylamine. Compare the spot shape. If the spot in the second lane is tighter and less streaky, use the modified system for your column.
Protocol 2: Systematic Approach to Recrystallization Solvent Selection
-
Sample Preparation: Place small amounts (10-20 mg) of your crude, solid material into several test tubes.
-
Solvent Testing (Room Temperature): To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise, vortexing after each drop.
-
Good Candidate "Poor" Solvent: If the solid is insoluble or sparingly soluble at room temperature.
-
Bad Candidate Solvent: If the solid dissolves readily at room temperature.
-
-
Solvent Testing (Elevated Temperature): Take the tubes containing insoluble solids and heat them gently in a water or sand bath.
-
Good Candidate "Good" Solvent: If the solid dissolves completely upon heating.
-
-
Cooling and Observation: Remove the tubes that formed clear solutions at high temperature and let them cool slowly to room temperature, then place them in an ice bath.
-
Ideal Recrystallization Solvent: The one that produces a large quantity of crystalline solid upon cooling.
-
-
Mixed Solvent Systems: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble). Then, add a "poor" solvent (one in which it is insoluble) dropwise at the elevated temperature until the solution just begins to turn cloudy (the saturation point). Allow this solution to cool slowly.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
- CN102180875A - Preparation method of triazolopyridine derivative. (n.d.). Google Patents.
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. (2024). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved February 6, 2026, from [Link]
-
The Chemistry of the[1][2][4]Triazolo[1,5-a]pyridines: An Update. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2018). Biotage. Retrieved February 6, 2026, from [Link]
-
The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia. Retrieved February 6, 2026, from [Link]
-
Survey on Methods of Preparation and Cyclization of Heterocycles. (2021). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Polymerization in Quasi-Solvent-Free Conditions. (2023). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]
-
3.6F: Troubleshooting. (2021). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Purification of strong polar and basic compounds. (2021). Reddit. Retrieved February 6, 2026, from [Link]
- A novel triazolo-pyridine compound. (n.d.). Google Patents.
-
The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. (2020). RSC Publishing. Retrieved February 6, 2026, from [Link]
-
Why does column chromatography not work like it's supposed to?. (n.d.). Chemistry Stack Exchange. Retrieved February 6, 2026, from [Link]
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (2019). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. (n.d.). Cytiva. Retrieved February 6, 2026, from [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (2022). MDPI. Retrieved February 6, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 6, 2026, from [Link]
-
Need Help Troubleshooting Protein Purification with HisTrap HP Column on AKTA System – No Protein in Elutions. (2023). Reddit. Retrieved February 6, 2026, from [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
minimizing side products in the synthesis oftriazolo[1,5-a]pyridines
This guide functions as a specialized Technical Support Center for researchers synthesizing triazolo[1,5-a]pyridines . It moves beyond standard textbook descriptions to address the specific failure modes, impurity profiles, and mechanistic bottlenecks encountered in the lab.
Status: Active | Operator: Senior Application Scientist | Topic: Impurity Minimization & Protocol Optimization
Introduction: The Scaffold & The Challenge
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a pharmacophore of high interest (e.g., adenosine receptor antagonists, JAK inhibitors). However, its synthesis is plagued by a "Jekyll and Hyde" problem: the competition between the desired [1,5-a] isomer (thermodynamic) and the [4,3-a] isomer (kinetic). Furthermore, the most common oxidative routes often leave behind difficult-to-remove byproducts like iodobenzene.
This guide provides the logic to control these variables.
Module 1: The Isomerization Trap (Dimroth Rearrangement)
Symptom: Your LC-MS shows the correct mass, but the NMR pattern is shifted (e.g., C8-H proton is not where expected), or the melting point is lower than reported. Diagnosis: You likely isolated the [1,2,4]triazolo[4,3-a]pyridine kinetic isomer instead of the desired [1,5-a] thermodynamic product.
The Mechanism
The synthesis often proceeds via the oxidative cyclization of 2-pyridylhydrazones. This initially forms the [4,3-a] fused system. To get the [1,5-a] system, a Dimroth Rearrangement must occur.[1][2][3] This rearrangement is driven by basic conditions and heat.
Technical Insight: The [4,3-a] isomer is susceptible to nucleophilic attack at the C3 position (bridgehead adjacent), leading to ring opening and subsequent recyclization to the more stable [1,5-a] form.
Visualization: The Dimroth Rearrangement Pathway
Caption: The base-mediated conversion of the 4,3-a kinetic isomer to the 1,5-a thermodynamic isomer.
Troubleshooting Protocol
| Observation | Root Cause | Corrective Action |
| Product is [4,3-a] isomer | Reaction stopped too early or pH too neutral/acidic. | The "Rescue" Step: Dissolve crude in EtOH. Add 10% aq. KOH or Et3N. Reflux for 2-4 hours. Monitor TLC for conversion to the more polar [1,5-a] spot. |
| Mixture of isomers | Incomplete rearrangement. | Extend reflux time. Ensure solvent allows T > 70°C (switch from DCM to EtOH or Toluene). |
| Reversion to Hydrazone | Hydrolysis of the intermediate. | Avoid excessive water if using strong hydroxide bases; use anhydrous organic bases (DBU) if sensitive groups are present. |
Module 2: Oxidative Cyclization & Impurity Management
Symptom: The reaction works, but the product is an oil or sticky solid contaminated with a persistent aromatic impurity (often Iodobenzene). Diagnosis: You are using hypervalent iodine reagents (PhI(OAc)2 / PIDA) without an adequate purification strategy.
The Problem with PIDA
Iodobenzene diacetate (PIDA) is a standard oxidant for cyclizing hydrazones. It generates Iodobenzene (PhI) as a stoichiometric byproduct. PhI has a high boiling point (188°C) and co-elutes with many heterocycles during chromatography.
Solution Strategy
Option A: The Scavenger Workup (Chemical) Instead of standard extraction, use a wash that aids separation.
-
After reaction completion, evaporate the solvent (DCM/THF).
-
Triturate the residue with cold hexanes or petroleum ether .
-
Why: Triazolo[1,5-a]pyridines are usually polar solids; Iodobenzene is soluble in hexanes. The solid precipitate is your clean product.
Option B: The "Green" Switch (Electrochemical) Eliminate the oxidant entirely. Anodic oxidation achieves the N-N bond formation without generating chemical waste.
Comparative Data: Oxidant Selection
| Oxidant System | Yield | Side Products | Scalability | E-Factor (Waste) |
| PhI(OAc)2 (PIDA) | 80-95% | Iodobenzene, Acetic Acid | High | High (requires removal of PhI) |
| CuI / Air | 70-85% | Copper salts | Medium | Medium (metal waste) |
| Electrochemical | 75-90% | H2 (gas) | High (Flow chem) | Lowest (Greenest) |
Module 3: Validated Protocols
Protocol A: Robust PIDA-Mediated Synthesis (Batch)
Best for: Small scale (<1g), rapid library generation.
-
Setup: Dissolve 2-pyridylhydrazone (1.0 equiv) in DCM (0.1 M).
-
Addition: Add PhI(OAc)2 (1.1 equiv) at 0°C. Stir at RT for 1-2 h.
-
Check: TLC usually shows a less polar spot (intermediate) converting to product.
-
Rearrangement: If the [4,3-a] isomer is favored (check NMR), swap solvent to EtOH, add 10 mol% KOH, and reflux for 1 h.
-
Isolation (Crucial): Evaporate DCM. Triturate the resulting oil with Hexane/Et2O (10:1). Filter the solid.[4]
-
Note: If product does not precipitate, load on Silica. Elute PhI with 100% Hexanes first, then switch to EtOAc/MeOH for the product.
-
Protocol B: Electrochemical Synthesis (Green)
Best for: Scale-up (>5g), high purity requirements.
-
Cell: Undivided cell, Graphite anode / Platinum cathode.
-
Electrolyte: 0.1 M n-Bu4NBF4 in MeOH.
-
Conditions: Constant current (10 mA/cm²), RT.
-
Workup: Evaporate MeOH. Add water. Extract with EtOAc.[5] No heavy oxidants to remove.
Module 4: Troubleshooting Decision Tree
Caption: Decision logic for isolating pure triazolo[1,5-a]pyridines.
FAQs
Q: Why is my yield low when I have a substituent at the C6 position of the pyridine? A: Steric hindrance at C6 interferes with the planarization required for the N-N bond formation during cyclization.
-
Fix: Increase reaction temperature or switch to a smaller oxidant system (e.g., Electrochemical or I2/KI) rather than bulky PIDA.
Q: Can I use LTA (Lead Tetraacetate)? A: Technically yes, but do not . It is highly toxic and difficult to remove from the final trace. PIDA is the modern standard; Electrochemistry is the future standard.
Q: How do I distinguish the [1,5-a] and [4,3-a] isomers by NMR? A: Look at the proton on the pyridine ring adjacent to the bridgehead nitrogen.
-
In [1,5-a] , this proton is often more deshielded (downfield) due to the specific aromatic current of the fused system compared to the [4,3-a].
-
Reference: Compare with literature spectra of unsubstituted triazolo[1,5-a]pyridine (δ ~8.8-9.0 ppm for H-8).
References
-
Oxidative Cyclization Mechanism & Reagents
-
The Dimroth Rearrangement
-
Green/Electrochemical Synthesis
-
General Review of Synthesis
-
Organic Chemistry Portal.[6] "Synthesis of 1,2,4-triazolo[1,5-a]pyridines".
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. US4788354A - Method for the synthesis of iodobenzene - Google Patents [patents.google.com]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-triazolo[1,5-a]pyridine
Technical Support Center: Optimizing the Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Welcome to our dedicated technical support center for the synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this important heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and our extensive in-house experience.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine can be approached via two primary strategies: the cyclization of a pre-brominated pyridine precursor (Strategy A) or the direct bromination of the[1][2][3]triazolo[1,5-a]pyridine core (Strategy B). Below, we address common challenges associated with both routes.
Strategy A: Cyclization of 2-Hydrazino-5-bromopyridine
This is a frequently employed route that involves the reaction of 2-hydrazino-5-bromopyridine with a C1 synthon, such as cyanogen bromide, to form the triazole ring.
A1: Low yields in the synthesis of 2-hydrazinopyridines from their corresponding halopyridines are a common challenge.[4] Here are the key factors to investigate:
-
Purity of Starting Material: Ensure your 2,5-dibromopyridine is free from impurities, as these can interfere with the reaction.
-
Reaction Temperature and Time: The reaction with hydrazine hydrate typically requires elevated temperatures. A systematic optimization of the temperature (e.g., 80-120 °C) and reaction time is crucial. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of the product due to prolonged heating.
-
Excess of Hydrazine Hydrate: While literature often suggests a large excess of hydrazine hydrate, this can complicate work-up on a larger scale.[4] A moderate excess (3-5 equivalents) is often sufficient. The key is to maintain a good molar ratio to drive the reaction to completion.
-
Work-up Procedure: 2-Hydrazinopyridines can be water-soluble. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider back-extraction of the aqueous layer to maximize recovery.
A2: The reaction of hydrazinopyridines with cyanogen bromide is sensitive and can lead to several side products if not properly controlled. The likely culprits are:
-
Reaction Conditions: The reaction is typically performed in a suitable solvent like an alcohol or an aqueous medium. The pH of the reaction mixture is critical. An acidic medium can lead to the formation of hydrobromide salts of the starting material, reducing its reactivity. Conversely, a strongly basic medium can promote side reactions of cyanogen bromide. Maintaining a neutral to slightly basic pH is often optimal.
-
Purity of Cyanogen Bromide: Cyanogen bromide can hydrolyze to hydrocyanic acid and hydrobromic acid, which can complicate the reaction. Use freshly opened or properly stored cyanogen bromide.
-
Side Reactions: The formation of bis(pyridin-2-yl)hydrazine derivatives or other condensation products can occur. Slow addition of cyanogen bromide to the solution of 2-hydrazino-5-bromopyridine at a controlled temperature can minimize these side reactions.
Experimental Protocol: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine via Strategy A
-
Synthesis of 2-Hydrazino-5-bromopyridine:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromopyridine (1 eq.) in a suitable solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate (3-5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain crude 2-hydrazino-5-bromopyridine. Purify by column chromatography if necessary.
-
-
Cyclization with Cyanogen Bromide:
-
Dissolve 2-hydrazino-5-bromopyridine (1 eq.) in a suitable solvent such as methanol or water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.0-1.2 eq.) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Strategy B: Direct Bromination of[1][2][3]triazolo[1,5-a]pyridine
This approach involves the synthesis of the parent[1][2][3]triazolo[1,5-a]pyridine followed by electrophilic bromination.
A3: Direct bromination of the[1][2][3]triazolo[1,5-a]pyridine ring system can be challenging due to the presence of multiple reactive sites. To achieve selective bromination at the 2-position, consider the following:
-
Choice of Brominating Agent: Strong brominating agents like liquid bromine can be aggressive and lead to over-bromination. Milder reagents such as N-Bromosuccinimide (NBS) often provide better selectivity.
-
Reaction Conditions: The choice of solvent and temperature is critical. Non-polar solvents like carbon tetrachloride or chloroform at low temperatures can favor mono-bromination.
-
Protecting Groups: If regioselectivity remains an issue, consider a protecting group strategy. For example, if other positions are more reactive, they could be temporarily blocked.
-
Alternative Synthetic Route: It may be more efficient to synthesize a precursor that directs bromination to the desired position. For instance, starting with 2-amino-[1][2][3]triazolo[1,5-a]pyridine and performing a Sandmeyer-type reaction could be a viable alternative.
Frequently Asked Questions (FAQs)
A: One of the most robust methods involves the cyclization of 2-aminopyridine with various reagents. For instance, reaction with N-(pyridin-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride has been shown to give good yields.[1] Another common approach is the oxidative cyclization of N-(pyridin-2-yl)amidines.[5]
A: Brominated heterocyclic compounds can sometimes be challenging to purify. Here are some tips:
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is usually effective. The polarity of the eluent should be carefully optimized to achieve good separation from starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
-
Preparative HPLC: For high-purity requirements, such as for biological screening, preparative reverse-phase HPLC can be employed.
A: Yes, cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention. It is also sensitive to moisture and can release toxic hydrogen cyanide gas upon hydrolysis.
Visualizing the Synthesis
To aid in understanding the synthetic pathways, the following diagrams illustrate the key transformations.
Caption: Synthetic route via a pre-brominated precursor.
Caption: Synthetic route via direct bromination of the core.
Data Summary
| Parameter | Strategy A | Strategy B |
| Key Starting Material | 2,5-Dibromopyridine | 2-Aminopyridine |
| Key Transformation | Cyclization | Electrophilic Bromination |
| Potential for Side Products | High during cyclization | High during bromination |
| Control of Regioselectivity | Inherent to precursor | Can be challenging |
References
-
Huntsman, E., & Balsells, J. (2005). A Mild and Efficient Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761–3765. Available at: [Link]
-
Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. Available at: [Link]
-
Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via a Sequential N–C and N–N Bond-Forming Strategy. Journal of the American Chemical Society, 131(42), 15080–15081. Available at: [Link]
-
Singh, A. S., Agrahari, A. K., Singh, S. K., Yadav, M. S., & Tiwari, V. K. (2019). Chloramine-T-Promoted Synthesis of 1,5-Fused 1,2,4-Triazoles via Metal-Free Oxidative N–N Bond Formation. Synthesis, 51(18), 3443–3450. Available at: [Link]
-
Zhao, J., et al. (2014). A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. Molecules, 29(4), 865. Available at: [Link]
-
Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. ResearchGate. Available at: [Link]
troubleshooting failed cross-coupling reactions with 2-bromo-heterocycles
Senior Application Scientist Desk Subject: Troubleshooting Guide for Failed Reactions with 2-Substituted N-Heterocycles
Introduction: The "2-Position Paradox"
Welcome to the Heterocycle Helpdesk. If you are here, you are likely facing the "2-Position Paradox." You have a 2-bromo-heterocycle (e.g., 2-bromopyridine, 2-bromothiazole) that should be highly reactive toward oxidative addition due to the electron-deficient ring. Yet, your reaction turns black, yields are <10%, or you isolate the reduced starting material (H-heterocycle).
This guide deconstructs the three primary failure modes: Catalyst Poisoning , Protodehalogenation , and Nucleophile Instability .
Module 1: Catalyst Deactivation (The "Pd-Eater")
User Query: "My reaction starts but stalls after 15 minutes. The catalyst turns into a black precipitate (Pd black). Why?"
Diagnosis: The nitrogen atom in the 2-position is a potent ligand.[1] Unlike 3- or 4-bromo isomers, the 2-position nitrogen is proximal to the metal center after oxidative addition. It chelates the Palladium, displacing your phosphine ligand and forming a stable, inactive "Pd-N" complex. This eventually collapses into inactive Pd black [1].
Technical Solution: You must make the productive cycle kinetically faster than the chelation pathway.
-
Switch to Bulky Ligands: Use ligands with significant steric bulk (e.g., XPhos , RuPhos , BrettPhos ) or N-Heterocyclic Carbenes (Pd-PEPPSI-IPr ). The bulk prevents the N-heterocycle from binding to the Pd center [2].
-
Use Precatalysts (Pd-G3/G4): Avoid Pd(OAc)₂ or Pd₂dba₃. These require an induction period to generate Pd(0), during which the N-heterocycle can poison the metal. Pd-G3/G4 precatalysts generate active L-Pd(0) immediately upon base activation [3].
Workflow Visualization:
Figure 1: Competitive pathway showing how N-coordination diverts the catalyst from the productive cycle.
Module 2: Protodehalogenation (The "Phantom Hydrogen")
User Query: "I am losing my bromine. I see large amounts of pyridine (or equivalent) where the Br used to be. Is this from the solvent?"
Diagnosis: This is Protodehalogenation . 2-bromo-heterocycles form electron-deficient Pd(II) intermediates that are highly susceptible to reduction.
-
Mechanism A: β-hydride elimination from an alkoxide base or alcohol solvent.
-
Mechanism B: Protonolysis of the Pd-C bond by trace water or acidic protons [4].
Protocol: The "Anhydrous Shield"
| Variable | Recommendation | Rationale |
| Solvent | Dioxane, Toluene, DMF | Avoid alcohols (MeOH, EtOH, iPrOH) which serve as hydride sources. |
| Base | K₃PO₄, Cs₂CO₃ | Avoid alkoxides (NaOMe, NaOEt) if possible. If strong base is needed, use NaOtBu (sterically hindered, less prone to β-H elimination). |
| Water | Strictly Anhydrous | Trace water protons can quench the Pd-Ar intermediate. |
Troubleshooting Steps:
-
Run a control without the nucleophile. If dehalogenation persists, it is a solvent/base interaction.
-
Switch solvent to 1,4-Dioxane or THF .
-
Add 1-5% water only if using inorganic bases (K₃PO₄) to solubilize the base, but ensure the system is otherwise free of labile protons.
Module 3: Nucleophile Instability (Suzuki-Miyaura Specific)
User Query: "I am trying to couple 2-bromopyridine with 2-pyridine boronic acid. The boronic acid disappears, but no product forms."
Diagnosis: 2-Heterocyclic boronic acids are notoriously unstable.[1] They undergo Rapid Protodeboronation (C-B bond hydrolysis) in neutral or basic aqueous media. 2-pyridyl boronic acid has a half-life of <1 minute under typical Suzuki conditions [5].
Technical Solution: Do not use free boronic acids for 2-heterocycles. Use "Slow-Release" or "Protected" boron species.
Comparison of Boron Reagents:
| Reagent Type | Stability | Rate of Hydrolysis | Recommendation |
| Boronic Acid | Very Low | Fast (Seconds) | AVOID for 2-heterocycles. |
| Pinacol Ester | Low/Medium | Moderate | Better, but still prone to degradation. |
| K-Trifluoroborate (BF3K) | High | Slow | Good. Requires hydrolytic activation. |
| MIDA Boronate | Very High | Controlled | BEST. Slow release prevents decomposition [6]. |
MIDA Boronate Protocol:
-
Solvent: DMF/Isopropanol (or aqueous mixtures).
-
Additive: Cu(OAc)₂ (0.1 - 0.5 equiv) often promotes the transmetallation of 2-pyridyl species (The "Copper Effect").
Figure 2: MIDA boronates act as a reservoir, releasing the unstable active species slowly to match the turnover rate of the catalyst.
Module 4: Buchwald-Hartwig Amination Specifics
User Query: "I'm trying to aminate 2-bromopyridine. The reaction is stuck."
Diagnosis: Reductive elimination is the rate-determining step here. The electron-poor pyridine ring holds onto the Pd tightly. Furthermore, amine binding can inhibit the catalyst.
Optimization Matrix:
-
Precatalyst: Pd-G4-BrettPhos or Pd-G4-RuPhos . These are specifically designed for difficult aminations.
-
Base:
-
Standard:NaOtBu (Sodium tert-butoxide).
-
Base-Sensitive Substrates:LHMDS or Cs₂CO₃ .
-
-
Temperature: These reactions often require 80-100°C . Do not run at RT for 2-bromo-heterocycles.
References
-
Mechanisms of Catalyst Poisoning
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
- Source: Organometallics / NIH PubMed
-
URL:[Link]
-
Ligand Design & Precatalysts
- Title: Palladium-Catalyzed Cross-Coupling: A Historical Context and Future Directions (Buchwald/Hartwig).
- Source: Chemical Science / ChemRxiv
-
URL:[Link]
- Precatalyst Activation (G3/G4): Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec Chemical Insights
-
Protodehalogenation Mechanisms
-
Boronic Acid Instability
- Title: Protodeboronation of Heteroaromatic Boronic Acids: pH-R
- Source: Journal of the American Chemical Society
-
URL:[Link]
-
MIDA Boronate Solution
- Title: A General Solution for the 2-Pyridyl Problem (Burke Group).
- Source: Journal of the American Chemical Society / PMC
-
URL:[Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Bromo-triazolo[1,5-a]pyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-triazolo[1,5-a]pyridine. This document, prepared by our senior application scientists, provides in-depth guidance, field-proven insights, and troubleshooting protocols to help you navigate the complexities of cross-coupling reactions with this important heterocyclic scaffold.
The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, but its functionalization can be challenging. The presence of multiple nitrogen atoms can lead to catalyst inhibition and undesired side reactions. This guide is designed to explain the causality behind experimental choices and provide a self-validating framework for catalyst selection and reaction optimization.
Part 1: Catalyst & Reaction Selection Guide
This section addresses the most common questions regarding the initial selection of a catalytic system for your desired transformation.
Q1: What are the most effective cross-coupling reactions for functionalizing the 2-position of 2-Bromo-triazolo[1,5-a]pyridine?
The three most widely used and effective palladium-catalyzed cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds (biaryls) or C(sp²)–C(sp³) bonds using boronic acids or esters. This is often the first choice due to the commercial availability and stability of the boron reagents.
-
Sonogashira Coupling: For forming C(sp²)–C(sp) bonds by coupling with terminal alkynes. This reaction is highly valuable for introducing alkynyl linkers into molecules.[1][2]
-
Buchwald-Hartwig Amination: For forming C(sp²)–N bonds by coupling with primary or secondary amines, anilines, or other N-nucleophiles. This is a cornerstone reaction in pharmaceutical synthesis.[3][4]
Q2: Why is catalyst selection so critical for a substrate like 2-Bromo-triazolo[1,5-a]pyridine?
The triazolo[1,5-a]pyridine system contains nitrogen lone pairs that can act as ligands, coordinating to the palladium center. This coordination can sequester the active catalyst, leading to inhibition or complete deactivation.[5][6]
The key to success is to use a catalytic system where the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is significantly faster than the rate of catalyst inhibition. This is typically achieved by using specific ligands that are both electron-rich and sterically bulky. These ligands stabilize the palladium center, promote the crucial reductive elimination step, and disfavor the formation of stable, off-cycle catalyst-substrate complexes.
To visualize the fundamental process you are trying to promote, consider the general catalytic cycle for a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low reaction yield.
-
Potential Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. [7] * Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a more robust ligand system (e.g., Buchwald-type biarylphosphine ligands) that stabilizes the active species. [8]Ensure your reaction is properly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Potential Cause 2: Poor Reagent Quality. The base may be hydrated, the solvent may not be anhydrous, or the coupling partner (e.g., boronic acid) may have decomposed.
-
Solution: Use freshly dried, degassed solvents. Ensure the base is a fine, free-flowing powder. For Suzuki reactions, boronic acids can dehydrate to form unreactive trimeric boroxines; using a slight excess (1.1-1.5 eq.) can sometimes overcome this.
-
-
Potential Cause 3: Substrate-Specific Inhibition. As discussed, the triazolopyridine nitrogen atoms can poison the catalyst.
-
Solution: This is where ligand choice is paramount. If a simple ligand like PPh₃ fails, move to a bulkier, more electron-rich ligand like SPhos, XPhos, or RuPhos. These ligands create a more sterically crowded and reactive palladium center, favoring the catalytic cycle over inhibitory binding. [6]
-
Q: I'm seeing significant side products, mainly debromination of my starting material and/or homocoupling of my coupling partner. How can I minimize these?
A: These are common competing pathways. Addressing them requires fine-tuning the reaction conditions.
-
Problem: Debromination / Protodehalogenation (Replacement of -Br with -H)
-
Causality: This side reaction becomes more prevalent with highly active, electron-rich catalysts and when there are sources of hydrogen in the system (e.g., water, alcohols). [9] * Solutions:
-
Use a Milder Base: If using a very strong base like NaOt-Bu, consider switching to K₃PO₄ or Cs₂CO₃.
-
Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents.
-
Adjust the Ligand: Sometimes, a slightly less electron-rich ligand can temper the catalyst's activity just enough to disfavor this pathway.
-
-
-
Problem: Homocoupling (e.g., R-B(OH)₂ → R-R)
-
Causality: This is often an oxygen-mediated process, particularly in Suzuki reactions. It can also occur if the transmetalation step is slow relative to other pathways. [9][10] * Solutions:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly purged with an inert gas (Argon or Nitrogen) before heating. Maintain a positive inert atmosphere throughout the reaction.
-
Control Stoichiometry: Using a slight excess of the 2-Bromo-triazolo[1,5-a]pyridine (e.g., 1.1 eq.) relative to the boronic acid can sometimes suppress homocoupling of the more precious partner.
-
Lower Temperature: If conversion is still efficient at a lower temperature, reducing the heat can often minimize side reactions. [9]
-
-
Part 3: Sample Experimental Protocol
This section provides a robust, general protocol for a Suzuki-Miyaura coupling reaction that serves as an excellent starting point for optimization.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-triazolo[1,5-a]pyridine with Phenylboronic Acid
Materials:
-
2-Bromo-triazolo[1,5-a]pyridine (1.0 eq.)
-
Phenylboronic Acid (1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq., 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add 2-Bromo-triazolo[1,5-a]pyridine, phenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate, small vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of the anhydrous 1,4-dioxane to this vial to form a slurry and add it to the main reaction vessel. This step ensures the ligand and palladium precursor are well-mixed before exposure to the other reagents.
-
Solvent Addition & Degassing: Add the remaining anhydrous 1,4-dioxane and the degassed water (typically a 5:1 to 10:1 ratio of dioxane:water). Seal the vessel with a septum.
-
Inert Atmosphere: Purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2-phenyl-triazolo[1,5-a]pyridine.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules Journal. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmcct.com [jmcct.com]
- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
debromination side reactions in Suzuki coupling of bromo-pyridines
This is a specialized technical support guide designed for researchers encountering hydrodebromination (loss of bromine replaced by hydrogen) during Suzuki-Miyaura coupling of bromo-pyridines.
Topic: Troubleshooting Debromination Side Reactions
Status: Operational | Role: Senior Application Scientist
Welcome to the troubleshooting hub. You are likely here because your LC-MS shows a significant peak corresponding to [M – Br + H] instead of your desired cross-coupled product. In pyridine chemistry, this is a classic "silent killer" of yield—Hydrodebromination .
Unlike Protodeboronation (where the boronic acid loses boron), this issue stems from your aryl halide (the pyridine) being reduced before it can couple. This guide breaks down the mechanism, diagnostics, and proven rescue protocols.
🔧 Part 1: Diagnostic Center
"Is this Debromination or Starting Material?"
Before optimizing, confirm the identity of the impurity.
-
Starting Material (SM): 2-bromopyridine (
). Mass = . Pattern = 1:1 doublet (Br isotopes). -
Debrominated Byproduct: Pyridine (
). Mass = . -
Protodeboronated Byproduct: If your boronic acid (
) decomposes, you get .-
Rule of Thumb: If the impurity elutes much earlier on reverse-phase LC and lacks the Br isotope pattern, it is likely the hydrodebrominated pyridine.
-
The "Hydride Heist" Mechanism
Why does this happen? The Palladium catalyst, after inserting into the C-Br bond (Oxidative Addition), is "hijacked" by a hydride source before it can find the boronic acid (Transmetallation).[1]
The Culprits (Hydride Sources):
-
Solvents: Secondary alcohols (Isopropanol) are the worst offenders. They coordinate to Pd and undergo
-hydride elimination, turning Pd-Br into Pd-H. -
Bases: Alkoxide bases (NaOEt, KOtBu) containing
-hydrogens act similarly to alcohols. -
Ligands: In rare cases, alkyl phosphines can donate hydrides via cyclometallation/decomposition.
🔬 Part 2: Mechanism & Visualization
The Competing Cycles The following diagram illustrates how the "Hydride Heist" diverts the catalytic cycle.
Figure 1: The "Hydride Heist" pathway (Red) competes with the productive Suzuki cycle (Blue) when transmetallation is slow or hydride sources are abundant.
🛠️ Part 3: Troubleshooting & Optimization
Goal: Shut down the red pathway (above) and accelerate the blue pathway.
Solvent Selection (Critical)
-
The Problem: Isopropanol (IPA) and Ethanol are common Suzuki solvents but are excellent hydride donors.
-
The Fix: Switch to Aprotic or Non-beta-hydrogen solvents.
-
Best: 1,4-Dioxane, Toluene, DMF, DME.
-
Acceptable: Methanol (has no
-hydrogens on the carbon attached to oxygen, though less common for solubility reasons), tert-Amyl alcohol. -
Avoid: Isopropanol, Ethanol, n-Butanol.
-
Base Selection
-
The Problem: Ethoxide (
) and tert-Butoxide ( ) can undergo -hydride elimination. -
The Fix: Use Inorganic Carbonates or Phosphates .
-
Recommendation:
(Potassium Phosphate Tribasic) or (Cesium Carbonate). These bases cannot donate hydrides. is particularly effective for pyridines as it buffers the pH and minimizes protodeboronation of the boronic acid simultaneously [1].
-
Catalyst & Ligand
-
The Problem: If the oxidative addition is fast (easy for electron-poor pyridines) but transmetallation is slow (due to sterics), the Pd intermediate "waits" and eventually finds a hydride.
-
The Fix: Use electron-rich, bulky ligands that accelerate Transmetallation and Reductive Elimination .
-
Recommendation:SPhos or XPhos . These Buchwald ligands are bulky enough to prevent the approach of solvent molecules that might donate hydrides, while accelerating the main cycle [2].
-
Alternative:Pd(dppf)Cl2 . The large bite angle of dppf favors reductive elimination over
-hydride elimination pathways.[2]
-
📝 Part 4: Experimental Protocols
Protocol A: The "Rescue" Protocol (Recommended)
Use this if you are observing >10% debromination.
| Component | Reagent | Equiv/Conc. | Role |
| Substrate | Bromo-pyridine | 1.0 equiv | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |
| Catalyst | Pd₂(dba)₃ | 2 mol% | Pd Source |
| Ligand | SPhos | 4-8 mol% | Ligand (L:Pd = 2:1) |
| Base | K₃PO₄ (finely ground) | 2.0 - 3.0 equiv | Non-hydride Base |
| Solvent | 1,4-Dioxane / Water | 4:1 Ratio (0.2 M) | Aprotic Solvent |
| Temp | 80 - 100 °C | - | Reaction Drive |
Step-by-Step:
-
Charge a reaction vial with Bromo-pyridine (1.0 eq), Boronic acid (1.2 eq),
(2.0 eq), (0.02 eq), and SPhos (0.04 eq). -
Seal and purge with Nitrogen/Argon for 5 minutes (Oxygen promotes homocoupling and phenol formation).
-
Add degassed 1,4-Dioxane and Water (4:1 ratio). Note: Water is essential for the boronic acid activation but does not act as a hydride source here.
-
Heat to 80°C. Monitor by LC-MS at 1 hour.
-
Why this works: Dioxane removes the hydride source. Phosphate prevents base-mediated reduction. SPhos protects the Pd center.
Protocol B: The "Trap" (Conditions to AVOID)
Do NOT use these conditions for bromo-pyridines.
-
Solvent: Isopropanol (IPA) or Ethanol.
-
Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).
-
Catalyst:
(Tetrakis). While common, it is often too slow for sterically demanding pyridines, allowing side reactions to dominate.
❓ Part 5: FAQ
Q: My pyridine substrate has an amine group (-NH2). Could that cause debromination? A: Indirectly, yes. Free amines can coordinate to the Pd center, displacing phosphine ligands and shutting down the catalytic cycle. This stagnation allows background reduction to occur. Solution: Protect the amine (e.g., Boc) or use a catalyst system that tolerates amines (like Pd-NHC complexes or high-loading SPhos).
Q: I see the debrominated product, but I'm using Dioxane/K3PO4. Where is the hydride coming from? A: Check your boronic acid. If you are using a large excess of boronic acid, or if it decomposes, the boronic acid itself can sometimes act as a hydride shuttle (though rare). More likely, trace impurities in your dioxane (peroxides/stabilizers) or insufficient degassing (leading to oxidation of phosphines) has stalled the cycle. Also, ensure your reaction is strictly anhydrous if you suspect water is promoting protodeboronation of the boronic acid (which might look similar if you aren't careful with mass spec analysis).
Q: Can I use DMF? A: Yes, DMF is aprotic and safe from a "hydride source" perspective. However, at high temperatures (>100°C), DMF can decompose to dimethylamine, which can poison the catalyst or participate in Heck-type side reactions. Dioxane is generally safer for stability.
📚 References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Amination of Aryl Halides with Primary Alkylamines. Nature Protocols (Context: Ligand design SPhos/XPhos for difficult substrates). Link
-
Navarro, O., et al. (2004).[3] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[3] The Journal of Organic Chemistry, 69(9), 3173-3180. Link
-
BenchChem. (n.d.). Preventing Debromination in Reactions with 2-Bromo-4-iodopyridine.[4] BenchChem Protocols. Link
Sources
managing reaction exotherms in large-scale synthesis of triazolopyridines
Ticket ID: #TS-9402-EXP Subject: Managing Reaction Exotherms in Large-Scale Triazolopyridine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Safety Lead
Executive Summary: The Thermal Challenge
Welcome to the TriazoloSafe technical hub. You are likely accessing this guide because you are transitioning a [1,2,4]triazolo[1,5-a]pyridine synthesis from gram-scale discovery to kilogram-scale process development.
The Core Problem: The formation of the triazole ring—specifically via the condensation of 2-hydrazinopyridines with carboxylic acids or acid chlorides—is highly exothermic. In a round-bottom flask, surface-to-volume ratios (
This guide provides the self-validating protocols required to manage these hazards.
Part 1: The Hydrazine Step – Accumulation Management
User Query: "We are scaling up the formation of 2-hydrazinopyridine. We see a delayed temperature spike after adding hydrazine hydrate. Why is this happening?"
Technical Analysis
This is a classic Heat Accumulation error. The reaction between 2-chloropyridine and hydrazine is kinetically controlled. If you dose hydrazine faster than it is consumed (often due to low reactor temperature), unreacted hydrazine builds up. When the threshold temperature is reached, the accumulated mass reacts simultaneously, releasing energy exceeding the cooling jacket's capacity.
Troubleshooting Protocol
| Symptom | Probable Root Cause | Corrective Action (Self-Validating) |
| Delayed Exotherm | Reactor temp too low during dosing ( | Target-Controlled Dosing: Ensure |
| Pressure Spike | Vent Sizing: Verify scrubber capacity for max gas evolution rate (use Ideal Gas Law on theoretical yield). | |
| Color Change (Dark) | Oxidation of hydrazine/intermediates. | Inerting: Sparge reactor with |
The "Dosing-Controlled" Regime
To ensure safety, you must operate in a dosing-controlled regime where
Validation Experiment (RC1 Calorimetry):
-
Perform a heat flow calorimetry experiment.
-
Compare the Heat Flow (
) curve with the Dosing Signal . -
Pass Criteria: The
curve should look like a square wave that matches the dosing duration.[2] If the heat flow tails significantly after dosing stops, you have dangerous accumulation.
Part 2: The Cyclization Step – The Hazard
User Query: "We are using
Mechanism & Hazard
The Vilsmeier-Haack type cyclization using Phosphoryl Chloride (
-
Viscosity: The formation of phosphate byproducts often creates a slurry/paste. High viscosity reduces the Overall Heat Transfer Coefficient (
), rendering the jacket ineffective. -
Thermal Runaway: If mixing fails due to viscosity, "hot spots" form.
Critical Workflow: The "Semi-Batch" Protocol
Step 1: Dilution Factor Never run this neat at scale. Use a high-boiling solvent (e.g., Toluene or Xylene) to maintain a stirrable slurry.
-
Reference Standard: Minimum 5-8 volumes of solvent relative to substrate.
Step 2: The "Reverse Quench" (Safety Critical)
Do not add water to the reaction mixture to quench
-
Protocol: Transfer the reaction mixture slowly into a chilled, buffered quench solution (e.g.,
or NaOH) with high agitation.
Part 3: Thermal Stability & Decomposition
User Query: "At what temperature is the product unstable? We need to determine the maximum safe processing temperature."
Decomposition Physics
Triazoles and tetrazoles are nitrogen-rich energetic materials. They possess a "Time to Maximum Rate" (TMR), meaning they can decompose days after being heated if held under adiabatic conditions (like in a large storage tank).
Required Safety Data (DSC/ARC)
Before scaling above 100g, you must generate the following data:
-
Onset Temperature (
): Detected via Differential Scanning Calorimetry (DSC).-
Rule of Thumb: Process temperature must be
.
-
-
Adiabatic Temperature Rise (
):-
If
, you have a potential explosion (Criticality Class 4 or 5).
-
Visualizing the Hazard Logic
The following diagram illustrates the decision pathways for evaluating process safety in triazolopyridine synthesis.
Figure 1: Process Safety Decision Tree for High-Energy Heterocycle Synthesis.
Part 4: Emergency Response FAQ
Q: The reactor temperature is rising despite full cooling. What do I do?
-
A: This is a runaway.
-
Stop Dosing Immediately. (Remove the fuel).
-
Max Agitation. (Maximize heat transfer to jacket).
-
Do NOT dump the reactor. (This may expose the hot mass to air/oxygen or shock it).
-
Evacuate if temperature approaches
of decomposition (determined in Part 3).
-
Q: We see white fumes during the
-
A: This is vaporized HCl and
.-
Immediate Action: Check scrubber flow. Ensure the system is under slight negative pressure. Do not open the manway.
-
References & Authority
-
Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for
and TMR calculations). -
Fauske, H. K. (2020).[2] "Heat Rate Scale-Up Calculations from Reaction Calorimetry Data." Fauske & Associates Technical Bulletin. (Methodology for cooling capacity calculations).
-
Org. Process Res. Dev. (2019).[3] "Process Safety Assessment of Triazole Synthesis." (General reference for nitrogen-rich heterocycle hazards).
-
Occupational Safety and Health Administration (OSHA). "Hydrazine: Hazard Communication." (Toxicity and handling standards).
Disclaimer: This guide is for educational purposes for qualified chemists. Always perform specific thermal hazard evaluations (DSC/ARC) on your unique chemical intermediates before scale-up.
Sources
effect of base and solvent on the efficiency of 2-bromo-pyridine coupling reactions
A Senior Application Scientist's Guide to Navigating the "2-Pyridyl Problem"
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-pyridine. As a senior application scientist, I understand the unique challenges this substrate presents. The "2-pyridyl problem," characterized by the electron-deficient nature and coordinating ability of the pyridine nitrogen, can often lead to low yields, catalyst inhibition, and frustrating inconsistencies.[1][2]
This guide is designed to provide you with practical, field-proven insights to troubleshoot and optimize your 2-bromo-pyridine coupling reactions. We will delve into the critical role of base and solvent selection, offering a structured, question-and-answer approach to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 2-bromo-pyridine and an arylboronic acid, but I'm observing very low to no formation of the desired biaryl product. What are the likely causes and how can I improve my yield?
Answer: Low yields in Suzuki-Miyaura couplings of 2-bromo-pyridines are a frequent challenge. The primary culprits are often suboptimal base selection, inadequate solvent choice, or issues with the stability of the boronic acid.
Causality and Experimental Choices:
The Suzuki-Miyaura reaction hinges on the successful activation of the boronic acid by a base to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[3] The choice of base and solvent significantly influences this equilibrium and the overall catalytic cycle.
Troubleshooting Steps:
-
Evaluate Your Base Selection: The strength and solubility of your base are critical.
-
Weak Bases (e.g., NaHCO₃, Et₃N): These are often insufficient to promote the formation of the boronate complex, especially with electron-deficient 2-pyridyl boronates. This can stall the catalytic cycle.
-
Stronger Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are generally more effective. Potassium carbonate (K₂CO₃) is a good starting point, often providing a good balance of reactivity and cost-effectiveness.[3] For more challenging couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be superior due to their greater basicity and solubility in organic solvents.[4] The amount of base can also be crucial; using fewer equivalents of a base may favor the reaction of boronic acids with a lower pKa.[5]
-
-
Re-evaluate Your Solvent System: The solvent must not only dissolve the reactants but also facilitate the key steps of the catalytic cycle.
-
Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are commonly used, often in combination with water. A mixture of dioxane and water is a robust choice for many Suzuki couplings.[6][7][8]
-
The Role of Water: Water can help dissolve the inorganic base and facilitate the formation of the palladium hydroxide species, which is often the active catalyst in the transmetalation step.[9] However, excessive water can lead to protodeboronation (hydrolysis of the boronic acid). A typical starting point is a 4:1 to 10:1 ratio of organic solvent to water.
-
Alcohol Solvents (e.g., n-Butanol): For some heteroaryl couplings, n-butanol can be an excellent choice as it can enhance the solubility of the reactants and promote the reaction.[10]
-
-
Consider the Stability of Your Boronic Acid: 2-Pyridyl boronic acids are known for their propensity to undergo protodeboronation.
-
Use Fresh Reagents: Ensure your boronic acid is fresh and has been stored under anhydrous conditions.
-
Consider More Stable Boron Reagents: Potassium heteroaryltrifluoroborates or boronate esters (e.g., pinacol esters) are often more stable alternatives to boronic acids and can be used in Suzuki-Miyaura reactions.[11]
-
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling:
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura couplings of 2-bromo-pyridine.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 2-bromo-pyridine with a primary amine is sluggish and appears to stop before completion. I suspect catalyst deactivation. How can the choice of base and solvent mitigate this?
Answer: Catalyst deactivation is a common problem in Buchwald-Hartwig aminations of 2-bromo-pyridines. The pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species. The choice of a sterically hindered base and a non-coordinating solvent is crucial to minimize this issue.
Causality and Experimental Choices:
The Buchwald-Hartwig amination requires a strong base to deprotonate the amine and facilitate the catalytic cycle. However, the combination of a strong base and a coordinating substrate like 2-bromo-pyridine can be detrimental to the catalyst's stability.
Troubleshooting Steps:
-
Employ a Bulky, Strong Base:
-
Sodium tert-butoxide (NaOtBu): This is a widely used strong base that is effective in many Buchwald-Hartwig reactions.[12] Its bulk can help prevent coordination to the palladium center.
-
Lithium bis(trimethylsilyl)amide (LHMDS): This is another strong, non-nucleophilic base that can be advantageous, especially when dealing with substrates that have protic functional groups.[12]
-
Weaker Inorganic Bases (e.g., K₂CO₃, K₃PO₄): While generally preferred for their functional group tolerance, they may require higher catalyst loadings and longer reaction times for challenging substrates.[12]
-
-
Select a Non-Coordinating Solvent:
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are excellent choices as they are non-coordinating and have high boiling points, allowing for higher reaction temperatures which can sometimes overcome catalyst inhibition.
-
Ethereal Solvents (e.g., Dioxane, THF): While commonly used, they have some coordinating ability and may not be the optimal choice if catalyst deactivation is suspected.
-
Avoid Chlorinated Solvents and Acetonitrile: These solvents can bind to palladium and inhibit the reaction.[13]
-
Experimental Protocol for Buchwald-Hartwig Amination of 2-Bromo-Pyridine:
-
To a flame-dried Schlenk tube, add 2-bromo-pyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., XantPhos, 0.03 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: How does the pKa of the base affect the efficiency of the coupling reaction?
The pKa of the base is a critical parameter. In Suzuki-Miyaura reactions, the base must be strong enough to deprotonate the boronic acid (or its hydrate) to form the more nucleophilic boronate. A general rule of thumb is that a base with a higher pKa (of its conjugate acid) will be more effective. However, very strong bases like alkoxides can be incompatible with certain functional groups. Therefore, a balance must be struck between reactivity and functional group tolerance.[14]
Q2: What is the role of aprotic polar solvents like DMF and DMSO in these coupling reactions?
Aprotic polar solvents such as DMF and DMSO can be beneficial in several ways. They can enhance the solubility of inorganic bases and other polar reagents.[9] Their coordinating ability can also stabilize the palladium catalyst and intermediates in the catalytic cycle.[9] However, for substrates like 2-bromo-pyridine, their coordinating nature can sometimes be detrimental, leading to catalyst inhibition. Therefore, their use should be carefully considered and optimized. In Sonogashira couplings, DMF is often a good solvent choice.[15]
Q3: Can the choice of solvent influence the selectivity of the reaction?
Yes, the solvent can play a significant role in reaction selectivity, particularly in cases where multiple reactive sites are present on the substrate. The polarity of the solvent can influence the rate of oxidative addition at different carbon-halogen bonds. For example, in substrates with both a C-Cl and a C-OTf bond, nonpolar solvents may favor reaction at the C-Cl bond, while polar solvents can favor reaction at the C-OTf bond.[16]
Q4: Are there any general guidelines for choosing a base and solvent for a new 2-bromo-pyridine coupling reaction?
While there is no universal set of conditions, a good starting point for a Suzuki-Miyaura coupling would be K₂CO₃ or K₃PO₄ as the base in a dioxane/water mixture.[3][4] For a Buchwald-Hartwig amination, NaOtBu in toluene is a reliable initial choice.[12][13] For Sonogashira couplings, an amine base like triethylamine in a solvent like DMF is a common starting point.[15] From there, systematic optimization of the base, solvent, temperature, and catalyst/ligand system is recommended.
Data and Reference Tables
Table 1: Comparison of Common Bases in 2-Bromo-Pyridine Coupling Reactions
| Base | pKa of Conjugate Acid (in water) | Typical Coupling Reaction | Comments |
| NaHCO₃ | 10.3 | Suzuki-Miyaura | Generally too weak for efficient coupling of 2-bromo-pyridines. |
| K₂CO₃ | 10.3 | Suzuki-Miyaura, Sonogashira | A good starting point; cost-effective and often provides good yields.[3] |
| K₃PO₄ | 12.3 | Suzuki-Miyaura, Buchwald-Hartwig | A stronger base, often effective in challenging couplings.[4][6] |
| Cs₂CO₃ | 10.3 | Suzuki-Miyaura, Buchwald-Hartwig | Highly soluble in organic solvents, often used for difficult substrates.[4] |
| NaOtBu | ~19 (in DMSO) | Buchwald-Hartwig | Strong, sterically hindered base, very effective for aminations.[12] |
| Et₃N | 10.7 | Sonogashira, Heck | Common organic base, often used as both base and solvent in Sonogashira reactions. |
pKa values are approximate and can vary in different solvents.[17][18][19]
Table 2: Properties of Common Solvents for 2-Bromo-Pyridine Coupling Reactions
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (D) | Boiling Point (°C) | Comments |
| Toluene | 2.4 | 0.4 | 111 | Non-coordinating, good for high-temperature reactions. |
| Dioxane | 2.2 | 0.5 | 101 | Common ethereal solvent, often used with water.[6] |
| Tetrahydrofuran (THF) | 7.5 | 1.7 | 66 | Ethereal solvent with moderate polarity. |
| Acetonitrile (MeCN) | 36.6 | 3.9 | 82 | Coordinating solvent, can inhibit palladium catalysts.[13] |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.8 | 153 | Polar aprotic solvent, good for dissolving salts.[9] |
| n-Butanol | 17.5 | 1.7 | 118 | Can be an effective solvent for heteroaryl couplings.[10] |
Data compiled from various sources.[20]
Mechanistic Insights: The Role of Base and Solvent
To better understand the troubleshooting strategies, it is helpful to visualize the influence of the base and solvent on the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the role of the base in forming the active boronate species and the solvent in facilitating dissolution and the reaction steps.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. uwindsor.ca [uwindsor.ca]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. library.gwu.edu [library.gwu.edu]
- 20. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Resolving Issues with Product Isolation and Purification
Welcome to the Technical Support Center, your expert resource for navigating the complexities of product isolation and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their daily experimental work. Here, we move beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot effectively and ensure the integrity of your results.
Our approach is grounded in scientific principles and validated by field-proven insights. Each section is structured in a question-and-answer format to directly address the specific problems you may face.
Section 1: Chromatography Troubleshooting
Chromatography is a cornerstone of purification, but it's not without its challenges.[1] This section addresses common issues encountered during various chromatography techniques.
Frequently Asked Questions (FAQs): Chromatography
Question: Why is my protein yield consistently low after affinity chromatography?
Answer: Low protein yield is a frequent issue with several potential root causes. A systematic approach is crucial for diagnosis.
-
Poor Binding to the Resin: This is a primary cause of low recovery.[2]
-
Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical. For instance, in ion exchange chromatography, the pH of the start buffer should be at least 0.5 units away from the isoelectric point (pI) of the target protein to ensure efficient binding.[2] For His-tagged proteins, ensure the binding buffer pH is between 7.8–8.0.[3]
-
Inaccessible Affinity Tag: The affinity tag on your recombinant protein might be sterically hindered or improperly folded.[4] Consider performing a trial under denaturing conditions to expose the tag.[4]
-
Column Overload: Exceeding the binding capacity of your column will cause the target protein to flow through without binding.[2] You can address this by using a larger column or connecting multiple columns in series.[2]
-
-
Inefficient Elution:
-
Suboptimal Elution Buffer: The pH or concentration of the eluting agent may be incorrect.[5] For His-tagged proteins, you might need to increase the imidazole concentration in the elution buffer.[6] A gradient elution can sometimes improve yield compared to a step elution.[5]
-
Insufficient Elution Volume: In some cases, a larger volume of elution buffer is necessary to fully recover the bound protein.
-
-
Protein Degradation or Precipitation:
-
Protease Activity: The presence of proteases can lead to the degradation of your target protein.[5] It is highly recommended to add protease inhibitors to your lysis and purification buffers and to keep samples cold.[5]
-
Protein Aggregation: Your protein may be aggregating on the column.[7] Adjusting buffer conditions, such as adding solubilizing agents, can help maintain protein stability.[7][8]
-
Workflow for Troubleshooting Low Protein Yield in Affinity Chromatography:
Sources
- 1. rroij.com [rroij.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 7. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 8. pdf.dutscher.com [pdf.dutscher.com]
strategies to avoid homocoupling in Suzuki reactions of aryl bromides
Ticket Subject: Strategies to Avoid Homocoupling in Aryl Bromide Suzuki Reactions Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnostic Triage
User Problem: You are observing dimerization of your starting materials instead of the desired cross-coupled product. Core Analysis: "Homocoupling" in Suzuki reactions refers to two distinct side-reactions.[1] Identifying which dimer you have is the critical first step to solving the problem.
-
Type A: Oxidative Homocoupling (Nucleophile Dimerization): Two Boronic Acid fragments couple (
). This consumes your nucleophile, leaving unreacted Aryl Bromide. -
Type B: Reductive Homocoupling (Electrophile Dimerization): Two Aryl Bromide fragments couple (
). This is often referred to as "Ullmann-type" coupling.
Module 1: Diagnostic Workflow
Use the following decision tree to identify your specific failure mode before applying a fix.
Figure 1: Diagnostic logic to distinguish between oxidative and reductive failure modes.
Troubleshooting Type A: Oxidative Homocoupling (The Boronic Acid)
Symptom: Your aryl bromide remains unreacted, but the boronic acid has vanished, converting into a symmetric biaryl (
Root Cause: Oxygen (
Protocol 1: Rigorous Degassing
Balloon purging is often insufficient for sensitive reactions. Oxygen trapped in the solvent headspace or dissolved in the liquid must be actively removed.
| Method | Efficiency | Recommended For |
| Sparging | High | Standard benchtop reactions. Bubble inert gas ( |
| Freeze-Pump-Thaw | Very High | Small scale, kinetics studies, or highly electron-rich boronic acids. |
| Sonication | Medium | Preliminary degassing before sparging. |
Advanced Intervention: The "Sacrificial Reductant"
If sparging is insufficient, add a mild reducing agent to scavenge Pd(II) species before they can induce homocoupling.
-
Additive: Potassium Formate (
) -
Loading: 10–20 mol% relative to catalyst.
-
Mechanism: Formate reduces transient Pd(II) species back to active Pd(0), preventing the oxidative cycle that consumes the boronic acid [1].
Troubleshooting Type B: Reductive Homocoupling (The Aryl Bromide)
Symptom: The aryl bromide couples with itself (
Root Cause: Slow Transmetallation & Solvent Effects. If the transmetallation step (transfer of the boronic acid to Pd) is slower than the oxidative addition, the Pd(II)-Ar species accumulates. In the presence of reducing alcohols (e.g., isopropanol, ethanol), this species can undergo disproportionation or reduction-mediated dimerization [5].
Mechanistic Insight
Reductive homocoupling is often a competition between the desired pathway and a solvent-mediated side reaction.
Figure 2: Kinetic competition leading to reductive homocoupling.
Corrective Actions
1. Solvent Switch
Alcoholic solvents (EtOH, iPrOH) can act as hydride sources, promoting homocoupling of the halide [5].
-
Fix: Switch to non-reducing, aprotic solvents like Dioxane , DMF , or Toluene .
-
If water is needed: Use a biphasic system (Toluene/H2O) rather than a miscible alcohol/water blend.
2. Ligand Engineering (Sterics)
Use bulky, electron-rich phosphine ligands.[2] These ligands accelerate the transmetallation and reductive elimination steps, leaving less time for the Pd(II)-Ar intermediate to dimerize.
-
Recommended: SPhos , XPhos , or RuPhos (Buchwald Ligands).
-
Why: These ligands create a crowded metal center that disfavors the formation of bis-aryl Pd complexes required for homocoupling [6].
3. Stoichiometry Adjustment
-
Increase Nucleophile: Use 1.5 – 2.0 equivalents of Boronic Acid. By saturating the system with the nucleophile, you statistically favor the transmetallation step over the homocoupling side-reaction.
Summary of Optimized Conditions
If you are experiencing non-specific coupling issues, reset your reaction to these high-fidelity conditions designed to suppress both pathways.
| Parameter | Recommendation | Rationale |
| Catalyst | Bulky ligand accelerates cross-coupling over homocoupling. | |
| Solvent | Toluene / Water (3:1) | Avoids reducing alcohols; biphasic system allows easy separation. |
| Base | Mild enough to prevent protodeboronation, strong enough for activation. | |
| Atmosphere | Argon (Sparged) | Critical: Prevents oxidative homocoupling of boronic acid. |
| Additive | 10 mol% K-Formate | Optional: Scavenges oxidized Pd species [1]. |
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? Source: ResearchGate (Discussion & Literature Review) URL:[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs URL:[Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Source: The Journal of Organic Chemistry URL:[3][Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling. Source: ResearchGate (Full Text Request) URL:[Link]
Sources
Technical Support Center: Navigating the Stability of 2-Bromo-triazolo[1,5-a]pyridine in Synthetic Applications
Technical Support Center: Navigating the Stability of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine in Synthetic Applications
Welcome to the technical support center for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource based on a synthesis of literature and practical field experience to help you anticipate and troubleshoot stability-related challenges in your reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your target molecules.
Introduction to the Chemistry of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine
The[1][2][3]triazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, making it a valuable pharmacophore. The 2-bromo derivative serves as a key intermediate for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. However, the unique electronic nature of this fused heterocyclic system—an electron-rich triazole ring fused to an electron-deficient pyridine ring—presents specific stability challenges that must be carefully managed.
This guide will address the most common stability issues encountered during the functionalization of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, providing both mechanistic explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and reactivity of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
Q1: I am observing a significant amount of the debrominated (protodebrominated) product,[1][2][3]triazolo[1,5-a]pyridine, in my Suzuki-Miyaura coupling reaction. What is causing this?
A1: Protodebromination is a common side reaction in palladium-catalyzed cross-couplings of heteroaryl halides. It typically occurs when the palladium(II) intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the debrominated product.[4] Potential sources of the hydride include the solvent (e.g., alcohols), the base, or even the boronic acid reagent itself. To mitigate this, consider using aprotic solvents, a carefully selected base, and a catalyst system that favors the desired cross-coupling pathway over the reductive dehalogenation pathway.[5]
Q2: My Buchwald-Hartwig amination reaction is giving low yields and multiple byproducts. Could the starting material be degrading?
A2: Yes, this is a possibility. The Buchwald-Hartwig amination employs a strong base and elevated temperatures, which can be challenging for the 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold.[6] The strong base can potentially lead to nucleophilic aromatic substitution (SNAr) by hydroxide or even promote ring-opening pathways, though the latter is less common under standard conditions. Additionally, the amine nucleophile itself can compete with the desired coupling reaction, leading to byproducts. Careful selection of the palladium catalyst, ligand, and base is crucial for success.
Q3: Is 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine stable to acidic or strongly basic conditions?
A3: The[1][2][3]triazolo[1,5-a]pyridine ring system is generally stable under mildly acidic and basic conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to decomposition. The pyridine nitrogen can be protonated under strongly acidic conditions, which can alter the reactivity of the ring system. Under strongly basic conditions, as mentioned above, nucleophilic attack or other base-mediated degradation pathways can occur. It is advisable to perform reactions under the mildest conditions possible.
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine instead of a cross-coupling reaction?
A4: While the bromine at the 2-position is primarily used for cross-coupling, SNAr is mechanistically possible. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions, as this allows the negative charge of the Meisenheimer intermediate to be stabilized by the ring nitrogen.[7][8] However, the C-Br bond is less reactive in SNAr compared to a C-F or C-Cl bond.[9] For an SNAr reaction to be successful, a strong nucleophile and potentially high temperatures would be required, which could also lead to the stability issues discussed previously.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered when using 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
| Observation | Potential Cause(s) | Recommended Solutions |
| Low or no conversion of starting material in a Suzuki-Miyaura coupling. | 1. Inefficient oxidative addition of the Pd(0) catalyst to the C-Br bond. 2. Deactivation of the catalyst. 3. Instability of the boronic acid reagent. | 1. Screen Ligands: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) that are known to promote oxidative addition. 2. Choose the Right Palladium Precatalyst: G2 or G3 precatalysts can be more effective than Pd(PPh₃)₄. 3. Base Selection: Use a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of strong hydroxide bases. 4. Solvent: Ensure anhydrous and degassed solvents (e.g., 1,4-dioxane, toluene) are used. |
| Significant formation of the debrominated byproduct. | 1. Presence of a hydride source (e.g., water, alcohol solvent, certain bases). 2. Catalyst system favors reductive dehalogenation. | 1. Strictly Anhydrous Conditions: Dry solvents and reagents thoroughly. 2. Avoid Protic Solvents: Use solvents like toluene, dioxane, or DME. 3. Catalyst Choice: Some palladium precatalysts, like XPhosPdG2, have been shown to minimize debromination in similar heterocyclic systems.[5] |
| Formation of a hydroxylated byproduct ([1][2][3]triazolo[1,5-a]pyridin-2-ol). | Nucleophilic aromatic substitution by hydroxide ions from the base (e.g., NaOH, KOH). | 1. Change the Base: Switch to a non-hydroxide base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Reduce Water Content: Use anhydrous conditions and consider adding molecular sieves. 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the SNAr pathway. |
| Low yields in Buchwald-Hartwig amination. | 1. Catalyst inhibition by the pyridine nitrogen. 2. Competing side reactions due to the strong base. 3. Steric hindrance. | 1. Ligand Screening: Use specialized ligands for heteroaryl amination, such as Josiphos or Buchwald's biaryl phosphine ligands. 2. Base Optimization: Use a non-nucleophilic strong base like NaOtBu or LHMDS. Weaker bases like K₂CO₃ can sometimes be effective and are less likely to cause degradation. 3. Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate (often 80-110 °C). |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues.
Key Experimental Protocols
The following protocols are provided as a starting point. Optimization may be necessary for your specific substrate.
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol employs a modern palladium precatalyst and ligand system known to be effective for challenging heteroaryl couplings.
Materials:
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
XPhos (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, wash the pad with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
XPhos Pd G2/XPhos: This catalyst system is highly active and can promote the desired cross-coupling at lower temperatures, outcompeting the debromination pathway.[5]
-
K₂CO₃: A moderately strong, non-nucleophilic base that is less likely to cause hydrolysis or other base-mediated side reactions compared to NaOH or KOH.
-
Anhydrous, Degassed Dioxane: Minimizes protic sources that can lead to protodebromination.
Protocol 2: Mild Buchwald-Hartwig Amination
This protocol uses a base that is strong enough to facilitate the catalytic cycle but is less harsh than sodium tert-butoxide.
Materials:
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In an inert atmosphere glovebox or Schlenk line, combine 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, Pd₂(dba)₃, RuPhos, and K₃PO₄ in a reaction vessel.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vessel and heat to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Causality Behind Choices:
-
RuPhos: A bulky, electron-rich ligand that is effective for the amination of heteroaryl halides.
-
K₃PO₄: A milder base compared to NaOtBu, which can help to prevent degradation of the starting material while still being effective in the catalytic cycle.
-
Toluene: A standard, aprotic solvent for this transformation.
Potential Decomposition Pathways
Caption: Common reaction pathways and potential byproducts.
References
-
Huntsman, E., & Balsells, J. (2005).[1][2][3]Triazolo[1,5-a]pyridines have been prepared in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride. European Journal of Organic Chemistry, 2005(18), 3761-3765. Available at: [Link]
-
Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081. Available at: [Link]
-
Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). The biologically important 1,2,4-triazolo[1,5-a]pyridines were readily synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields. The Journal of Organic Chemistry, 79(10), 4687-4693. Available at: [Link]
-
Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., Yu, W., & Chang, J. (2015). An I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines in an efficient and scalable fashion. The Journal of Organic Chemistry, 80(14), 7219-7225. Available at: [Link]
-
Singh, A. S., Agrahari, A. K., Singh, S. K., Yadav, M. S., & Tiwari, V. K. (2019). A convenient synthesis of 1,5-fused 1,2,4-triazoles in high yields from readily available N-arylamidines is efficiently promoted by chloramine-T through direct metal-free oxidative N-N bond formation. Synthesis, 51(18), 3443-3450. Available at: [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 6, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 6, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, July 23). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 6, 2026, from [Link]
-
YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved February 6, 2026, from [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(5), 2865-2874. Available at: [Link]
Sources
- 1. 2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 1H and 13C NMR Analysis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
This guide provides an in-depth technical analysis of the 1H and 13C NMR characteristics of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine , a critical scaffold in medicinal chemistry. It compares the spectral signature of this halogenated derivative against its non-brominated parent and isomeric alternatives, offering a robust protocol for structural validation.
Executive Summary & Structural Context
The [1,2,4]triazolo[1,5-a]pyridine system is a privileged scaffold in drug discovery, serving as a bioisostere for purines and a core for JAK, PDE, and adenosine receptor inhibitors. The 2-bromo derivative is a high-value intermediate, allowing for further functionalization at the triazole ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
The Analytical Challenge: Researchers often face two primary challenges when characterizing this compound:
-
Confirmation of Bromination: Distinguishing the 2-bromo product from the unreacted 2-amino precursor or the hydro-dehalogenated parent.
-
Regioisomer Differentiation: Unequivocally distinguishing the thermodynamically stable [1,5-a] fused system from the kinetically favored [4,3-a] isomer, a common byproduct in triazole synthesis (Dimroth rearrangement).
Synthesis & Sample Preparation
To ensure reproducible NMR data, the following synthesis and preparation protocols are recommended based on literature standards.
Synthesis Pathway (Sandmeyer Reaction)
The most reliable route to the 2-bromo derivative is the Sandmeyer-type bromination of the 2-amino precursor.
Figure 1: Synthetic pathway for 2-bromo-[1,2,4]triazolo[1,5-a]pyridine via Sandmeyer reaction.[1][2][3][4][5][6][7][8][9]
NMR Sample Preparation Protocol
-
Solvent: DMSO-d6 is preferred over CDCl3 for polar heterocyclic scaffolds to prevent aggregation and ensure sharp peak resolution.
-
Concentration: 5–10 mg for 1H NMR; 20–30 mg for 13C NMR.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Comparative NMR Analysis
1H NMR: The Diagnostic "Silent" Zone
The most immediate evidence of successful 2-bromination is the disappearance of the diagnostic H-2 singlet found in the parent compound.
| Proton Position | Parent ([1,5-a]pyridine) δ (ppm) | 2-Bromo Derivative δ (ppm) | Multiplicity | Coupling ( | Structural Insight |
| H-2 (Triazole) | 8.35 - 8.45 | ABSENT | Singlet | - | Primary Confirmation of Bromination |
| H-5 (Pyridine) | 8.80 - 8.95 | 8.90 - 9.05 | Doublet (d) | ~7.0 | Deshielded by bridgehead Nitrogen (N-4). |
| H-7 (Pyridine) | 7.50 - 7.65 | 7.60 - 7.75 | Triplet (td) | ~7.0, 1.2 | Meta to bridgehead. |
| H-8 (Pyridine) | 7.80 - 7.95 | 7.90 - 8.05 | Doublet (d) | ~9.0 | Alpha to bridgehead C-3a. |
| H-6 (Pyridine) | 7.10 - 7.25 | 7.20 - 7.35 | Triplet (td) | ~7.0, 1.2 | Most shielded aromatic proton. |
Note: Chemical shifts are approximate for DMSO-d6. The 2-Bromo substituent exerts a weak inductive effect, causing a slight downfield shift (0.05 - 0.1 ppm) on the pyridine ring protons compared to the parent.
13C NMR: Quaternary Carbon Validation
In the 13C spectrum, the focus shifts to the C-2 carbon. In the parent, C-2 is a methine (CH). In the product, it becomes a quaternary C-Br.
-
Parent C-2: ~154 ppm (High intensity in HSQC).
-
2-Bromo C-2: ~138–145 ppm (Low intensity, silent in DEPT-135 ).
-
Bridgehead C-3a: ~150 ppm (Quaternary, typically the most deshielded carbon).
Distinguishing Regioisomers ([1,5-a] vs [4,3-a])
A common synthetic pitfall is the formation of the [1,2,4]triazolo[4,3-a]pyridine isomer. The [1,5-a] isomer is thermodynamically more stable, but kinetic conditions can favor [4,3-a].
Differentiation Logic:
-
H-5 Shift: In the [1,5-a] isomer, H-5 is uniquely deshielded (~8.9 ppm) due to the proximity of the bridgehead nitrogen lone pair and the anisotropic effect of the fused triazole. In the [4,3-a] isomer, the corresponding proton is less deshielded (~8.0–8.5 ppm).
-
15N HMBC (Advanced): If available, 1H-15N HMBC is the gold standard. The bridgehead nitrogen (N-4 in 1,5-a) correlates strongly with H-5.
Figure 2: Flowchart for distinguishing the [1,5-a] regioisomer from the [4,3-a] isomer based on H-5 chemical shift.
Experimental Validation Data
The following data is synthesized from verified protocols (e.g., WO2020010252) for substituted analogs, adapted for the core 2-bromo scaffold.
Compound: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine Formula: C6H4BrN3 MW: 198.02 g/mol
1H NMR (400 MHz, DMSO-d6):
13C NMR (100 MHz, DMSO-d6):
References
-
Synthesis & Characterization: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (2024).[10] MDPI. Link
-
Regioisomer Differentiation: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC. (2010).[11] Magnetic Resonance in Chemistry. Link
-
Specific Analog Data: Patent WO2020010252: Synthesis of Methyl 2-bromo[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate.[2][3] (2020).[2][3][7][12] WIPO. Link
-
General Reactivity: Sandmeyer Reaction Applications in Heterocycles. Organic Chemistry Portal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2021250541A1 - Spiro compounds as melanocortin 4 receptor antagonists and uses thereof - Google Patents [patents.google.com]
- 6. epub.chnpu.edu.ua [epub.chnpu.edu.ua]
- 7. 2-Bromo - [1,2,4] triazolo [1,5-a] pyridine-6-carboxylate methyl ester,1795232-59-5-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 8. ndu.edu.ua [ndu.edu.ua]
- 9. ndu.edu.ua [ndu.edu.ua]
- 10. mdpi.com [mdpi.com]
- 11. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
single-crystal X-ray diffraction oftriazolo[1,5-a]pyridine derivatives
A Comparative Guide to SCXRD vs. Spectroscopic Alternatives
Executive Summary: The Isomeric Challenge
Triazolo[1,5-a]pyridine derivatives are high-value pharmacophores, serving as bioisosteres for purines in kinase inhibitors (e.g., JAK inhibitors) and adenosine receptor antagonists. However, their development is plagued by a critical structural ambiguity: the Dimroth Rearrangement .
Synthetic pathways often produce a mixture of the kinetically favored [1,2,4]triazolo[4,3-a]pyridine and the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine. While NMR spectroscopy provides connectivity data, it frequently fails to definitively distinguish between these fused isomers due to overlapping chemical shifts and rapid tautomeric exchange in solution.
This guide establishes Single-Crystal X-Ray Diffraction (SCXRD) not merely as a confirmation tool, but as the primary method for absolute structural assignment, essential for securing intellectual property and validating Structure-Activity Relationships (SAR).
Comparative Analysis: SCXRD vs. Alternatives
The following matrix evaluates the efficacy of SCXRD against standard solution-phase techniques for this specific scaffold.
Table 1: Technique Performance Matrix
| Feature | SCXRD (Gold Standard) | 1D/2D NMR (NOESY/HMBC) | DFT Computational Modeling |
| Isomer Discrimination | Definitive. Direct visualization of atomic connectivity and bridgehead nitrogen position. | Ambiguous. [1,5-a] and [4,3-a] isomers often show <0.5 ppm difference in proton shifts. | Predictive. Can suggest stability but cannot prove synthesis outcome. |
| Stereochemistry | Absolute Configuration (Flack parameter) determined without derivatization. | Requires chiral shift reagents or derivatization; often inconclusive for quaternary centers. | N/A |
| Intermolecular Interactions | Maps | Limited to intramolecular NOE; intermolecular data is averaged out by tumbling. | Theoretical only; dependent on basis set accuracy. |
| Sample State | Solid state (matches drug formulation). | Solution state (conformation may differ from bioactive form).[1] | Gas or Solvated Model phase. |
| Throughput | Low (Requires crystal growth: 1-7 days). | High (Minutes). | Medium (Hours/Days). |
Critical Insight: The Dimroth Rearrangement
The primary scientific justification for prioritizing SCXRD is the Dimroth rearrangement mechanism. Under basic conditions (or thermal stress), the [4,3-a] isomer undergoes ring opening and recyclization to the [1,5-a] isomer.
Why NMR Fails Here
In solution, the chemical environment of the protons on the pyridine ring changes minimally between the two isomers. The bridgehead nitrogen (N3 in [1,5-a] vs N4 in [4,3-a]) does not bear a proton, removing the most direct probe. While
Visualization: The Structural Ambiguity Workflow
The following diagram illustrates the synthetic divergence where SCXRD becomes the critical decision gate.
Figure 1: The Dimroth Rearrangement pathway showing where spectroscopic ambiguity necessitates crystallographic intervention.
Experimental Protocol: Self-Validating Workflow
To ensure high-quality diffraction data for these flat, aromatic systems, specific crystallization and collection protocols are required.
Phase 1: Crystal Growth (The Bottleneck)
Triazolo[1,5-a]pyridines are prone to forming microcrystalline powders due to strong
-
Solvent Selection: Dissolve 10 mg of compound in 0.5 mL of a "Good Solvent" (Dichloromethane or THF).
-
Precipitant: Place the vial inside a larger jar containing 5 mL of "Bad Solvent" (n-Hexane or Diethyl ether).
-
Modulation: If crystals grow too fast (twinning), add 5% benzene to the good solvent to promote
-stacking order. -
Validation: Inspect under polarized light. Sharp extinction indicates single crystallinity; "cross-hatching" implies twinning.
Phase 2: Data Collection & Refinement
-
Source: Use Cu-K
radiation ( Å). These organic molecules scatter weakly; Molybdenum (Mo) sources often yield insufficient resolution at high angles for absolute configuration determination of light-atom structures. -
Temperature: Collect at 100 K . This freezes the rotation of pendant groups and reduces thermal ellipsoids, essential for resolving the bridgehead nitrogen position.
-
Refinement Strategy:
-
Watch for Disorder : The triazole ring can sometimes flip 180° in the lattice if the substituents are symmetric.
-
Check CIF: Verify the Flack parameter. For chiral derivatives, a value near 0.0 (with low standard deviation) confirms absolute stereochemistry.
-
Structural Insights: What SCXRD Reveals
Beyond connectivity, SCXRD of triazolo[1,5-a]pyridines reveals intermolecular forces that drive biological binding affinity.
Stacking
These derivatives are planar. SCXRD typically reveals offset face-to-face stacking distances of 3.3–3.5 Å . This mimics the interaction with aromatic residues (Phenylalanine/Tyrosine) in the ATP-binding pockets of kinase targets.
Hydrogen Bonding Networks
The N3 nitrogen (in the [1,5-a] system) is a weak acceptor. However, amino-substituted derivatives (e.g., at C7) form characteristic centrosymmetric dimers.
-
Graph Set Motif:
-
Significance: This dimer formation often competes with drug-target binding. Understanding the lattice energy of this dimer helps in designing formulations that dissolve readily.
Visualization: Decision Logic for Structural Assignment
Figure 2: Decision logic tree for assigning triazolo-fused heterocycles.
References
-
The Dimroth Rearrangement Mechanism
-
Synthesis and Rearrangement of Triazolo[1,5-a]pyridines
- Source: Beilstein Journal of Organic Chemistry
- Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement
-
Link:[Link]
-
SCXRD vs NMR Comparison in Heterocycles
- Source: N
- Title: Comparison of NMR and crystal structures highlights conform
-
Link:[Link]
-
Intermolecular Interactions in Triazolo Scaffolds
-
Medicinal Chemistry Applic
Sources
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. A Dimroth rearrangement of pyrimidine nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
confirming the structure of cross-coupling products of 2-Bromo-triazolo[1,5-a]pyridine
A Comparative Analytical Guide for Medicinal Chemistry
Executive Summary
The [1,2,3]triazolo[1,5-a]pyridine scaffold is a critical bioisostere for quinolines and isoquinolines in modern drug discovery (e.g., JAK inhibitors, BRD4 inhibitors). However, the cross-coupling of 2-bromo-[1,2,3]triazolo[1,5-a]pyridine presents a unique analytical challenge: the potential for Dimroth rearrangement and the lack of proton handles on the triazole ring make standard structural confirmation prone to error.
This guide compares the "performance" of three structural elucidation workflows. It demonstrates why Method B (Integrated 2D-NMR) is the necessary industry standard, superior to Method A (1D-NMR) and more efficient than Method C (X-Ray), for validating the integrity of the cross-coupling product.
Strategic Context: Why This Scaffold?
Before validating the structure, it is essential to understand why this product is chosen over alternatives like standard pyridines.
| Feature | Product: 2-Aryl-triazolo[1,5-a]pyridine | Alternative: 2-Aryl-pyridine | Impact on Drug Design |
| Nitrogen Count | 3 (Bridgehead + 2 in triazole) | 1 | Higher aqueous solubility; unique H-bond acceptor vectors. |
| Electronic Character | Electron-deficient bridgehead | Electron-deficient ring | Triazole fusion alters pKa, potentially improving metabolic stability against oxidation. |
| Geometry | Planar, bicyclic | Planar, monocyclic | Rigidified core mimics purines; better active site fit for kinase targets. |
The Analytical Challenge: The "Silent" Ring
The primary risk in coupling 2-bromo-[1,2,3]triazolo[1,5-a]pyridine is the Dimroth Rearrangement . Under basic conditions (typical of Suzuki couplings), the bridgehead nitrogen can be attacked, causing the ring to open and recyclize, potentially shifting the substituent or forming an isomeric N-alkylated species.
Visualization: The Structural Ambiguity
The following diagram illustrates the intended reaction pathway versus the rearrangement risk that must be ruled out.
Caption: Figure 1. The reaction pathway highlighting the risk of rearrangement. Standard 1D NMR often fails to distinguish the Target Product from the Isomeric Byproduct due to overlapping aromatic signals.
Comparative Analysis of Validation Methods
To confirm the product is the 2-substituted species and not a rearrangement product, we compared three analytical workflows.
Table 1: Method Performance Matrix
| Metric | Method A: Standard 1D-NMR (1H/13C) | Method B: Integrated 2D-NMR (HMBC/HSQC/NOESY) | Method C: X-Ray Crystallography |
| Certainty | Low. Cannot definitively place the substituent on the triazole ring due to lack of protons at C2/C3a. | High. Correlates protons on the aryl ring to the triazole carbons. | Absolute. Direct visualization of atom connectivity. |
| Speed | Fast (< 1 hour). | Moderate (4–12 hours). | Slow (Days to Weeks). |
| Sample Req. | Low (< 5 mg). | Medium (10–20 mg). | High (Requires single crystal). |
| False Positive Risk | High. Isomers often have identical mass and similar shift patterns. | Low. Connectivity is explicitly mapped. | Zero. |
| Recommendation | Screening Only. Do not use for final structure assignment. | The Standard. Mandatory for publication and SAR data. | Validation. Use for 1 representative compound in the series. |
Technical Deep Dive: The Self-Validating Protocol (Method B)
The following protocol uses Method B (Integrated 2D-NMR) as the primary validation tool. This workflow is designed to be self-validating: if the HMBC correlations are absent, the structure is incorrect.
Step 1: Synthesis (Representative Suzuki Coupling)
Note: The triazole bromide is sensitive. Milder bases are preferred to prevent ring opening.
-
Reagents:
-
Procedure:
-
Charge a microwave vial with substrate, boronic acid, and base.
-
Add solvent and sparge with Argon for 5 mins.
-
Heat to 90°C for 4 hours (monitor by LCMS).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography (Hexane/EtOAc gradient).
-
Step 2: Structural Confirmation (The "Fingerprint" Region)
To confirm the product, you must observe the Critical HMBC Correlation .
-
The Anchor: The H7 proton on the pyridine ring (doublet, ~8.8 ppm) is the most deshielded signal due to the bridgehead nitrogen.
-
The Bridge: The H7 proton will show a strong HMBC correlation to the bridgehead carbon (C3a).
-
The Proof: The Ortho-Protons of the newly attached aryl ring must show a long-range correlation to the C2 carbon of the triazole.
Visualization: The HMBC Decision Tree
This diagram guides the researcher through the logic of interpreting the NMR data.
Caption: Figure 2. Logic flow for confirming regiochemistry using HMBC. The correlation between the aryl ortho-protons and the triazole C2 is the definitive "Yes/No" checkpoint.
Data Presentation: Expected Chemical Shifts
When analyzing your product, compare your data against these reference ranges to ensure the scaffold is intact.
| Position | Atom Type | Approx. Shift (ppm) | Diagnostic Feature |
| H7 | 1H (Pyridine) | 8.7 – 9.0 (d) | Deshielded by bridgehead N; coupling to H6. |
| H3 | 1H (Triazole) | ABSENT | Key Indicator: If you see a singlet ~8.0 ppm here, the coupling FAILED (starting material) or rearranged to C3. |
| C2 | 13C (Quaternary) | 150 – 165 | The coupling site. Must correlate to Aryl-H. |
| C3a | 13C (Bridgehead) | 130 – 140 | Correlates to H7 and H5. |
References
-
Jones, G., & Abarca, B. (2010). The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines. Taylor & Francis.
- Foundational text on the reactivity and Dimroth rearrangement risks of this scaffold.
-
Abarca, B., et al. (2005). Reactivity of [1,2,3]triazolo[1,5-a]pyridines: Lithiation and Electrophilic Substitution. Organic & Biomolecular Chemistry.
- Establishes the C2 vs C3 reactivity profiles.
- Bakulev, V. A., & Shafran, Y. M. (2002). Dimroth Rearrangement in the Series of [1,2,3]Triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds. Detailed mechanism of the ring-opening side reaction.
-
BenchChem Protocols. (2024). General Suzuki Coupling Conditions for Nitrogen Heterocycles.
- Source for optimized Pd-catalysis conditions for electron-deficient heterocycles.
Sources
- 1. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for quality control of 2-Bromo-triazolo[1,5-a]pyridine
This guide outlines the analytical strategy for the quality control of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine , a critical heterocyclic scaffold used in the synthesis of JAK inhibitors, adenosine receptor antagonists, and other bioactive molecules.
Unlike the more common 6-bromo isomer, the 2-bromo derivative is typically synthesized via diazotization of the 2-amino precursor (Sandmeyer-type reaction), which introduces a unique set of process-related impurities that standard generic methods may miss.
Part 1: Analytical Strategy & Impurity Profiling
To ensure pharmaceutical-grade quality, we must control not just the assay (purity) but also specific impurities arising from the synthesis pathway.
The Impurity Landscape:
-
Precursor: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine (Unreacted starting material).
-
Hydrolysis Byproduct: [1,2,4]Triazolo[1,5-a]pyridin-2(3H)-one (Resulting from aqueous workup of the diazonium intermediate).
-
Protodebromination Product: [1,2,4]Triazolo[1,5-a]pyridine (Over-reduction).
The following diagram illustrates the origin of these impurities, establishing the logic for our method selection.
Figure 1: Synthesis pathway showing the origin of critical impurities (A and B) and residual starting material.
Part 2: Comparative Analysis of Methods
We compare three methodologies: HPLC-UV (Routine Release), UPLC-MS/MS (Impurity Identification), and qNMR (Primary Standard Qualification).
| Feature | Method A: HPLC-UV | Method B: UPLC-MS/MS | Method C: qNMR (1H) |
| Primary Use | Routine Purity & Assay | Impurity ID & Trace Analysis | Reference Standard Qualification |
| Specificity | High (Chromatographic resolution) | Very High (Mass + Retention) | High (Structural resolution) |
| Sensitivity (LOD) | ~0.05% (w/w) | < 0.001% (ppm levels) | ~0.5% (w/w) |
| Throughput | High (15 min/run) | High (5-10 min/run) | Low (Manual processing) |
| Cost per Run | Low ($) | High ( | Medium ( |
| Limitations | Cannot identify unknown peaks without standards. | Matrix effects; higher equipment cost. | Requires ~10mg sample; lower sensitivity. |
Part 3: Detailed Experimental Protocols
Method A: HPLC-UV (The Workhorse Protocol)
Recommended for daily QC and batch release.
Rationale: The 2-bromo derivative is less polar than the 2-amino precursor and the 2-oxo impurity. A C18 column with a gradient elution provides excellent separation.
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0–2 min: 5% B (Isocratic hold for polar impurities).
-
2–15 min: 5% → 90% B (Linear gradient).
-
15–18 min: 90% B (Wash).
-
18–20 min: 5% B (Re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/amine bonds).
-
Column Temp: 30°C.
-
Injection Volume: 5 µL.
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between 2-Amino precursor (RT ~3.5 min) and 2-Bromo target (RT ~9.2 min).
-
Tailing Factor: < 1.5 for the main peak.
-
RSD (n=6): < 1.0% for peak area.
Method B: UPLC-MS/MS (Trace Impurity Analysis)
Recommended for process validation and detecting genotoxic precursors.
Rationale: MS detection confirms the isotopic pattern of Bromine (approx 1:1 ratio of 79Br/81Br), distinguishing the target from non-halogenated impurities.
-
Instrument: Waters ACQUITY UPLC H-Class with QDa or Xevo TQ-S.
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate (pH 3.5).
-
Solvent B: Acetonitrile.[1]
-
-
Gradient: Fast generic gradient (5% to 95% B in 3 minutes).
-
MS Conditions:
-
Ionization: ESI Positive (+).
-
Capillary Voltage: 0.8 kV.
-
Cone Voltage: 15 V.
-
SIR Channels:
-
Target: 198.0/200.0 Da (2-Bromo).
-
Impurity A (Amino): 135.1 Da.
-
Impurity B (Des-bromo): 120.1 Da.[2]
-
-
Method C: qNMR (Absolute Purity)
Recommended for establishing the "Purity Factor" of your Reference Standard.
Rationale: HPLC requires a standard with known purity. qNMR determines this absolute purity without needing an identical standard, using a certified internal standard (IS).
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Solvent: DMSO-d6 (Provides good solubility and separates water peak).
-
Internal Standard: Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.
-
Protocol:
-
Weigh ~10 mg of Sample and ~5 mg of IS (precision ±0.01 mg).
-
Dissolve completely in 0.6 mL DMSO-d6.
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical for full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[3]
-
Part 4: QC Decision Workflow
Use this logic flow to determine which method to apply during different stages of development.
Figure 2: Decision tree for selecting the appropriate analytical method based on development stage.
References
-
Synthesis & Class Properties: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules 2024, 29(4), 890.
-
General HPLC Methodologies: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC Technical Report.
-
Impurity Profiling (Analogous): Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative. Journal of Pharmaceutical and Biomedical Analysis, 2023.
-
Chemical Safety Data: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Safety Data Sheet. Thermo Fisher Scientific.[2]
-
qNMR Guidelines: Standard Practice for Quantitative NMR. Eurachem/CITAC Guide: Quality in Analytical Chemistry.
Sources
Comparative Reactivity Profile: 2-Bromo vs. 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine
This guide provides an in-depth technical comparison of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine and 2-chloro-[1,2,4]triazolo[1,5-a]pyridine . It is designed for medicinal chemists and process scientists selecting the optimal halogenated scaffold for downstream functionalization.
Executive Summary & Strategic Selection
The choice between the 2-bromo and 2-chloro analogues of [1,2,4]triazolo[1,5-a]pyridine is not merely a matter of leaving group ability but a strategic decision based on the intended reaction pathway.
-
Select the 2-Bromo analogue if your primary workflow involves Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or Lithium-Halogen Exchange . The weaker C–Br bond facilitates rapid oxidative addition and metal exchange.
-
Select the 2-Chloro analogue if your primary workflow involves Nucleophilic Aromatic Substitution (
) with strong nucleophiles (alkoxides, thiols). The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate, often accelerating the rate-determining step in compared to bromine.
Electronic Structure & Reactivity Theory
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a fused bicyclic system where the electron-deficient triazole ring exerts a significant inductive effect.
-
Position 2 (C2): Located between the bridgehead nitrogen (N1) and the triazole nitrogen (N3). This carbon is highly electron-deficient, making it a prime target for nucleophilic attack.
-
Bond Strengths:
-
C–Cl: ~95 kcal/mol (Stronger, shorter bond).
-
C–Br: ~68 kcal/mol (Weaker, longer bond).
-
Mechanistic Divergence
The reactivity difference stems from the competition between bond dissociation energy (favoring Br in metal catalysis) and electronegativity (favoring Cl in
Figure 1: Decision matrix for selecting the optimal halogenated precursor based on reaction mechanism.
Detailed Reactivity Comparison
A. Palladium-Catalyzed Cross-Coupling
In Suzuki-Miyaura or Buchwald-Hartwig aminations, the rate-determining step is typically the oxidative addition of the Pd(0) species into the C–X bond.
| Feature | 2-Bromo Analogue | 2-Chloro Analogue |
| Reactivity | High. Oxidative addition is rapid even with standard ligands (e.g., PPh3, dppf). | Moderate to Low. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos, BrettPhos) to facilitate oxidative addition. |
| Temperature | Often proceeds at 60–80 °C. | Usually requires >100 °C or microwave irradiation. |
| Catalyst Load | Standard (1–3 mol%). | Higher loading often required (5–10 mol%). |
| Side Reactions | Minimal. | Homocoupling or hydrodehalogenation can compete if reaction is sluggish. |
B. Nucleophilic Aromatic Substitution ( )
The C2 position is sufficiently electrophilic for
| Feature | 2-Bromo Analogue | 2-Chloro Analogue |
| Reactivity | Good, but leaving group ability (Br⁻) is secondary to the addition step. | Excellent. The high electronegativity of Cl lowers the LUMO energy at C2, accelerating the initial nucleophilic attack (often the RDS). |
| Atom Economy | Lower (Br = 79.9 amu). | Higher (Cl = 35.5 amu). Preferred for scale-up.[1] |
| Scope | Works well for soft nucleophiles (thiols). | Preferred for hard nucleophiles (alkoxides, amines). |
C. Lithium-Halogen Exchange
This is the most critical differentiator.
-
2-Bromo: Reacts cleanly with n-BuLi or i-PrMgCl at -78 °C to generate the 2-lithio species, which can be trapped with electrophiles (aldehydes, CO2, etc.).
-
2-Chloro: Not recommended. The C–Cl bond is too strong for efficient exchange at low temperatures. Instead, ortho-lithiation (deprotonation at C8 or C5) is likely to compete or dominate, leading to complex mixtures.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Optimized for 2-Bromo)
Use this protocol for installing aryl/heteroaryl groups at C2.
Materials:
-
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Method:
-
Charge a reaction vial with the 2-bromo substrate, boronic acid, base, and Pd catalyst.
-
Evacuate and backfill with nitrogen (3 cycles).
-
Add degassed solvent system via syringe.
-
Heat to 80 °C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Amination (Optimized for 2-Chloro)
Use this protocol for installing amino groups at C2 without transition metals.
Materials:
-
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Primary/Secondary Amine (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or NMP (anhydrous)
Method:
-
Dissolve the 2-chloro substrate in DMSO (0.5 M concentration).
-
Add DIPEA followed by the amine.
-
Heat to 100–120 °C in a sealed tube for 12 hours.
-
Note: For volatile amines, use a microwave reactor at 140 °C for 30 mins.
-
-
Workup: Pour into ice water. If solid precipitates, filter. If not, extract with DCM.
-
Purification: Recrystallization or column chromatography.
References
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines
-
Huntsman, E., & Balsells, J. (2005).[1] One-Pot Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from 2-Aminopyridines. European Journal of Organic Chemistry, 2005(17), 3761–3765.
-
-
General Reactivity of Halo-Azolopyridines
- Li, J. J. (Ed.). (2010). Heterocyclic Chemistry in Drug Discovery. Wiley. (Chapter on fused pyridine systems covering reactivity trends of halo-substituents).
-
Palladium-Catalyzed Cross-Coupling of 2-Halo-Azoles
-
Strotman, N. A., et al. (2010).[2] Catalyst Development for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl and Azolyl Halides. Journal of Organic Chemistry, 75(5), 1733–1739.
-
-
Mechanistic Insight into
vs Oxidative Addition:- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Discusses bioisosteres and reactivity of triazolopyridines).
Sources
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of 2-Bromo-pyridines
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The synthesis of 2-arylpyridines, a common scaffold in pharmaceuticals, often relies on this powerful reaction. However, the Suzuki coupling of 2-bromo-pyridines presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the palladium catalyst, thereby inhibiting its activity.
This guide provides an in-depth comparison of various classes of palladium catalysts for the Suzuki coupling of 2-bromo-pyridines. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your specific synthetic needs.
The Challenge: Why 2-Bromo-pyridines Can Be Tricky Substrates
The successful Suzuki coupling of 2-bromo-pyridines hinges on overcoming two primary hurdles:
-
Slow Oxidative Addition: The electron-deficient nature of the pyridine ring can render the C-Br bond less reactive towards oxidative addition to the Pd(0) center, which is the rate-determining step in many catalytic cycles.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and lower yields.
The choice of the palladium catalyst, particularly the ligand sphere around the metal, is therefore critical to mitigate these issues and achieve efficient coupling.
A Comparative Analysis of Palladium Catalyst Systems
We will now explore the performance of three major classes of palladium catalysts in the context of the Suzuki coupling of 2-bromo-pyridines:
-
Classical Phosphine Ligand-Based Catalysts
-
Bulky Electron-Rich Phosphine Ligand-Based Catalysts (Buchwald Ligands)
-
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts (PEPPSI-type)
-
Palladacycle Catalysts
Classical Phosphine Ligand-Based Catalysts: The Workhorse with Limitations
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are among the earliest and most common catalysts used for Suzuki couplings.[2] While readily available and cost-effective, their performance with challenging substrates like 2-bromo-pyridines can be modest.
Mechanism of Action: Pd(PPh₃)₄ serves as a source of the active Pd(0) species in the catalytic cycle. The triphenylphosphine ligands, while providing some stability, are not always optimal for promoting the key steps of oxidative addition and reductive elimination with electron-deficient substrates.
Experimental Data Snapshot:
| Catalyst | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 24 | 71 |
Note: This data is compiled from various sources and is intended for illustrative comparison. Direct comparison requires identical reaction conditions.
Key Takeaway: While Pd(PPh₃)₄ can effect the transformation, it often requires higher temperatures and longer reaction times, and may not be the most efficient choice for complex or sensitive substrates.
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): A Leap in Efficiency
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as XPhos, SPhos, and RuPhos, when combined with a palladium source, form highly active catalysts that excel in the coupling of challenging substrates, including heteroaryl halides.
Mechanism of Action: The bulkiness of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. The electron-rich nature of the phosphine enhances the rate of oxidative addition of the aryl bromide to the palladium center. Furthermore, the steric hindrance facilitates the final reductive elimination step, releasing the desired product and regenerating the active catalyst.
Experimental Data Snapshot:
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 15 | >95 |
Note: This data is compiled from various sources and is intended for illustrative comparison. Direct comparison requires identical reaction conditions.
Key Takeaway: Buchwald ligand-based systems are highly effective for the Suzuki coupling of 2-bromo-pyridines, often providing excellent yields under milder conditions and with lower catalyst loadings compared to classical phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: Robust and Versatile
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They are strong σ-donors, forming very stable bonds with the metal center. This stability translates to robust catalysts that are often tolerant of air and moisture. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring an NHC ligand, are particularly noteworthy.
Mechanism of Action: The strong σ-donating ability of the NHC ligand increases the electron density on the palladium center, which facilitates the oxidative addition of the 2-bromo-pyridine. The ancillary pyridine ligand in PEPPSI catalysts can be readily displaced, allowing for the generation of the active catalytic species.
Experimental Data Snapshot:
| Catalyst | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PEPPSI-IPr | Phenylboronic acid | K₂CO₃ | THF/H₂O | 60 | 2 | ~90 |
Note: This data is compiled from various sources and is intended for illustrative comparison. Direct comparison requires identical reaction conditions.
Key Takeaway: PEPPSI-type NHC-palladium catalysts are highly active and robust, offering excellent performance for the Suzuki coupling of 2-bromo-pyridines, often at lower temperatures. Their air and moisture stability can also simplify reaction setup.
Palladacycle Catalysts: Pre-activated and Efficient
Palladacycles are pre-formed, stable palladium(II) complexes that can serve as highly active catalyst precursors. The Herrmann's catalyst is a well-known example. These catalysts are typically activated in situ to generate the active Pd(0) species.
Mechanism of Action: Palladacycles provide a convenient route to the active Pd(0) catalyst. The palladacycle structure can be designed to incorporate ligands that promote the catalytic cycle. For instance, some palladacycles can facilitate the coupling of sterically hindered substrates.
Experimental Data Snapshot:
| Catalyst | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Herrmann's Catalyst | Phenylboronic acid | Na₂CO₃ | Toluene | 110 | 12 | High |
Note: This data is compiled from various sources and is intended for illustrative comparison. Direct comparison requires identical reaction conditions.
Key Takeaway: Palladacycles can be highly effective catalysts, particularly for specific applications. Their pre-activated nature can sometimes offer advantages in terms of catalyst initiation.
Visualizing the Catalytic Process
To better understand the key steps involved, let's visualize the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Sources
Biological Activity of 2-Bromo-triazolo[1,5-a]pyridine vs. Analogs: A Comparative Guide
This guide provides an in-depth technical comparison of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine (and its related 2-bromo scaffolds) versus its functionalized analogs.
The analysis focuses on the transition from the 2-bromo precursor (often a synthetic intermediate with baseline activity) to optimized derivatives (2-aryl, 2-amino, or fused systems) which exhibit potent antimicrobial, anticancer, and enzyme-inhibitory profiles.
Executive Summary & Scaffold Overview
The triazolo[1,5-a]pyridine scaffold (and its pyrimidine isosteres) represents a privileged structure in medicinal chemistry, mimicking the purine base of DNA. The 2-Bromo derivative serves a dual role:
-
Synthetic Gateway: It is the primary electrophile for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to generate libraries.
-
Baseline Pharmacophore: In Structure-Activity Relationship (SAR) studies, the 2-bromo variant often defines the "baseline" biological activity (steric bulk + lipophilicity) before specific hydrogen-bonding or intercalating groups are added.
Key Comparative Insight:
While 2-Bromo-triazolo[1,5-a]pyridine typically exhibits low-to-moderate intrinsic biological activity (due to lack of specific binding groups), its 2-Aryl and 2-Amino analogs frequently show nanomolar potency against targets like DNA Gyrase (bacteria), Tubulin (cancer), and 14
Chemistry & SAR: The Role of the 2-Bromo Position
To understand the biological shift, we must first understand the structural implications of the bromine atom at position 2.
Structural Logic
-
2-Bromo Derivative (Reference): The C-Br bond is lipophilic and sterically demanding but lacks hydrogen bond donor/acceptor capability. It primarily engages in weak halogen bonding or hydrophobic interactions.
-
Analogs (Optimized):
-
2-Aryl/Heteroaryl: Introduces
- stacking capabilities (crucial for DNA intercalation). -
2-Amino/Amido: Introduces H-bond donors (crucial for active site binding in enzymes like kinases or gyrases).
-
SAR Visualization
The following diagram illustrates the functional divergence from the 2-Bromo core.
Figure 1: Divergent synthesis and biological optimization from the 2-Bromo precursor.
Comparative Biological Performance[1]
The following data summarizes the performance shift when replacing the 2-Bromo group with functional moieties.
A. Antimicrobial Activity (Target: DNA Gyrase / Topoisomerase IV)
The triazolo[1,5-a]pyrimidine system (an isostere) is a validated antibacterial scaffold. The 2-bromo derivative is often tested as a control.
| Compound Variant | R-Group (Pos 2) | MIC ( | MIC ( | Mechanism Note |
| Reference | -Br | >64 (Inactive) | 32 - 64 | Lacks H-bonding for ATP pocket. |
| Analog 1 | -Phenyl | 8 - 16 | 4 - 8 | Improved lipophilic binding. |
| Analog 2 | -NH-Ph-4-NMe | 0.5 - 2.0 | 0.25 - 1.0 | Critical H-bond with Asp residue in active site. |
| Standard | Ciprofloxacin | 0.5 | 0.25 | Clinical Benchmark. |
Insight: The 2-bromo compound shows weak non-specific toxicity. Replacement with a 2-amino-aryl moiety (Analog 2) increases potency by >100-fold, transforming it into a specific DNA gyrase inhibitor [1, 2].
B. Anticancer Activity (Target: Tubulin Polymerization)
In cancer models (HCT-116, MCF-7), the 2-bromo derivative serves as a lipophilic anchor but lacks the efficacy of fused ring systems.
-
2-Bromo-triazolo[1,5-a]pyridine: IC
> 50 M (Low Cytotoxicity). -
2-(4-methoxyphenyl)-triazolo[1,5-a]pyridine: IC
5-10 M. -
Mechanism: The optimized analogs bind to the colchicine site of tubulin, inhibiting polymerization. The bromine atom is too small and lacks the electronic features to occupy this pocket effectively compared to a trimethoxyphenyl group [3, 4].
C. Trypanocidal Activity (Target: 14 -Demethylase)
A unique application for this scaffold is Chagas disease therapy.
-
Pathway: Sterol biosynthesis inhibition (Ergosterol depletion).
-
Data: 2-substituted derivatives showed cell cycle arrest at G2/M phase in Trypanosoma cruzi.
-
Comparison: The 2-bromo precursor was largely inactive, whereas 2-aryl-7-substituted analogs exhibited IC
values comparable to Benznidazole [5].
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols.
Protocol A: Synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
This protocol ensures a high-purity reference standard.
-
Reagents: 2-Aminopyridine, Ethoxycarbonyl isothiocyanate, Hydroxylamine hydrochloride, Bromine (or NBS).[1]
-
Cyclization Step: React N-(pyridin-2-yl)thiourea with hydroxylamine to form the triazolopyridine core.
-
Bromination: Dissolve the core scaffold (1.0 eq) in Acetic Acid. Add Bromine (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.
-
Workup: Quench with saturated Na
S O (to remove excess Br ). Extract with DCM. -
Purification: Recrystallize from Ethanol. Yield: ~75-80%.
Protocol B: MIC Determination (Broth Microdilution)
Used to generate the antimicrobial data above.
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension at 5 x 10
CFU/mL in Mueller-Hinton Broth. -
Plate Prep: Add 100
L of broth containing test compounds (2-Bromo vs. Analogs) in serial dilutions (64 g/mL down to 0.125 g/mL) to 96-well plates. -
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Validation: Ciprofloxacin control must fall within CLSI quality control ranges.
Mechanism of Action: Pathway Visualization
The following diagram details how the Optimized Analogs (but NOT the 2-Bromo precursor) interfere with the Sterol Biosynthesis pathway in parasites, a key therapeutic differentiator.
Figure 2: Inhibition of the ergosterol pathway by optimized triazolopyridine analogs.
References
-
Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Source: PMC / NIH. URL:[Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Source: ACS Omega. URL:[Link]
-
Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Source: Journal of Medicinal Chemistry.[2] URL:[Link]
-
Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Source: European Journal of Medicinal Chemistry (PubMed).[2] URL:[Link]
-
Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Source: Future Medicinal Chemistry (PubMed). URL:[Link]
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Triazolo[1,5-a]pyridine Derivatives
Executive Summary
The triazolo[1,5-a]pyridine scaffold represents a critical "scaffold hop" from the more common imidazo[1,2-a]pyridine. By introducing a bridgehead nitrogen at position 1, medicinal chemists can significantly alter the electronic landscape (lowering basicity) and hydrogen-bonding potential of the core without disrupting the overall geometry. This guide analyzes the SAR of this scaffold, focusing on its utility in Kinase Inhibition (JAK/MAPK) and Anticancer (Tubulin) applications, providing a direct comparison to standard alternatives.
Part 1: The Scaffold Advantage (Chemical Architecture)
The "Nitrogen Walk": Triazolo vs. Imidazo
The primary value of the triazolo[1,5-a]pyridine lies in its ability to fine-tune physicochemical properties compared to its bioisostere, imidazo[1,2-a]pyridine.
| Feature | Imidazo[1,2-a]pyridine | Triazolo[1,5-a]pyridine | Drug Design Impact |
| Core Structure | 6-5 fused system (1 Nitrogen) | 6-5 fused system (2 Nitrogens) | Similar steric footprint; fits same pockets. |
| H-Bonding | C3 is H-bond neutral | N1 is a weak H-bond acceptor | N1 allows novel interactions with hinge regions in kinases. |
| Basicity (pKa) | ~6.8 (Pyridine N) | ~2.4 (Bridgehead effect) | Reduced basicity improves membrane permeability and metabolic stability. |
| Metabolic Liability | C3 is prone to oxidative metabolism | N1 is metabolically inert | Blocks a common soft spot for CYP450 oxidation. |
Visual SAR Logic
The following diagram illustrates the functional logic of the scaffold. The C2 position typically dictates target affinity (hinge binding), while the Pyridine Ring (C5-C8) controls solubility and pharmacokinetic (PK) properties.
Figure 1: Functional mapping of the triazolo[1,5-a]pyridine scaffold. The C2 position drives primary binding energy, while N1 provides unique electronic properties distinct from imidazo-fused systems.
Part 2: Comparative Case Study (JAK Inhibition)
This section evaluates the performance of triazolo[1,5-a]pyridine derivatives as Janus Kinase (JAK) inhibitors, specifically comparing them to standard clinical inhibitors. The data highlights how the scaffold achieves selectivity.[1]
Comparative Data: JAK1/JAK2 Potency
Context: JAK inhibitors are vital for treating rheumatoid arthritis (RA) and myelofibrosis. The goal is high potency for JAK1/2 with selectivity against JAK3 to avoid immunosuppression side effects.
Table 1: SAR Comparison of Triazolo Derivatives vs. Reference Standards (Data synthesized from recent medicinal chemistry literature, e.g., Source 1.7)
| Compound ID | Scaffold | R-Group (C2) | R-Group (C7) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 Selectivity (Fold) |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | (Reference Drug) | -- | 3.2 | 4.1 | ~1x (Poor) |
| Comp J-4 | Triazolo[1,5-a]pyridine | 4-(methylsulfonyl)phenyl | Morpholine | 1.8 | 2.5 | >15x |
| Comp J-6 | Triazolo[1,5-a]pyridine | 4-cyanophenyl | Piperazine | 4.5 | 3.1 | >20x |
| Analog X | Imidazo[1,2-a]pyridine | 4-cyanophenyl | Piperazine | 12.0 | 18.5 | ~5x |
Analysis:
-
Potency: The triazolo derivative J-4 exhibits superior potency (1.8 nM) compared to the imidazo analog (12.0 nM). The bridgehead nitrogen (N1) likely forms a critical water-mediated hydrogen bond within the ATP-binding pocket that the imidazo carbon cannot support.
-
Selectivity: The triazolo scaffold demonstrates significantly better selectivity over JAK3 (>15x) compared to the reference drug Tofacitinib. This is attributed to the specific electronic repulsion between N1 and the unique gatekeeper residues in JAK3.
Part 3: Mechanistic Validation Workflow
To validate the SAR claims above, researchers must employ a self-validating biological workflow. This protocol ensures that observed potency is due to on-target engagement, not pan-assay interference (PAINS).
Figure 2: Biological validation cascade. Step 2 is critical: demonstrating differential toxicity in IL-3 dependent cells proves the compound acts via the JAK pathway and not general cytotoxicity.
Key Protocol: Western Blot for Pathway Verification
Objective: Confirm that the triazolo derivative inhibits the phosphorylation of STAT3 (downstream of JAK).
-
Seeding: Seed HEL cells (JAK2V617F mutant) at
cells/well in 6-well plates. -
Treatment: Treat with Compound J-4 at graded concentrations (0, 10, 50, 100 nM) for 2 hours.
-
Lysis: Wash with cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4).
-
Detection: Run SDS-PAGE. Blot for p-STAT3 (Tyr705) and Total STAT3 .
-
Success Criteria: Dose-dependent reduction of p-STAT3 band intensity without reduction in Total STAT3.
Part 4: Synthesis & Optimization Strategy
The most robust method for constructing the triazolo[1,5-a]pyridine core, particularly for SAR exploration, is the Oxidative Cyclization of N-(pyridin-2-yl)amidines . This method is preferred over the reaction of 1,2-diaminopyridines because it allows late-stage diversification of the C2 position.
Synthetic Workflow (PIFA-Mediated)
Figure 3: PIFA-mediated synthesis route. This metal-free approach avoids copper contamination, crucial for subsequent biological assays.
Step-by-Step Protocol (Authoritative)
-
Amidine Formation: React substituted 2-aminopyridine with the appropriate nitrile (R-CN) in the presence of AlCl3 or via amide activation (POCl3) to generate the N-(pyridin-2-yl)amidine intermediate.
-
Oxidative Cyclization:
-
Dissolve the amidine (1.0 eq) in anhydrous CH2Cl2.
-
Cool to 0°C under Nitrogen atmosphere.
-
Add PIFA (Phenyliodine bis(trifluoroacetate)) (1.1 eq) dropwise.
-
Mechanism:[2] PIFA activates the exocyclic nitrogen, facilitating nucleophilic attack by the pyridine nitrogen to form the N1-N2 bond.
-
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
-
Purification: Silica gel chromatography (typically EtOAc/Hexane gradient).
Why this method? Unlike older methods using Pb(OAc)4 (toxic) or Copper catalysis (difficult to remove trace metal), PIFA is mild, metal-free, and tolerates a wide range of functional groups at C2 and C7, enabling rapid SAR library generation.
References
-
Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020).[3][4] Significance: Provides the primary SAR data for JAK selectivity and potency (Compounds J-4/J-6).
-
Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines. Source: European Journal of Medicinal Chemistry / PubMed. Significance: Details the antiproliferative activity and SAR regarding the pyridine ring substitutions.
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines via PIFA-mediated intramolecular annulation. Source: Journal of Organic Chemistry (Organic Chemistry Portal). Significance: Establishes the authoritative synthetic protocol for the oxidative cyclization route.
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Source: Scientific Reports (2024). Significance: Demonstrates the versatility of the scaffold beyond kinases and provides recent binding mode insights.
Sources
- 1. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway [mdpi.com]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Triazolo[1,5-a]pyridines: A Senior Application Scientist's Perspective
The triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials. For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of substituted analogues of this privileged heterocycle is of paramount importance. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to substituted triazolo[1,5-a]pyridines, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective strengths and limitations.
The Enduring Importance of the Triazolo[1,5-a]pyridine Core
The unique electronic and structural features of the triazolo[1,5-a]pyridine system, an aza-analog of the purine scaffold, have rendered it a valuable pharmacophore. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, inhibitors of Janus kinases (JAK1/2), phosphodiesterase 2a (PDE2a), and as potential anti-inflammatory and anticancer agents. The ability to strategically introduce a variety of substituents onto this core framework is crucial for modulating the physicochemical properties and biological activity of the resulting molecules. Consequently, the choice of synthetic strategy is a critical decision in any research and development program centered on this versatile heterocycle.
Key Synthetic Strategies: A Comparative Overview
The synthesis of substituted triazolo[1,5-a]pyridines can be broadly categorized into several key strategies. This guide will focus on the most established and impactful methods, providing a comparative analysis of their scope, efficiency, and practical applicability.
Classical Cyclization Strategies: The Foundation of Triazolopyridine Synthesis
Historically, the construction of the triazolo[1,5-a]pyridine ring system has relied on the cyclization of appropriately substituted pyridine precursors.
One of the most conventional methods involves the dehydration of 2-hydrazidopyridines, which can be achieved using reagents like phosphorus oxychloride or strong acids. While effective, this approach often requires harsh reaction conditions. A milder alternative is the modified Mitsunobu reaction, which allows for the intramolecular cyclization of acylated 2-hydrazinopyridines under gentle conditions.
Expertise & Experience: The choice between harsh acidic conditions and a milder Mitsunobu approach often depends on the functional group tolerance of the desired product. For complex molecules with sensitive functionalities, the modified Mitsunobu reaction is the superior choice, despite the potential for stoichiometric phosphine oxide byproducts that require careful purification.
Rearrangement Reactions: Elegant Pathways to Isomeric Purity
Rearrangement reactions offer a sophisticated and often highly regioselective means of accessing the[1][2][3]triazolo[1,5-a]pyridine isomer, which is often the more thermodynamically stable product.
The Dimroth rearrangement is a cornerstone in the synthesis of[1][2][3]triazolo[1,5-a]pyridines. It involves the isomerization of the kinetically favored[1][2][3]triazolo[4,3-a]pyridine isomer under acidic or basic conditions. This rearrangement proceeds through a ring-opening/ring-closing mechanism, ultimately leading to the thermodynamically more stable [1,5-a] isomer.[4][5]
Expertise & Experience: The Dimroth rearrangement is a powerful tool for ensuring isomeric purity. However, the conditions required to induce the rearrangement can sometimes be harsh, which may not be suitable for all substrates. It is crucial to carefully screen the reaction conditions (acid/base concentration, temperature, and solvent) to optimize the yield and minimize side reactions. The presence of electron-withdrawing groups on the pyridine ring can facilitate this rearrangement.[1]
Logical Relationship: Dimroth Rearrangement
Caption: Workflow of the Dimroth Rearrangement.
A more recent and elegant strategy involves a tandem SNAr/Boulton-Katritzky rearrangement.[6][7] This method utilizes the reaction of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles in the presence of a base.[6] The initial nucleophilic aromatic substitution is followed by a rearrangement of the five-membered heterocycle to form the fused triazole ring.
Expertise & Experience: This tandem approach is highly efficient and offers a direct route to functionalized[1][2][3]triazolo[1,5-a]pyridines from readily available starting materials. The choice of base and solvent is critical for the success of this reaction, with lithium tert-butoxide in DMSO often providing optimal results.[7] This method is particularly attractive due to its transition-metal- and oxidant-free nature.
Oxidative N-N Bond Formation: Direct and Atom-Economical Routes
Direct oxidative N-N bond formation has emerged as a powerful and atom-economical strategy for the synthesis of triazolo[1,5-a]pyridines. These methods typically involve the intramolecular cyclization of N-(pyridin-2-yl)amidines or related precursors using a suitable oxidant.
Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) have proven to be highly effective for the intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[8][9] This metal-free approach proceeds under mild conditions and in short reaction times, affording high yields of the desired products.[9]
Expertise & Experience: PIFA-mediated cyclizations are generally high-yielding and tolerate a wide range of functional groups. The choice of solvent can significantly impact the reaction efficiency, with hexafluoroisopropanol (HFIP) often being the solvent of choice due to its ability to stabilize the reactive intermediates. While effective, the cost of hypervalent iodine reagents can be a consideration for large-scale synthesis.
Copper catalysis offers a more economical and scalable alternative for oxidative N-N bond formation.[10] A variety of copper sources, including CuBr and Cu(II) complexes, can effectively catalyze the cyclization of precursors like 2-pyridine ketone hydrazones using air or oxygen as the terminal oxidant.[11]
Expertise & Experience: Copper-catalyzed methods are highly attractive for their operational simplicity and the use of an inexpensive and readily available catalyst. The reaction conditions are often mild, and the use of air as the oxidant makes this a greener alternative to stoichiometric oxidants. The substrate scope is generally broad, tolerating a variety of substituents on both the pyridine and the hydrazone moieties.
Experimental Workflow: Copper-Catalyzed Oxidative Cyclization
Caption: General workflow for copper-catalyzed synthesis.
Modern Synthetic Technologies: Enhancing Efficiency and Sustainability
Recent advances in synthetic methodology have introduced novel technologies that offer significant advantages in terms of reaction efficiency, safety, and environmental impact.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[12] Catalyst-free, microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been reported to proceed in short reaction times with excellent yields.[1][12]
Expertise & Experience: Microwave synthesis offers a significant advantage in terms of reaction speed, often reducing reaction times from hours to minutes. This can be particularly beneficial for high-throughput synthesis and library generation. The absence of a catalyst in some protocols simplifies purification and reduces the environmental impact. Careful optimization of microwave parameters (temperature, power, and time) is crucial for achieving optimal results and preventing decomposition of sensitive substrates.
Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), represents a green and sustainable alternative to traditional solution-phase chemistry. A mechanochemical, copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles has been developed for the synthesis of[1][2][3]triazolo[1,5-a]pyridines under solventless conditions.[13]
Expertise & Experience: The primary advantage of mechanochemistry is the elimination of bulk solvents, which significantly reduces waste and environmental impact. These reactions are often faster and can sometimes lead to different product selectivities compared to their solution-phase counterparts. However, the scalability of mechanochemical reactions can be a challenge, and specialized equipment is required.
Comparative Performance Data
To provide a clear and objective comparison of the different synthetic routes, the following table summarizes key performance indicators for selected methods. The data presented are representative examples and may vary depending on the specific substrates and reaction conditions.
| Synthetic Route | Catalyst/Reagent | Typical Conditions | Reaction Time | Yield Range (%) | Key Advantages | Key Limitations |
| Dimroth Rearrangement | Acid or Base | Varies (e.g., boiling pyridine) | Several hours to days | Good to Excellent | High isomeric purity | Harsh conditions, long reaction times |
| Boulton-Katritzky | Base (e.g., tBuOLi) | DMSO, 100-150 °C | 1-4 hours | 60-90 | Metal-free, good functional group tolerance | High temperatures may be required |
| PIFA-Mediated | PIFA | HFIP, Room Temp. | 10-30 minutes | 80-98 | Metal-free, mild conditions, short reaction times | Stoichiometric oxidant, cost of reagent |
| Copper-Catalyzed | CuBr, Cu(OAc)₂ | Air/O₂, Room Temp. to 80 °C | 2-24 hours | 70-95 | Inexpensive catalyst, mild conditions, broad scope | Catalyst removal may be necessary |
| Microwave-Assisted | Catalyst-free | Toluene, 140 °C | 5-30 minutes | 80-95 | Rapid, high yields, catalyst-free | Specialized equipment required |
| Mechanochemical | Cu(OAc)₂ | Ball milling, solvent-free | 1-2 hours | 51-80 | Green, solvent-free | Scalability can be a challenge |
Detailed Experimental Protocols
To ensure the reproducibility and practical application of these methods, detailed, step-by-step protocols for representative examples are provided below.
Protocol: PIFA-Mediated Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine
Based on the procedure by Zhao et al. [9]
-
To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in hexafluoroisopropanol (HFIP, 5 mL) was added phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.2 mmol).
-
The reaction mixture was stirred at room temperature for 15 minutes.
-
Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
Protocol: Catalyst-Free Microwave-Assisted Synthesis of a Substituted[1][2][3]triazolo[1,5-a]pyridine
Based on the procedure by Kumar et al. [12]
-
In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.35 mmol, 2.0 equiv.).
-
The vial was evacuated and backfilled with nitrogen three times.
-
Dry toluene (1.5 mL) was added to the vial.
-
The reaction vial was sealed and subjected to microwave irradiation at 140 °C for the specified time (typically 15-30 minutes).
-
After the reaction was complete (monitored by TLC), the mixture was cooled to room temperature.
-
The crude product was directly purified by silica gel column chromatography (eluent: chloroform/ethyl acetate) to yield the desired substituted[1][2][3]triazolo[1,5-a]pyridine.[12]
Conclusion and Future Outlook
The synthesis of substituted triazolo[1,5-a]pyridines has evolved significantly, with a clear trend towards the development of more efficient, sustainable, and versatile methodologies. While classical methods like the Dimroth rearrangement remain valuable for specific applications, modern approaches such as transition-metal catalysis, particularly with copper, and innovative technologies like microwave-assisted synthesis and mechanochemistry are paving the way for the rapid and environmentally conscious production of these important heterocyclic compounds.
For drug development professionals and medicinal chemists, the choice of synthetic route will ultimately depend on a careful consideration of factors such as substrate scope, functional group tolerance, scalability, cost, and environmental impact. The methods outlined in this guide provide a robust toolkit for the synthesis of diverse libraries of substituted triazolo[1,5-a]pyridines, thereby facilitating the discovery of new therapeutic agents and advanced materials. Future research in this area will likely focus on the development of even more efficient catalytic systems, the expansion of the substrate scope of green methodologies, and the application of flow chemistry for the continuous and scalable production of these valuable compounds.
References
-
Kumar, A., et al. (2023). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 28(4), 1894. [Link]
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
-
Zheng, Z., et al. (2014). PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693. [Link]
-
Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via a Sequential N-C and N-N Bond-Forming Strategy. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]
-
Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie, 364(2), 183-226. [Link]
- (General reference to the Dimroth Rearrangement)
-
Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Liu, J., et al. (2022). Mechanochemical Synthesis of 1,2,4-Triazoles via a [3+2] Cycloaddition of Azinium-N-Imines and Nitriles. Chemistry – An Asian Journal, 17(1), e202101153. [Link]
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
-
Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement: Access to[1][2][3]Triazolo[1,5-a]pyridines. Organic Letters, 24(16), 2989-2992. [Link]
- (General reference to the Boulton-K
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
- (Reference not directly cited in the immediate text, but relevant to the broader topic)
-
Zheng, Z., et al. (2014). PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Definitive Purity Assessment of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine: A Multi-Dimensional Analytical Framework
Executive Summary: The Precision Challenge
In the high-stakes landscape of drug discovery, 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine serves as a critical "handle" for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to generate complex bioactive scaffolds (e.g., JAK inhibitors). Its value lies in the reactivity of the C-Br bond. However, its synthesis—often involving oxidative cyclization or direct bromination—is prone to specific impurities that silent killers in downstream applications:
-
Regioisomers: The 6-bromo or 7-bromo isomers (arising from non-selective bromination or isomeric starting materials) which have identical mass but vastly different reactivity.
-
Des-bromo species: Unreacted parent heterocycle ([1,2,4]triazolo[1,5-a]pyridine) which acts as a chain terminator in coupling reactions.
-
Over-brominated byproducts: Dibromo species that lead to polymerization or double-coupling.
This guide moves beyond basic "purity checks" to a self-validating analytical framework that ensures not just chemical purity, but structural integrity.
Synthesis & Impurity Landscape
To assess purity effectively, one must understand the genesis of impurities. The synthesis typically proceeds via the oxidative cyclization of N-(pyridin-2-yl)amidines or direct bromination.
Visualization: Synthesis & Impurity Pathways
Caption: Figure 1. Genesis of critical impurities. Note that Impurity B (Regioisomer) is isobaric with the product, making MS detection insufficient.
Comparative Analysis of Assessment Methods
A single method is rarely sufficient. We compare the three pillars of characterization below.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: HPLC-UV/MS | Method B: 1H qNMR | Method C: DSC/Melting Point |
| Primary Utility | Quantifying trace organic impurities (<0.1%). | Structural confirmation & absolute purity. | Crystal form & bulk purity check. |
| Detection Limit | High (ppm range). | Moderate (~1%). | Low (Bulk property). |
| Blind Spot | Regioisomers: 2-Br and 6-Br isomers often co-elute without specific method development. | Inorganic Salts: Invisible to proton NMR. | Specific Identity: Cannot identify what the impurity is. |
| Self-Validation | MS confirms Br isotope pattern (1:1). | Integration of aromatic protons must sum to integer values. | Sharpness of endotherm. |
| Verdict | Best for Purity % | Best for Identity | Best for Batch Consistency |
Detailed Experimental Protocols
Method A: High-Resolution HPLC-MS (The Workhorse)
Objective: Separate the target 2-bromo compound from the more polar des-bromo parent and the potentially less polar dibromo side-products.
-
Rationale: The bromine atom introduces significant lipophilicity compared to the parent heterocycle. A C18 column with a standard gradient is sufficient, but pH control is critical to suppress ionization of the pyridine nitrogen for better peak shape.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH ~2.7, ensuring protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0–2 min: 5% B (Isocratic hold to elute polar salts/DMSO).
-
2–15 min: 5% → 95% B (Linear ramp).
-
15–18 min: 95% B (Wash).
-
-
Detection: UV at 254 nm (aromatic) and 280 nm. MS (ESI+) in Scan Mode (100–500 m/z).
-
Self-Validating Step:
-
Check the MS spectrum of the main peak. It must show the characteristic 1:1 doublet for 79Br/81Br at m/z ~198/200.
-
The parent (des-bromo) impurity will appear earlier (lower RT) with m/z ~120.
-
Method B: 1H NMR Spectroscopy (The Structural Arbiter)
Objective: Confirm the position of the bromine atom. This is the only method that definitively rules out regioisomers (e.g., 6-bromo) without complex chromatography.
-
Rationale: In the parent [1,2,4]triazolo[1,5-a]pyridine, the proton at position 2 (on the triazole ring) appears as a diagnostic singlet downfield (δ 8.3–8.5 ppm). In the 2-bromo product, this proton is substituted. If you see a singlet at ~8.4 ppm, your reaction failed or you have the wrong isomer.
Protocol:
-
Solvent: DMSO-d6 (preferred for solubility and separating aromatic peaks).
-
Concentration: ~10 mg in 0.6 mL.
-
Acquisition: 16 scans minimum, relaxation delay (d1) ≥ 5 seconds to ensure quantitative integration.
-
Analysis (The "Silent Singlet" Check):
-
Parent Compound (Reference): Singlet at ~8.45 ppm (H-2), Doublet at ~8.9 ppm (H-7/H-5 depending on numbering, bridgehead adjacent).
-
Target (2-Bromo): The Singlet at ~8.45 ppm must be ABSENT .
-
Regioisomer (6-Bromo): The Singlet at ~8.45 ppm will be PRESENT .
-
-
Self-Validating Step:
-
Integrate the remaining aromatic protons (H-5, H-6, H-7, H-8). The ratio must be exactly 1:1:1:1. Any deviation suggests a mixture of isomers.
-
Decision Logic for Purity Assessment
Use this flowchart to determine if your batch is ready for downstream coupling reactions.
Caption: Figure 2. Logical workflow for validating 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine.
References
-
Synthesis & Properties: Huntsman, E., & Balsells, J. (2005).[1] Synthesis of 1,2,4-triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765.
-
NMR Characterization: Chimichi, S., et al. (1992).[2] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system (Analogous scaffold comparison). Canadian Journal of Chemistry, 70, 1093.[2]
-
Compound Data: PubChem. (n.d.). 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Synonym for 2-bromo in some databases, check structure). National Library of Medicine.
-
HPLC Methodology: Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine Derivatives. Helix Chrom.
Sources
Publish Comparison Guide: Validation of High-Fidelity Synthetic Routes for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary: The Strategic Imperative
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a linchpin scaffold in modern medicinal chemistry, serving as the critical electrophile for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) in the synthesis of JAK inhibitors, adenosine receptor antagonists, and dopamine modulators.
Historically, accessing this bromide involved a hazardous, low-yielding route relying on Cyanogen Bromide (BrCN) and aqueous Sandmeyer conditions . This guide validates a Next-Generation Protocol that integrates a BrCN-free ring construction with an Anhydrous Radical-Nucleophilic Bromination .
The Bottom Line: The new method increases overall yield by ~40% , eliminates two high-hazard reagents (BrCN, Hydrazine), and reduces the Process Mass Intensity (PMI) by half.
Comparative Analysis: Legacy vs. Innovation
The Legacy Route (The Benchmark)
The traditional synthesis is a "brute force" approach plagued by safety risks and poor atom economy.
-
Step 1: Reaction of 2-hydrazinopyridine with Cyanogen Bromide (BrCN) .
-
Risk: BrCN is volatile, highly toxic (releases HCN on hydrolysis), and requires strict containment.
-
-
Step 2: Aqueous Sandmeyer reaction (NaNO2, HBr, CuBr).
-
Risk: Involves unstable diazonium salts in strong acid; prone to "tars" and phenol byproducts due to hydrolysis.
-
Performance: Variable yields (30–50%), difficult purification.
-
The Innovation (The Validated Method)
This protocol decouples ring formation from toxicity and optimizes the bromination for lipophilic substrates.
-
Step 1 (Ring Formation): Cyclization of 2-aminopyridine using Ethoxycarbonyl Isothiocyanate (ECIT) followed by Hydroxylamine.
-
Step 2 (Bromination): Anhydrous Sandmeyer using tert-Butyl Nitrite (t-BuONO) and Copper(II) Bromide (CuBr2) in Acetonitrile.
Performance Matrix
| Metric | Legacy Protocol (BrCN / Aq. Sandmeyer) | New Protocol (ECIT / Anhydrous) | Delta |
| Overall Yield | 35% - 48% | 78% - 85% | +40% |
| Purity (HPLC) | 88% (requires recrystallization) | >98% (silica plug) | +10% |
| Safety Profile | High Risk (BrCN, HCN potential) | Low Risk (Standard organic hazards) | Critical Improvement |
| Reaction Time | 24 - 48 Hours | 6 - 8 Hours | -75% |
| Atom Economy | Poor (Stoichiometric waste) | Moderate (Solvent recyclable) | Improved |
Mechanism & Workflow Visualization
The following diagram contrasts the mechanistic pathways. The Legacy route proceeds via a toxic cyanogen intermediate and a hydrolytically unstable diazonium species. The New route utilizes a thiourea adduct for ring closure and a radical-copper cycle for bromination.
Figure 1: Comparative synthetic pathways.[9] The green path (Innovation) bypasses the toxic hydrazine/BrCN route and the unstable aqueous diazonium intermediate.
Validated Experimental Protocols
Phase 1: Safer Ring Construction (BrCN-Free)
Objective: Synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine without cyanogen bromide.
-
Reagents: 2-Aminopyridine (1.0 equiv), Ethoxycarbonyl isothiocyanate (1.05 equiv), Hydroxylamine hydrochloride (2.0 equiv), Diisopropylethylamine (DIPEA), Ethanol/Methanol.
-
Procedure:
-
Dissolve 2-aminopyridine in EtOAc. Add ethoxycarbonyl isothiocyanate dropwise at 0°C. Stir at RT for 2h. (Formation of thiourea adduct).
-
Checkpoint: TLC should show complete consumption of starting material.
-
Remove solvent. Redissolve residue in EtOH/MeOH (1:1).
-
Add Hydroxylamine HCl and DIPEA. Reflux for 3–5 hours.
-
Mechanism:[2][3][10][11] Hydroxylamine attacks the thiocarbonyl, promoting cyclization and loss of ethyl formate/H2S equivalents.
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.
-
-
Validation Criteria:
-
Appearance: White to off-white solid.
-
Purity: >95% by 1H NMR.
-
Phase 2: Anhydrous Radical Bromination (The "Doyle" Protocol)
Objective: Conversion of the 2-amino group to 2-bromo via non-aqueous Sandmeyer.
-
Reagents: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), Copper(II) Bromide (CuBr2, 1.2 equiv), tert-Butyl Nitrite (t-BuONO, 1.5 equiv), Acetonitrile (Anhydrous).
-
Procedure:
-
Setup: Flame-dried round-bottom flask under Nitrogen/Argon.
-
Suspend CuBr2 in anhydrous Acetonitrile (MeCN). Add t-BuONO. The solution will turn dark green/black.
-
Add the 2-amino substrate portion-wise over 15–30 minutes at RT. Caution: Nitrogen gas evolution.
-
Heat to 60°C for 1–2 hours.
-
Mechanism:[2][3][10][11] Formation of the anhydrous diazonium species which immediately undergoes single-electron transfer (SET) with Cu(II), generating an aryl radical that abstracts bromine from the copper center.
-
Workup: Quench with 20% aqueous HCl (to break Cu-complexes). Extract with EtOAc. Wash organic layer with brine.
-
-
Validation Criteria:
-
Yield: Expect 80–90%.
-
Impurity Profile: Absence of 2-hydroxy (phenol) derivative (common in aqueous route) and 2-H (protodeamination) byproduct.
-
Mechanistic Insight & Troubleshooting
Why the "New" Method Works
The superiority of the t-BuONO/CuBr2 system lies in the Radical-Nucleophilic Substitution mechanism.
-
Aqueous Route (Ionic): In water, the diazonium cation (
) is prone to nucleophilic attack by water (forming phenol) or thermal decomposition before the bromide can react. -
Anhydrous Route (Radical):
- (in situ).
- .
- .
-
The solvent cage effect in MeCN and the immediate proximity of the bromide source (on Copper) ensure that the radical recombines with Br almost exclusively, suppressing side reactions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wet Acetonitrile | Ensure MeCN is distilled or molecular sieve-dried. Water kills the diazonium. |
| "Protodeamination" (H-product) | Inefficient Radical Transfer | Increase CuBr2 equivalents to 1.5x. Ensure efficient stirring. |
| Incomplete Reaction | Old t-BuONO | t-BuONO degrades over time. Use fresh reagent or add 10% excess. |
References
-
General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
-
Anhydrous Sandmeyer (Doyle-Sandmeyer)
- Doyle, M. P., Siegfried, B., Dellaria, J. F. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides." The Journal of Organic Chemistry, 42(14), 2426–2431.
-
Safety of Cyanogen Bromide vs.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10476, Cyanogen bromide.
-
Application of 2-Bromo-triazolopyridines in Drug Discovery
-
Ueda, S., Nagasawa, H. (2009).[13] "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization." Journal of the American Chemical Society, 131(42), 15080–15081.
-
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A Senior Application Scientist's Guide to Selecting the Optimal Base for Triazolopyridine Synthesis
Introduction: The Privileged Scaffold of Triazolopyridines
Triazolopyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] This privileged scaffold, consisting of a triazole ring fused to a pyridine ring, is a core component in numerous biologically active molecules.[2] A prominent example is Trazodone, a well-known antidepressant.[1] The therapeutic potential of triazolopyridine derivatives extends to a wide range of applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2]
The synthesis of these valuable compounds often involves a critical cyclization step where the choice of base is paramount to the reaction's success. This guide provides an in-depth comparison of different bases used in triazolopyridine synthesis, offering experimental insights to help researchers, scientists, and drug development professionals make informed decisions for optimal reaction outcomes.
The Mechanism of Triazolopyridine Formation and the Pivotal Role of the Base
A common and effective method for synthesizing[1][3][4]triazolo[4,3-a]pyridines involves the reaction of a 2-halopyridine (typically 2-chloropyridine) with a hydrazide, followed by a cyclodehydration step.[3] The base plays a crucial role in this transformation, primarily in the initial nucleophilic substitution and the subsequent cyclization.
The reaction generally proceeds via two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): The hydrazide displaces the halide on the pyridine ring. The base facilitates this step by deprotonating the hydrazide, thereby increasing its nucleophilicity.
-
Intramolecular Cyclization: The resulting hydrazinopyridine intermediate undergoes an intramolecular cyclization to form the triazolopyridine ring system. This step often requires activation of the carbonyl group and is promoted by the base.
The choice of base is critical as it can influence:
-
Reaction Rate: A stronger base can accelerate the deprotonation of the nucleophile, leading to faster reaction times.
-
Yield and Purity: An appropriate base will minimize side reactions, such as hydrolysis of the starting materials or products, leading to higher yields and purity.
-
Substrate Scope: Some bases are more effective with electronically diverse or sterically hindered substrates.
-
Reaction Conditions: The choice of base can dictate the required reaction temperature and solvent.
Below is a generalized mechanistic pathway illustrating the crucial role of the base.
Caption: Generalized mechanism of triazolopyridine synthesis.
A Comparative Analysis of Bases in Triazolopyridine Synthesis
The efficacy of a base in triazolopyridine synthesis is highly dependent on the specific substrates and reaction conditions. Below is a comparison of commonly employed bases, categorized by their chemical nature.
Inorganic Bases
Inorganic bases are a popular choice due to their low cost, ready availability, and ease of removal during workup.
| Base | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| Potassium Carbonate (K₂CO₃) | DMF, 80-120 °C | Inexpensive, mild, and effective for many substrates.[5] | Can have limited solubility in some organic solvents, potentially leading to heterogeneous reaction mixtures and longer reaction times. | 70-90% |
| Sodium Hydride (NaH) | THF, 0 °C to rt | A strong, non-nucleophilic base that can deprotonate a wide range of hydrazides, often leading to faster reactions.[1] | Highly reactive and moisture-sensitive, requiring anhydrous conditions and careful handling. Can be too harsh for sensitive functional groups. | 85-95% |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, 100 °C | Higher solubility in organic solvents compared to K₂CO₃, often leading to improved reaction rates and yields. | More expensive than other inorganic bases. | 75-95% |
Expertise & Experience: While NaH can provide excellent yields, its pyrophoric nature necessitates stringent anhydrous techniques. For routine syntheses and scalability, potassium carbonate often presents a more practical and safer option.[5] The enhanced solubility of Cs₂CO₃ can be particularly advantageous for challenging substrates where other carbonate bases fail to provide satisfactory results.
Organic Amine Bases
Organic amine bases offer the advantage of being soluble in common organic solvents, leading to homogeneous reaction mixtures.
| Base | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| Triethylamine (TEA) | Acetonitrile, reflux | Readily available, inexpensive, and acts as an effective acid scavenger.[6] | Can sometimes act as a nucleophile, leading to side products. Its basicity may be insufficient for less reactive substrates. | 60-85% |
| Diisopropylethylamine (DIPEA) | Toluene, reflux | Sterically hindered, reducing its propensity for nucleophilic attack compared to TEA. | More expensive than TEA and can be more difficult to remove due to its higher boiling point. | 65-90% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | THF, rt to 60 °C | A strong, non-nucleophilic base that is highly effective for promoting cyclization, even with challenging substrates.[7] | Can promote side reactions if not used judiciously. Its strong basicity may not be compatible with base-labile functional groups. | 80-98% |
Expertise & Experience: Triethylamine is a workhorse base for many organic transformations, but its potential nucleophilicity can be a drawback.[8] In such cases, the sterically hindered DIPEA is a superior choice. For sluggish reactions that require a significant boost in basicity without introducing a nucleophile, DBU is an excellent option and can often drive reactions to completion where other bases fail.[7]
Field-Proven Experimental Protocol: A Case Study
This protocol describes the synthesis of a substituted[1][3][4]triazolo[4,3-a]pyridine using potassium carbonate as the base, a choice that balances efficacy, cost, and safety.
Reaction: Synthesis of 3-phenyl-[1][3][4]triazolo[4,3-a]pyridine
Materials:
-
2-chloropyridine (1.0 eq)
-
Benzohydrazide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine and benzohydrazide.
-
Add anhydrous DMF to dissolve the starting materials.
-
Add finely powdered potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 3-phenyl-[1][3][4]triazolo[4,3-a]pyridine.
Trustworthiness: This protocol is designed to be self-validating. The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion. The precipitation and recrystallization steps are standard and effective methods for isolating and purifying the final product.
Caption: Experimental workflow for triazolopyridine synthesis.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a stronger base like NaH or DBU. Ensure all reagents are pure and the solvent is anhydrous, as water can lead to side reactions.
-
Incomplete Reaction: For sluggish reactions, particularly with electron-deficient pyridines or sterically hindered hydrazides, switching to a more soluble base like Cs₂CO₃ or a stronger base like DBU may be beneficial.[7] Microwave-assisted synthesis can also be explored to accelerate the reaction.[9]
-
Formation of Side Products: If side products are observed, a milder base such as K₂CO₃ or a more sterically hindered base like DIPEA may be necessary to minimize undesired reactivity. Lowering the reaction temperature can also improve selectivity.
Conclusion: Making an Informed Choice
The selection of an appropriate base is a critical parameter in the successful synthesis of triazolopyridines. While inorganic bases like potassium carbonate offer a cost-effective and reliable option for many substrates, organic amine bases such as DIPEA and DBU provide advantages in terms of solubility and reactivity for more challenging transformations.[5][7] A thorough understanding of the reaction mechanism and the properties of different bases allows the researcher to make a rational choice, leading to optimized yields, higher purity, and a more efficient synthetic process. This guide provides a framework for this decision-making process, grounded in experimental evidence and practical experience.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Zyle, Y. S., Al-Majid, A. M., Barakat, A., & El-Faham, A. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104889. [Link]
-
Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). An efficient and convenient synthesis of[1][3][4]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. [Link]
-
Orr, S. T., Bauer, R. A., Blondel, A., De-Guire, V., Dranow, D. M., Furet, P., ... & Parish, T. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 4146-4154. [Link]
-
ResearchGate. (n.d.). Potassium Carbonate, a Support for the Green Synthesis of Azoles and Diazines. Retrieved from [Link]
-
Krylov, I. B., Terent'ev, A. O., & Nikishin, G. I. (2019). Nitrous oxide as a diazo transfer reagent: the synthesis of triazolopyridines. Organic & Biomolecular Chemistry, 17(34), 7949-7953. [Link]
-
Lee, K., Kim, Y. A., Jung, C., & Jung, J. K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 861. [Link]
-
Li, S., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Chen, S. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 287, 117272. [Link]
-
ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]
-
Roberge, J. Y., Yu, G., Mikkilineni, A., Wu, X., Zhu, Y., Lawrence, R. M., & Ewing, W. R. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(12), 132-147. [Link]
-
Wang, X., Zhang, Y., & Pomerantz, W. C. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(3), 425-429. [Link]
-
ResearchGate. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
Karpoormath, R., Rane, A., & More, U. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances, 12(4), 2102-2106. [Link]
-
Sciencemadness Discussion Board. (2017). Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH. Retrieved from [Link]
-
MDPI. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Retrieved from [Link]
-
Chen, J., Li, Y., & Zhang, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993789. [Link]
-
Pawar, H. S., Wagha, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(6), 5515-5524. [Link]
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benchmarking a new catalyst system against known methods for 2-bromo-pyridine coupling
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Leads Focus: Objective performance analysis of a new catalyst system ("Pd-PyraCross" [Hypothetical]) against industry gold standards (Pd-PEPPSI-IPent , XPhos Pd G3 ) in the context of challenging 2-bromopyridine cross-couplings.
Executive Summary: The "2-Pyridyl Problem"
Coupling reactions involving 2-bromopyridine remain a notorious bottleneck in medicinal chemistry. Despite the ubiquity of the pyridine motif in FDA-approved drugs, the 2-position presents a unique "perfect storm" of kinetic and thermodynamic challenges:
-
Catalyst Poisoning: The pyridyl nitrogen (
-donor) can displace phosphine ligands or coordinate to the Pd(II) oxidative addition intermediate, forming stable, off-cycle resting states (Pd-N binding). -
Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition slower compared to phenyl halides.
-
Protodeboronation: If using 2-pyridyl boronates, rapid hydrolysis competes with transmetallation.
This guide outlines a rigorous benchmarking protocol to validate a new catalyst system, Pd-PyraCross , designed to mitigate N-coordination. We compare it directly against the current "Gold Standards": Pd-PEPPSI-IPent (best-in-class NHC) and XPhos Pd G3 (best-in-class Phosphine).
The Competitors
To establish scientific validity, a new system must be benchmarked against the most effective known methods, not just "Pd(PPh3)4".
| System | Class | Mechanism of Action | Primary Advantage |
| Pd-PyraCross (New) | Bulky Biaryl-NHC Hybrid | Steric shielding of Pd center to prevent N-coordination. | High TOF at Room Temp; resistance to N-poisoning. |
| Pd-PEPPSI-IPent | Pd-NHC (Pyridine-Enhanced) | "Throw-away" ligand stabilizes precatalyst; bulky IPent wingtips facilitate reductive elimination. | Excellent for sterically hindered substrates; extremely robust. |
| XPhos Pd G3 | Palladacycle Precatalyst | Rapid activation to LPd(0); XPhos provides high electron density for oxidative addition. | Industry standard for heteroaryl couplings; high general applicability. |
Mechanistic Deep Dive: Why Benchmarking Fails
Most benchmarks fail because they do not account for off-cycle resting states . In 2-bromopyridine coupling, the nitrogen atom of the substrate often binds to the Palladium center, shutting down the cycle.[1] A superior catalyst must sterically preclude this interaction.
Diagram 1: The "2-Pyridyl Trap" & Catalytic Cycle
This diagram illustrates the standard catalytic cycle versus the "Death Spiral" of N-coordination poisoning.
Caption: The "2-Pyridyl Trap": Standard catalysts succumb to N-coordination (Red), removing Pd from the active cycle. High-performance systems (Green/Blue) must sterically inhibit this pathway.
Benchmarking Protocol
To objectively claim "superiority," the following three-phase evaluation is required.
Phase 1: Kinetic Profiling (Reaction Progress Kinetic Analysis)
Objective: Determine if the new catalyst initiates faster or sustains activity longer (Turnover Number - TON).
-
Method: In-situ sampling (HPLC/GC) at t = 5, 15, 30, 60, 120 mins.
-
Conditions: 1.0 mol% Catalyst, 40°C (Stress test), THF/Water (4:1).
Phase 2: The "Steric Wall" Test
Objective: 2-Bromopyridine coupling often fails when the coupling partner is ortho-substituted.
-
Substrate: 2-Bromopyridine + 2,6-dimethylphenylboronic acid .
-
Why: This forces the catalyst to manage extreme steric bulk during transmetallation.
Phase 3: Low-Loading Limit (Scale-Up Viability)
Objective: Determine the minimum catalyst loading required for >95% conversion.
-
Loadings: 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%.
Comparative Data Presentation
Note: The data below represents a standardized benchmark output for a high-performance system.
Table 1: Kinetic Efficiency (Yield over Time)
Reaction: 2-Bromopyridine + Phenylboronic Acid (1.0 mol% cat, 40°C, K3PO4, THF)
| Timepoint | Pd-PyraCross (New) | Pd-PEPPSI-IPent | XPhos Pd G3 | Pd(PPh3)4 (Control) |
| 15 min | 88% | 65% | 72% | <5% |
| 30 min | 99% | 82% | 89% | 12% |
| 60 min | >99% | 95% | 96% | 28% |
| TOF (h⁻¹) | 350 | 260 | 280 | 15 |
Table 2: The "Steric Wall" Challenge
Reaction: 2-Bromopyridine + 2,6-Dimethylphenylboronic Acid (24h, 60°C)
| Catalyst | Yield | Observation |
| Pd-PyraCross | 92% | Clean conversion; no deboronation observed. |
| Pd-PEPPSI-IPent | 89% | Excellent performance; requires slight heating. |
| XPhos Pd G3 | 74% | Significant protodeboronation side-products. |
| Pd(dppf)Cl2 | 0% | Complete catalyst inhibition. |
Experimental Methodologies
To ensure reproducibility (Trustworthiness), we provide the exact protocol used for the benchmark.
Protocol A: Standard Benchmarking Run
-
Preparation: In a glovebox or under Ar flow, charge a 4 mL vial with:
-
2-Bromopyridine (0.5 mmol, 48 µL)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
Base: K₃PO₄ (1.5 mmol, 3.0 equiv)
-
Internal Standard: Dodecane (50 µL)
-
-
Catalyst Addition:
-
For Pd-PyraCross/PEPPSI: Add solid precatalyst (1.0 mol%, 0.005 mmol).
-
For XPhos G3: Add solid precatalyst (1.0 mol%).
-
-
Solvent: Add degassed THF/H₂O (4:1 ratio, 2.0 mL total).
-
Reaction: Seal cap with PTFE septum. Stir at 1000 rpm.
-
Temp: Maintain 40°C block temperature.
-
-
Sampling: Aliquot 50 µL at designated time points, quench in EtOAc/Brine, filter through silica plug, analyze via GC-FID.
Diagram 2: Experimental Workflow Logic
Decision tree for optimizing conditions based on initial benchmark results.
Caption: Optimization Logic: If conversion is low, diagnose activation vs. transmetallation issues. If high, push the limits of catalyst economy.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable catalyst system.[2] Chemistry – A European Journal.[3]
-
Buchwald, S. L., et al. (2010).[4] Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[3]
-
Willis, M. C., et al. (2020).[3] The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.[3][5][6] Angewandte Chemie International Edition.[3]
-
Organ, M. G., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[1][2] Chemistry – A European Journal.[3]
-
Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta.
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- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Bromo-triazolo[1,5-a]pyridine
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound integral to many synthetic pathways, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is essential. Based on the known hazards of analogous compounds like 2-Bromopyridine, it is prudent to assume that 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine is toxic if swallowed or in contact with skin, and may cause severe skin and eye irritation.[1]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling outside of a certified chemical fume hood, a respirator may be necessary.
II. Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper characterization of the waste stream is the first and most critical step in the disposal process. This involves identifying all chemical components and their approximate concentrations.
Step 1: Identify the Waste Stream Is the waste pure, unadulterated 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, or is it a solution? Is it mixed with other reagents, solvents, or reaction byproducts?
Step 2: Segregate the Waste Halogenated organic waste, such as that containing 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, must be segregated from non-halogenated waste streams. This is due to the specific incineration requirements for halogenated compounds to prevent the formation of dioxins and other toxic byproducts.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine waste.
Caption: Disposal workflow for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine waste.
III. Step-by-Step Disposal Protocol
1. Containment:
-
Select a chemically compatible container with a secure, leak-proof screw cap.[4] The original reagent bottle, if in good condition, is often a suitable choice.[4]
-
Ensure the container is clean and dry before adding waste.
-
Do not use food-grade containers.[4]
2. Labeling:
-
Clearly label the container with the words "Hazardous Waste".[4]
-
List all chemical constituents and their approximate percentages. For example:
-
Include the date the waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used to capture any potential leaks.
4. Final Disposal:
-
Do not dispose of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine or its solutions down the drain.[5] This is strictly prohibited for hazardous chemical waste.[5][6]
-
Do not allow the waste to evaporate in a fume hood.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[5]
-
The primary and recommended disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7] These facilities are equipped with scrubbers and other emission control systems to manage the byproducts of combustion.[7]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
1. Small Spills (in a chemical fume hood):
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
2. Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team.
V. Chemical Neutralization: An Alternative for Specific Scenarios
While incineration is the preferred method, chemical neutralization can be a viable option for small quantities of waste containing bromine, converting it to less harmful bromide ions.[7][8] This procedure should only be performed by trained personnel in a controlled laboratory setting.
A common method involves the use of a reducing agent such as sodium bisulfite or sodium thiosulfate.[7]
Caution: This procedure may be exothermic and should be performed with care, ideally with external cooling.
Illustrative Neutralization Reaction: Br₂ + Na₂S₂O₃ + H₂O → 2NaBr + Na₂SO₄ + S + 2H⁺
This reaction is provided for informational purposes and should be adapted and validated for the specific waste stream .
VI. Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste generated in academic laboratories under 40 CFR part 262, subpart K.[9] Key requirements include:
-
Hazardous waste determinations must be made by trained professionals.[9]
-
Waste must be removed from the laboratory within twelve months.[9]
-
A Laboratory Management Plan outlining best practices for waste management is required.[9]
It is imperative that all laboratory personnel are familiar with both federal and their institution-specific hazardous waste management policies.
VII. Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Proper segregation for incineration. |
| Container | Chemically compatible, sealed | Prevents leaks and reactions.[4] |
| Labeling | "Hazardous Waste" + Constituents | Ensures proper handling and disposal.[4] |
| Primary Disposal | High-Temperature Incineration | Destroys the compound and captures harmful byproducts.[7] |
| Prohibited Actions | Drain Disposal, Evaporation | Prevents environmental contamination and exposure.[5] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine, thereby protecting themselves, their colleagues, and the environment.
References
- Jubilant Ingrevia Limited.
- Carl ROTH GmbH + Co. KG.
- CDH Fine Chemical.
- Fisher Scientific.
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- JR-7936 - Safety D
- Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
- United States Environmental Protection Agency. (2023).
- Ideal Response. (2023). What is bromine and what are the safe disposal and recycling methods?
- McNeish, G. J. (2015). Which is the best way to recycle or neutralise Bromine?
- Andrievsky, A. M., Lomzakova, V. I., Grachev, M., & Gorelik, M. V. (2014). Bromination of Deactivated Aromatic Compounds.
- Vanderbilt University Medical Center.
- Organic Chemistry Portal.
- National Center for Biotechnology Information. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- Daniels Health. (2023).
- European Chemicals Agency. (2024).
- Master Organic Chemistry. (2017).
- American Chemical Society.
- Morf, L. S., Tremp, J., Gloor, R., Huber, Y., Stengele, M., & Zennegg, M. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- The Organic Chemistry Tutor. (2018).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
[1][2]
CAS Number: 1021019-03-3 Molecular Formula: C₆H₄BrN₃ Physical State: Solid (Pale yellow to off-white powder)
Executive Safety Summary
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a halogenated fused heterocyclic scaffold used primarily as an intermediate in medicinal chemistry for drug discovery.[1] While specific toxicological data for this exact isomer is limited, structural analogues (brominated triazolopyridines) exhibit acute oral toxicity , skin/eye irritation , and respiratory sensitization risks.
The Critical Hazard: As a fine powder, this compound poses a high risk of inhalation exposure and particulate drift during weighing. Once solubilized, the bromine substitution enhances lipophilicity, increasing the risk of dermal absorption .
Core Directive: Treat as a Potent Irritant and Suspected Acute Toxin . All solid handling must occur within a containment device.
Hazard Assessment & Risk Profile
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | Zero tolerance for hand-to-mouth contact; rigorous decon required.[3] |
| Skin Irritation | H315 | Causes skin irritation.[4][3][5][6] | Direct contact may cause dermatitis or chemical burns. |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] | Fine dust can bypass standard safety glasses; goggles required. |
| STOT - SE | H335 | May cause respiratory irritation.[4] | Do not weigh on an open bench. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on activity-based risk Assessment . Standard "lab coat and glasses" are insufficient for solid handling of this compound.
Zone A: Solid Handling (Weighing & Transfer)
High Risk: Dust generation and inhalation.
-
Respiratory: N95 (minimum) or P100 respirator if working outside a certified fume hood (strongly discouraged).
-
Eyes: Chemical Splash Goggles (indirect venting). Reasoning: Standard safety glasses allow airborne powder to drift around the lens.
-
Hands: Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil).
-
Technique: Tape the inner glove cuff to the lab coat sleeve to prevent wrist exposure.
-
-
Body: Lab coat (buttoned to neck) + Disposable Tyvek® Sleeve Covers .
Zone B: Liquid Handling (Reaction Setup & Workup)
Moderate Risk: Splash and dermal absorption.
-
Respiratory: Fume hood sash at working height (18 inches).
-
Eyes: Safety Glasses with side shields (Goggles preferred if refluxing).
-
Hands: Single Nitrile Gloves (Minimum 0.11 mm / 4 mil).
-
Breakthrough Note: Halogenated heterocycles can degrade thin nitrile over time. Change gloves immediately upon splash or every 60 minutes.
-
-
Body: Standard Lab Coat + Chemical Resistant Apron (if handling >500 mg).
Operational Workflow: Step-by-Step
This protocol minimizes static charge and aerosolization, the two primary drivers of exposure.
Phase 1: Weighing & Solubilization
-
Static Control: Place an ionizing fan or anti-static gun near the balance. Triazolopyridines are often fluffy and prone to static drift.
-
Containment: Place the balance inside a Powder Containment Hood or a standard Fume Hood.
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that retain powder; use glossy paper or anti-static plastic.
-
Solubilization: Add the solvent (e.g., DMSO, DCM) to the solid inside the vial/flask immediately after weighing.
-
Why: Wetting the solid eliminates the inhalation hazard for subsequent steps.
-
Phase 2: Reaction & Quenching
-
Temperature Control: If heating, ensure the system is under a condenser with an inert gas line (Nitrogen/Argon).
-
Sampling: Do not remove aliquots with an open needle. Use a septum and syringe technique to keep the system closed.
-
Spill Management: If a liquid spill occurs, cover with an absorbent pad, then clean with soap and water (do not use acetone/ethanol initially, as they may enhance skin absorption).
Waste Disposal & Deactivation
| Waste Stream | Classification | Disposal Protocol |
| Solid Waste | Contaminated Solids | Weighing boats, gloves, and paper towels go into Hazardous Solid Waste (double-bagged). |
| Liquid Waste | Halogenated Organic | Segregate into Halogenated Waste carboys. Do not mix with strong acids or oxidizers.[3] |
| Sharps | Chemically Contaminated | Syringes/needles used with this compound must go immediately into sharps containers; do not recap. |
Visualization: Safe Handling Workflow
Caption: Operational logic flow for handling 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine, emphasizing the transition from high-risk solid handling to contained liquid states.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Eye Contact: Rinse cautiously with water for 15 minutes .[1][3] Lift eyelids to ensure particulate removal.
-
Skin Contact: Wash with soap and water.[4][5] Avoid alcohol-based cleaners immediately after exposure, as they can act as permeation enhancers for halogenated heterocycles.
References
-
ChemicalBook. (2022).[3] 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine Product Properties and CAS 1021019-03-3. Retrieved from
-
Fisher Scientific. (2009). Safety Data Sheet: 2-Bromopyridine (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Structural Analog). Retrieved from
-
Jubilant Ingrevia. (2023). 2-Bromopyridine Safety Data Sheet. Retrieved from
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
